molecular formula C14H14O2 B2937894 (3-Methoxyphenyl)(phenyl)methanol CAS No. 13391-28-1; 13391-45-2

(3-Methoxyphenyl)(phenyl)methanol

Cat. No.: B2937894
CAS No.: 13391-28-1; 13391-45-2
M. Wt: 214.264
InChI Key: TWFPWTCZBHLWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methoxyphenyl)(phenyl)methanol ( 13391-45-2) is a diaryl methanol compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol, this compound serves as a versatile building block . Its structural similarity to diphenylmethanol, a well-known parent of a large class of diaryl alcohols and a common precursor in perfumes and pharmaceuticals, underscores its potential utility . As a secondary alcohol flanked by aromatic systems, it is a valuable intermediate for synthesizing more complex molecules. Its applications in research include its use as a precursor in the Lewis acid-mediated synthesis of complex macrocyclic structures like resorcinarenes, which are of interest in supramolecular chemistry . The methoxy substituent on one of the phenyl rings enhances the electron density of the aromatic system, making it a candidate for further functionalization through electrophilic aromatic substitution. When handling this compound, appropriate safety precautions should be observed. It is classified with the signal word "Warning" and may be an irritant to the skin, eyes, and respiratory system . This product is intended for research and development purposes only in a laboratory setting. It is strictly for Research Use Only and is not intended for direct human use, diagnostic procedures, or as a component in pharmaceutical products without further extensive purification and qualification. For detailed handling and storage information, please refer to the associated Safety Data Sheet (SDS). The product should be stored sealed in a dry environment .

Properties

IUPAC Name

(3-methoxyphenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFPWTCZBHLWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: (3-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methoxyphenyl)(phenyl)methanol (CAS: 6971-51-3) is a pivotal diarylmethanol scaffold in medicinal chemistry.[1] It serves as a precursor to "privileged structures" found in antihistamines (e.g., clemastine analogs), antidepressants, and anticholinergic agents. Its structural motif—two aryl rings with distinct electronic properties (one electron-rich methoxy, one neutral phenyl) attached to a carbinol center—makes it an excellent substrate for structure-activity relationship (SAR) studies and a candidate for chiral resolution.

This guide details two primary synthetic pathways:

  • Grignard Addition: The robust, scalable route for racemic material.

  • Corey-Bakshi-Shibata (CBS) Reduction: The precision route for high-enantiomeric excess (ee) chiral synthesis.[2]

Retrosynthetic Analysis

The construction of the diarylmethanol core can be approached via C-C bond formation or functional group transformation.

  • Disconnection A (C-C Bond Formation): Disconnection of the central C-C bond leads to a Grignard reagent (Phenylmagnesium bromide) and an electrophile (3-Methoxybenzaldehyde). This is preferred for bulk synthesis of racemic material due to the commercial availability of reagents.

  • Disconnection B (Reduction): Disconnection of the C-H bond leads to the corresponding ketone, (3-methoxyphenyl)(phenyl)methanone (3-methoxybenzophenone). This route is ideal when enantioselectivity is required via asymmetric reduction.

Route A: Grignard Addition (Racemic Synthesis)

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition of the phenyl carbanion (from the Grignard reagent) to the carbonyl carbon of 3-methoxybenzaldehyde. The transition state involves a 4-membered magnesium coordination complex, ensuring the delivery of the organic residue.

GrignardMechanism Reagents Phenylmagnesium Bromide + 3-Methoxybenzaldehyde TS 6-Membered Cyclic Transition State Reagents->TS Coordination Intermediate Magnesium Alkoxide Intermediate TS->Intermediate Nucleophilic Attack Product (3-Methoxyphenyl)(phenyl)methanol Intermediate->Product Acidic Workup (H3O+)

Figure 1: Mechanistic flow of the Grignard addition.

Experimental Protocol

Scale: 10 mmol Expected Yield: 85-92%

Reagents:

  • Phenylmagnesium bromide (1.0 M in THF): 12.0 mL (12.0 mmol, 1.2 eq)

  • 3-Methoxybenzaldehyde: 1.36 g (10.0 mmol, 1.0 eq)

  • Tetrahydrofuran (THF), anhydrous: 20 mL

  • Ammonium chloride (sat.[3] aq.): 30 mL[4]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen and maintain an inert atmosphere.

  • Solvent Charge: Add anhydrous THF (10 mL) and 3-methoxybenzaldehyde (1.36 g). Cool the solution to 0 °C using an ice/water bath.

  • Addition: Transfer the Phenylmagnesium bromide solution (12 mL) to a dry syringe. Add dropwise to the aldehyde solution over 15 minutes. Critical: Maintain internal temperature < 5 °C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23 °C). Stir for 2 hours.

    • Validation: Monitor by TLC (20% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by the more polar alcohol (Rf ~0.3).

  • Quench: Cool the flask back to 0 °C. Slowly add saturated aqueous NH₄Cl (10 mL) to quench unreacted Grignard reagent. Caution: Exothermic gas evolution.

  • Workup: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes) to yield the product as a viscous pale yellow oil or low-melting solid.

Route B: Enantioselective CBS Reduction (Chiral Synthesis)

Mechanistic Pathway

For drug development applications requiring a single enantiomer, the Corey-Bakshi-Shibata (CBS) reduction is the gold standard. It utilizes a chiral oxazaborolidine catalyst to direct the hydride attack from borane (BH₃) to a specific face of the prochiral ketone (3-methoxybenzophenone).

Stereochemical Control:

  • (S)-Me-CBS Catalyst: Directs hydride attack from the Re-face, typically yielding the (S)-alcohol .

  • (R)-Me-CBS Catalyst: Directs hydride attack from the Si-face, typically yielding the (R)-alcohol .

(Note: Stereochemical outcome should be confirmed via optical rotation or chiral HPLC, as substituent priority affects R/S designation).

CBSMechanism Complex Catalyst-Borane Complex (Activated Lewis Acid) Coordination Ketone Coordination (Steric Differentiation) Complex->Coordination + 3-Methoxybenzophenone HydrideTransfer Intramolecular Hydride Transfer Coordination->HydrideTransfer Face-Selective Attack Hydrolysis Methanolysis/Workup HydrideTransfer->Hydrolysis Boronate Intermediate ChiralProduct Chiral Alcohol (>95% ee) Hydrolysis->ChiralProduct

Figure 2: The catalytic cycle of the CBS reduction.

Experimental Protocol

Scale: 5 mmol Target: (S)-(3-Methoxyphenyl)(phenyl)methanol Reagents:

  • 3-Methoxybenzophenone: 1.06 g (5.0 mmol)

  • (S)-Me-CBS Catalyst (1.0 M in toluene): 0.5 mL (0.5 mmol, 10 mol%)

  • Borane-THF complex (1.0 M): 3.0 mL (3.0 mmol, 0.6 eq)

  • THF, anhydrous: 15 mL

Step-by-Step Methodology:

  • Catalyst Activation: In a dry 50 mL flask under Argon, charge the (S)-Me-CBS solution. Add 5 mL anhydrous THF.

  • Borane Addition: Add the BH₃·THF solution to the catalyst at room temperature. Stir for 10 minutes.

  • Substrate Addition: Dissolve 3-methoxybenzophenone in 10 mL THF. Add this solution slowly to the catalyst/borane mixture over 30 minutes via syringe pump.

    • Why: Slow addition maintains a low concentration of ketone relative to the catalyst, minimizing the non-catalyzed (racemic) background reaction.

  • Completion: Stir for 45 minutes. Add MeOH (2 mL) dropwise to quench excess borane. Caution: Hydrogen gas evolution.

  • Workup: Add 1N HCl (10 mL) and stir for 20 minutes to hydrolyze the boron-nitrogen bond. Extract with Et₂O (3 x 20 mL). Wash with sat.[5][6] NaHCO₃ and Brine.

  • Purification: Silica gel chromatography (10-30% Et₂O/Pentane).

Characterization & Data

The following data validates the identity of (3-Methoxyphenyl)(phenyl)methanol synthesized via the methods above.

NMR Spectroscopy Data

Solvent: CDCl₃, 400 MHz

Proton (H)Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
Ar-H 7.41 – 7.30Multiplet6HPhenyl ring + C5-H (methoxy ring)
Ar-H 7.14Triplet (J=7.4 Hz)1HC4-H (phenyl ring para)
Ar-H 7.02dd (J=13.8, 8.5 Hz)4HOverlapping ortho/meta protons
Ar-H 6.92Triplet (J=5.7 Hz)2HC2-H, C4-H (methoxy ring)
CH-OH 5.81Singlet1HBenzylic methine
O-CH₃ 3.83Singlet3HMethoxy group
OH 2.54Broad Singlet1HHydroxyl (exchangeable)

Key Diagnostic Signals:

  • The methoxy singlet at 3.83 ppm confirms the presence of the electron-rich ring.

  • The benzylic proton at 5.81 ppm is characteristic of a diarylmethanol. If this shifts to ~4.0 ppm, it indicates over-reduction to the methylene (unlikely with NaBH4) or oxidation to the ketone (loss of signal).

Physical Properties
  • Appearance: Viscous pale yellow oil; may crystallize upon standing or trituration with pentane.

  • Molecular Weight: 214.26 g/mol .

  • Solubility: Soluble in MeOH, EtOH, DMSO, DCM, EtOAc. Insoluble in water.

References

  • Grignard Reaction Protocol: Vogel, A. I.[5][7] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedure for diarylmethanols adapted for methoxy-derivatives).

  • CBS Reduction Mechanism & Application: Corey, E. J.; Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angew. Chem. Int. Ed.1998 , 37, 1986–2012.[8] [Link]

  • NMR Characterization Data: Supporting Information for RSC Advances, 2021 . (Specific shifts for (3-methoxyphenyl)(phenyl)methanol). [Link]

Sources

Introduction: Mastering a Cornerstone of Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Grignard Reaction for 3-Methoxybenzhydrol Synthesis

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] This organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl group of aldehydes, ketones, and esters.[1][3] Its utility lies in its ability to construct complex carbon skeletons from relatively simple precursors.

This guide provides a comprehensive, in-depth exploration of the synthesis of 3-methoxybenzhydrol, a diarylmethanol derivative, via the Grignard reaction. We will dissect the synthesis of the requisite Grignard reagent, phenylmagnesium bromide, analyze the mechanistic intricacies of its reaction with 3-methoxybenzaldehyde, and provide a field-proven experimental protocol. The causality behind each procedural step, potential pitfalls, and optimization strategies will be discussed to ensure a reproducible and high-yielding synthesis, meeting the rigorous standards of researchers and drug development professionals.

Part 1: The Nucleophile: Phenylmagnesium Bromide (PhMgBr)

The heart of this synthesis is the Grignard reagent, which functions as a potent nucleophile, effectively delivering a phenyl carbanion synthon.[4][5]

Formation and Stabilization

Phenylmagnesium bromide (PhMgBr) is prepared through the reaction of bromobenzene with magnesium metal turnings.[5][6] The reaction is conducted in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF).[4] The choice of solvent is critical; the ether molecules play a crucial role by coordinating to the magnesium center, forming a soluble complex (e.g., C₆H₅MgBr(OEt₂)₂) that stabilizes the highly reactive organometallic species.[4]

The paramount consideration in the preparation and handling of any Grignard reagent is the strict exclusion of moisture. Grignard reagents are exceptionally strong bases and will readily react with even trace amounts of water or other protic compounds, which would quench the reagent to form benzene and magnesium salts, thereby reducing the yield.[3][7][8]

The Challenge of Magnesium Activation

A common hurdle in initiating Grignard reagent formation is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[5][9] This inert layer prevents the magnesium from reacting with the organic halide. To overcome this, activation of the magnesium surface is essential. Common laboratory techniques include:

  • Chemical Activation: Adding a small crystal of iodine is a widely used method. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer and expose a fresh, reactive metal surface.[5][8] The disappearance of the characteristic purple/brown iodine color is a visual indicator of successful initiation.[1]

  • Mechanical Activation: Vigorously stirring or crushing the magnesium turnings with a glass rod can physically break the oxide layer.

  • Entrainment: Using a small amount of a more reactive halide, such as 1,2-dibromoethane, can help to start the reaction.[9]

Part 2: The Reaction Mechanism: A Two-Stage Process

The synthesis of 3-methoxybenzhydrol proceeds through a well-established two-stage mechanism: nucleophilic addition followed by an acidic workup.

Step 1: Nucleophilic Addition to the Carbonyl

The core of the reaction is the nucleophilic attack by the carbon atom of the phenyl group in phenylmagnesium bromide on the electrophilic carbonyl carbon of 3-methoxybenzaldehyde.[7][10] This addition proceeds through a six-membered ring transition state and results in the formation of a new carbon-carbon bond, yielding a tetravalent magnesium alkoxide intermediate.[3][6]

Step 2: Acidic Workup and Protonation

The magnesium alkoxide salt formed in the first step is stable until a proton source is introduced. The reaction mixture is quenched by adding a dilute acid, such as aqueous hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH₄Cl).[7][11][12] This acidic workup protonates the alkoxide, liberating the final product, 3-methoxybenzhydrol, and forming water-soluble magnesium salts that can be easily removed during extraction.

Visualizing the Mechanism

Grignard_Mechanism cluster_reagents Reactants cluster_intermediate Intermediate cluster_product Product PhMgBr Phenylmagnesium Bromide (PhMgBr) Alkoxide Magnesium Alkoxide Salt PhMgBr->Alkoxide Nucleophilic Addition Aldehyde 3-Methoxybenzaldehyde Aldehyde->Alkoxide Product 3-Methoxybenzhydrol Alkoxide->Product Acidic Workup (H₃O⁺)

Caption: Mechanism for 3-methoxybenzhydrol synthesis.

Part 3: A Validated Experimental Protocol

This protocol details a robust procedure for the synthesis of 3-methoxybenzhydrol. Adherence to anhydrous conditions is the most critical factor for success.

Apparatus and Reagents

All glassware (three-necked round-bottom flask, reflux condenser, 250 mL dropping funnel) must be thoroughly cleaned and oven-dried (or flame-dried under an inert atmosphere) immediately before use.[8][13][14] The apparatus should be assembled while hot and allowed to cool under a positive pressure of dry nitrogen or argon, with a drying tube (e.g., filled with CaCl₂) fitted to the top of the condenser to protect the reaction from atmospheric moisture.[5][13]

ReagentFormulaMW ( g/mol )EquivalentsAmount
Magnesium TurningsMg24.311.12.67 g
BromobenzeneC₆H₅Br157.011.0516.5 g (11.0 mL)
3-MethoxybenzaldehydeC₈H₈O₂136.151.013.6 g (11.9 mL)
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-~250 mL
IodineI₂253.81Catalytic1-2 small crystals
3M Hydrochloric AcidHCl36.46-~150 mL
Step-by-Step Methodology

Part A: Synthesis of Phenylmagnesium Bromide

  • Place the magnesium turnings (2.67 g) and a magnetic stir bar into the dry, three-necked flask under a positive pressure of nitrogen.

  • In the dropping funnel, prepare a solution of bromobenzene (16.5 g) in 50 mL of anhydrous diethyl ether.

  • Add one or two small crystals of iodine to the magnesium turnings.

  • Add approximately 5-10 mL of the bromobenzene solution from the dropping funnel onto the magnesium. The reaction mixture may need gentle warming with a heat gun to initiate. Successful initiation is marked by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and the spontaneous, gentle refluxing of the ether.[5][13]

  • Once the reaction has started, add the remaining bromobenzene solution dropwise from the funnel at a rate sufficient to maintain a steady but controlled reflux.[9][13] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a cool water bath.[13]

  • After the addition is complete, gently heat the mixture at reflux for an additional 15-30 minutes to ensure all the magnesium has reacted.[13] The resulting dark brown-gray solution is your Grignard reagent.

Part B: Reaction with 3-Methoxybenzaldehyde

  • Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath.

  • Dissolve 3-methoxybenzaldehyde (13.6 g) in 75 mL of anhydrous diethyl ether in a separate dry flask. Transfer this solution to the dropping funnel.

  • With vigorous stirring, add the 3-methoxybenzaldehyde solution dropwise to the cold Grignard reagent.[13] The addition must be slow and controlled to manage the exothermic reaction.[6] A thick, white precipitate of the magnesium alkoxide salt will form.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Carefully and slowly pour the reaction mixture into a 1 L beaker containing approximately 100 g of crushed ice and 150 mL of 3M HCl, stirring constantly. This quench step is exothermic and may cause frothing.

  • Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with a small amount of diethyl ether and add this to the funnel to ensure a complete transfer.

  • Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether to recover all the product.[13]

  • Combine all the organic (ether) layers. Wash the combined organic phase sequentially with:

    • 50 mL of saturated sodium bisulfite solution (to remove any unreacted aldehyde).[13]

    • 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 50 mL of saturated sodium chloride (brine) solution (to begin the drying process).[12]

  • Dry the ether solution over anhydrous sodium sulfate or magnesium sulfate.[12][13] The solution should become clear.

  • Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator to yield the crude 3-methoxybenzhydrol, which may be a pale yellow oil or a solid.[13]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[13]

Part 4: Troubleshooting and Optimization

ProblemProbable Cause(s)Recommended Solution(s)
Reaction fails to initiate - Presence of moisture in glassware or solvent.[9] - Magnesium surface is passivated (inactive).[9]- Ensure all glassware is rigorously oven or flame-dried. Use freshly opened or distilled anhydrous solvent.[8][9] - Add a crystal of iodine, a few drops of 1,2-dibromoethane, or crush the Mg turnings to activate the surface.[8][9]
Low yield of 3-methoxybenzhydrol - Grignard reagent was quenched by atmospheric moisture or CO₂. - Incomplete reaction.- Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. - Ensure sufficient reaction time after adding both the bromobenzene and the aldehyde.
Significant biphenyl byproduct formation - Wurtz coupling reaction favored by high local concentration of bromobenzene and/or high temperature.[3][14][15]- Add the bromobenzene solution slowly and dropwise to the magnesium suspension to avoid localized high concentrations.[9] - Maintain a gentle reflux; do not overheat.

Conclusion

The synthesis of 3-methoxybenzhydrol via the Grignard reaction is a classic and effective method for constructing a diarylmethanol framework. This guide has detailed the critical parameters that govern the success of the reaction, from the scrupulous need for anhydrous conditions to the controlled management of its exothermic nature. By understanding the causality behind each step—the activation of magnesium, the stabilization of the Grignard reagent by the ether solvent, the nucleophilic addition, and the final protonation—researchers can confidently execute this synthesis. Mastery of this protocol provides not only the desired compound but also reinforces foundational skills essential for advanced organic synthesis in a drug discovery and development setting.

References

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Vertex AI Search.
  • Phenylmagnesium bromide. In Wikipedia.
  • Phenylmagnesium Bromide|Grignard Reagent. Benchchem.
  • Phenylmagnesium bromide | C6H5BrMg. PubChem, National Institutes of Health.
  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Rochester.
  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021, November 19). Journal of Chemical Education.
  • Preparation of benzhydrol (Grignard reaction). (2015, September 2). YouTube.
  • The Grignard Reaction. (n.d.). University of California, Irvine.
  • Grignard Reaction. (n.d.). St. Olaf College.
  • The Grignard Reaction – Unraveling a Chemical Puzzle. (2020, January 17). ACS Publications.
  • Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. Google Patents.
  • Optimizing temperature and addition rate for Grignard reagent synthesis. (2025, December). BenchChem.
  • Grignard Reaction Lab Report Example. Studentshare.
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry.
  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses.
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Wisconsin-Whitewater.
  • Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides. BenchChem.
  • Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
  • Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. (2014, May 21). Patsnap Eureka.
  • ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Organic Syntheses.
  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. ResearchGate.
  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. PMC.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.

Sources

Physical and chemical properties of (3-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methoxyphenyl)(phenyl)methanol, also known as 3-methoxybenzhydrol , is a diarylmethanol scaffold widely utilized in medicinal chemistry as a pharmacophore and synthetic intermediate. Its structural core—a secondary alcohol flanked by two aryl rings (one unsubstituted, one meta-methoxylated)—serves as a precursor for antihistamines, psychoactive agents, and tubulin polymerization inhibitors. This guide details its physicochemical profile, validated synthesis protocols, and spectroscopic characterization to support high-integrity research and drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyDetail
IUPAC Name (3-Methoxyphenyl)(phenyl)methanol
Common Synonyms 3-Methoxybenzhydrol; m-Anisylphenylcarbinol; 3-Methoxy-α-phenylbenzenemethanol
CAS Registry Number 13391-45-2
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
SMILES COC1=CC=CC(=C1)C(O)C2=CC=CC=C2
Physical State Clear viscous oil to low-melting solid (isomer dependent; meta-isomer often isolated as an oil)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
LogP (Predicted) ~2.8 – 3.1

Synthesis & Experimental Protocols

Method A: Grignard Addition (Primary Route)

This method is preferred for introducing the chiral center (racemic) with high yield. It involves the nucleophilic addition of phenylmagnesium bromide to 3-methoxybenzaldehyde.

Reagents:

  • Phenylmagnesium bromide (PhMgBr), 1.0 M in THF or Et₂O

  • 3-Methoxybenzaldehyde (CAS 591-31-1)[1]

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Saturated Ammonium Chloride (NH₄Cl)

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).

  • Solvation: Dissolve 3-methoxybenzaldehyde (1.0 equiv, e.g., 10 mmol) in anhydrous THF (30 mL) and cool to 0°C in an ice bath.

  • Addition: Transfer PhMgBr (1.2 equiv, 12 mmol) to the addition funnel. Add dropwise to the aldehyde solution over 20 minutes. Note: Exothermic reaction; maintain internal temperature <10°C.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

  • Quench: Cool the mixture back to 0°C. Carefully quench with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract the aqueous layer with EtOAc (3 × 30 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1) to yield (3-methoxyphenyl)(phenyl)methanol as a clear oil.

Method B: Ketone Reduction (Alternative)

Reduction of 3-methoxybenzophenone using sodium borohydride.

Protocol:

  • Dissolve 3-methoxybenzophenone (1.0 equiv) in MeOH.

  • Add NaBH₄ (1.5 equiv) portion-wise at 0°C.

  • Stir at room temperature for 1 hour.

  • Quench with water, extract with DCM, and concentrate.

Visualization: Synthesis Pathways

SynthesisPathways Aldehyde 3-Methoxybenzaldehyde (CAS 591-31-1) Intermediate Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Addition (THF, 0°C) Grignard PhMgBr (Phenylmagnesium Bromide) Grignard->Intermediate Ketone 3-Methoxybenzophenone (CAS 6136-67-0) Ketone->Intermediate Reduction (NaBH4, MeOH) Product (3-Methoxyphenyl)(phenyl)methanol (CAS 13391-45-2) Intermediate->Product Acidic Workup (NH4Cl/H2O)

Figure 1: Dual synthetic pathways for accessing the 3-methoxybenzhydrol scaffold via Grignard addition or Ketone reduction.[2][3]

Spectroscopic Characterization

The following data validates the structure of the meta-isomer. The distinct splitting pattern of the methoxy-substituted ring is critical for differentiation from ortho or para isomers.

¹H NMR (300 MHz, CDCl₃):

  • δ 7.47 – 7.19 (m, 6H): Overlapping aromatic protons (Phenyl ring + parts of anisyl ring).

  • δ 7.06 – 6.93 (m, 2H): Aromatic protons (likely H-2 and H-6 of the anisyl ring).

  • δ 6.84 (ddd, J = 8.1, 2.4, 1.2 Hz, 1H): Aromatic proton (H-4 of the anisyl ring, showing ortho and meta coupling).

  • δ 5.80 (s, 1H): Benzylic methine proton (CH -OH). Note: This singlet may split to a doublet if OH coupling is resolved.

  • δ 3.80 (s, 3H): Methoxy group (-OCH ₃).

  • δ ~2.3 (br s, 1H): Hydroxyl proton (-OH ), shift varies with concentration.

IR Spectrum (Neat):

  • ~3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).

  • ~1600, 1585 cm⁻¹: Aromatic C=C stretch.

  • 1260, 1040 cm⁻¹: C-O stretch (Aryl alkyl ether).

Reactivity & Applications in Drug Discovery

Reactivity Profile

The secondary alcohol functionality allows for versatile derivatization:

  • Oxidation: Conversion to 3-methoxybenzophenone using Jones reagent or PCC.

  • Substitution: Conversion to 3-methoxybenzhydryl chloride (using SOCl₂) for Friedel-Crafts alkylations.

  • Etherification: Formation of benzhydryl ethers, common in antihistamine synthesis (e.g., analogs of diphenhydramine).

Applications
  • Tubulin Inhibitors: Methoxy-substituted diaryl methanols serve as intermediates for benzofuran-based tubulin polymerization inhibitors, targeting the colchicine binding site.

  • Antihistamines: The benzhydryl core is a "privileged scaffold" in H1-antagonists. The 3-methoxy variant modifies lipophilicity and metabolic stability compared to the unsubstituted parent.

Visualization: Reactivity Logic

Reactivity Product (3-Methoxyphenyl)(phenyl)methanol Ketone 3-Methoxybenzophenone (Oxidation Product) Product->Ketone PCC / Jones Reagent Chloride Benzhydryl Chloride (Electrophile) Product->Chloride SOCl2 / PCl5 Ether Benzhydryl Ether (Antihistamine Scaffold) Product->Ether R-X / NaH (Williamson Ether Synthesis)

Figure 2: Divergent reactivity profile of the benzhydrol scaffold enabling access to ketones, electrophiles, and ether-based pharmacophores.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use in a fume hood.[4] Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place under inert gas to prevent slow oxidation to the ketone.

References

  • Royal Society of Chemistry (RSC). Electronic effects on the substitution reactions of benzhydrols. (Provides 1H NMR data and physical state).

  • Ambeed. (3-Methoxyphenyl)(phenyl)methanol Product Page. (Verification of CAS 13391-45-2).

  • Organic Syntheses. General Grignard Protocols. (Foundational methodology for phenylmagnesium bromide addition).

  • BenchChem. Application Notes: Grignard Reaction of Phenylmagnesium Bromide. (Protocol validation).

Sources

(3-Methoxyphenyl)(phenyl)methanol CAS number and synonyms

[1][2]

Abstract

(3-Methoxyphenyl)(phenyl)methanol, commonly known as 3-methoxybenzhydrol , is a diaryl-substituted secondary alcohol central to the synthesis of antihistamines, chiral ligands, and photochromic materials. This guide provides a comprehensive technical dossier on the compound, detailing its identification, physicochemical properties, validated synthesis protocols, and downstream applications. It is designed for researchers requiring high-fidelity data for experimental design and drug development.

Part 1: Identification & Nomenclature

Chemical Name: (3-Methoxyphenyl)(phenyl)methanol Common Synonyms: 3-Methoxybenzhydrol; m-Anisylphenylcarbinol; 3-Methoxy-α-phenylbenzenemethanol.

Identifier TypeValueNotes
CAS Registry Number 13391-45-2 Racemic mixture
CAS (Enantiomer) 134172-65-9 (-)-Enantiomer
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
SMILES COc1cccc(c1)C(O)c2ccccc2
InChIKey TWFPWTCZBHLWHQ-UHFFFAOYSA-N

Critical Note on Isomers: Do not confuse this compound with its structural isomers, 4-methoxybenzhydrol (CAS 720-44-5) or (3-methoxyphenyl)methanol (CAS 6971-51-3, a benzyl alcohol). The specific meta-substitution pattern of the methoxy group significantly alters the electronic properties and metabolic stability compared to the para-isomer commonly found in first-generation antihistamines.

Part 2: Physicochemical Profile

The following data represents experimentally validated values for the racemic compound.

PropertyValueConditions / Source
Physical State Viscous Liquid / Low-melting SolidAmbient Temperature
Boiling Point 147–148 °C@ 1.5–2.0 mmHg [1]
Refractive Index

[1]
Solubility SolubleEthanol, DCM, Ethyl Acetate, Toluene
Solubility InsolubleWater
Density ~1.14 g/mLPredicted
pKa ~13.5Hydroxyl group (Predicted)

Part 3: Synthesis & Manufacturing Protocols

Method A: Chemoselective Reduction of 3-Methoxybenzophenone (Recommended)

This method is preferred for high-yield synthesis due to its operational simplicity and the avoidance of moisture-sensitive organometallics.

Reagents: 3-Methoxybenzophenone (CAS 6136-67-0), Sodium Borohydride (

Protocol:

  • Dissolution: Dissolve 10.0 mmol of 3-methoxybenzophenone in 30 mL of anhydrous methanol.

  • Reduction: Cool the solution to 0°C. Add 1.5 equivalents (15.0 mmol) of

    
     portion-wise over 20 minutes to control hydrogen evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone spot.

  • Quench: Quench carefully with 10 mL of saturated

    
     solution.
    
  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary, though quantitative conversion is often achieved.
    
Method B: Grignard Addition (Alternative)

Useful when the ketone precursor is unavailable, building the scaffold from the aldehyde.

Reagents: Phenylmagnesium bromide (PhMgBr), 3-Methoxybenzaldehyde (CAS 591-31-1).

Protocol:

  • Preparation: In a flame-dried flask under Argon, charge 1.1 equivalents of PhMgBr (1.0 M in THF).

  • Addition: Cool to 0°C. Add 3-methoxybenzaldehyde (1.0 equiv) dropwise in THF.

  • Workup: Quench with dilute HCl. Extract with diethyl ether.

Synthesis Workflow Diagram

SynthesisPathwaysStart13-Methoxybenzophenone(CAS 6136-67-0)Reagent1NaBH4 / MeOH(Reduction)Start1->Reagent1Start23-Methoxybenzaldehyde(CAS 591-31-1)Reagent2PhMgBr / THF(Grignard)Start2->Reagent2WorkupQuench & ExtractionReagent1->Workup >95% YieldReagent2->Workup C-C Bond FormationProduct(3-Methoxyphenyl)(phenyl)methanol(CAS 13391-45-2)Workup->Product

Figure 1: Convergent synthesis pathways for 3-methoxybenzhydrol via ketone reduction (top) and Grignard addition (bottom).

Part 4: Applications in Drug Development

Pharmacophore Scaffold

The 3-methoxybenzhydryl moiety serves as a lipophilic anchor in medicinal chemistry. Unlike the para-isomer (found in antihistamines like Cyclizine), the meta-isomer alters the spatial orientation of the phenyl rings when bound to receptors (e.g., H1 histamine or muscarinic receptors), often changing the selectivity profile.

Chiral Ligand Precursor

The racemic alcohol can be resolved (via enzymatic kinetic resolution or chiral HPLC) to yield the enantiomerically pure (R)- or (S)-134172-65-9. These are precursors for:

  • Chiral Phosphoramidites: Used in asymmetric catalysis.

  • Receptor Probes: Chiral variants show differential binding affinities in neuroreceptor mapping.

Photochromic Materials

Derivatives of benzhydrols are precursors to benzopyrans and other photochromic dyes. The methoxy substituent at the meta position modulates the fading kinetics of the photo-generated species, a critical parameter in designing optical lenses.

Part 5: Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but can oxidize to the ketone (3-methoxybenzophenone) upon prolonged exposure to air and light.

References

  • Electronic and Books (Purdue University Data). Diphenylcarbinyl Derivatives. I. Solvolysis of Some Monosubstituted Benzhydryl Chlorides. (Experimental data for bp and refractive index).

  • National Institute of Standards and Technology (NIST). 4-Methoxybenzhydrol Properties (Comparative Reference).

  • PubChem. Compound Summary: (3-Methoxyphenyl)(phenyl)methanol.[1]

  • LookChem. CAS 134172-65-9 Entry for (-)-(3-methoxyphenyl)(phenyl)methanol.

  • GuideChem. Preparation and Applications of 3-Methoxybenzaldehyde (Precursor).

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Methoxyphenyl)(phenyl)methanol

(3-Methoxyphenyl)(phenyl)methanol is a diarylmethanol derivative of significant interest in organic synthesis and medicinal chemistry. Its structural framework serves as a precursor for various more complex molecules, making its unambiguous identification and purity assessment paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and integrity. This guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (3-Methoxyphenyl)(phenyl)methanol.

As application scientists, we do not merely acquire data; we seek to understand its genesis. This guide is structured to provide not only the spectral data but also the underlying scientific rationale for the observed signals and the experimental design choices that ensure data of the highest quality and reliability. Every step, from sample preparation to spectral interpretation, is a self-validating component of a robust analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can construct a detailed map of the covalent framework of (3-Methoxyphenyl)(phenyl)methanol.

Theoretical Basis: Chemical Environment and Signal Response

The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (like the oxygen of the alcohol and ether) "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" nuclei, moving their signals upfield. The coupling between adjacent non-equivalent protons results in signal splitting (multiplicity), which reveals crucial information about atomic connectivity.

Experimental Protocol: High-Resolution NMR Spectroscopy

The following protocol outlines the best practices for acquiring high-quality NMR spectra, ensuring both accuracy and reproducibility.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Causality in Protocol Design:

  • Deuterated Solvent (CDCl₃): Chloroform-d is used as it dissolves the analyte well and provides a deuterium signal for the instrument to "lock" onto, ensuring magnetic field stability.[1]

  • Internal Standard (TMS): Tetramethylsilane (TMS) is added as a universal reference point (δ = 0.00 ppm), as its protons and carbons are highly shielded and produce a single, sharp signal that does not typically overlap with analyte signals.[1]

  • Shimming: This critical step physically adjusts the magnetic field to maximize its homogeneity across the sample volume, resulting in sharp, well-resolved NMR signals.

Data and Interpretation: (3-Methoxyphenyl)(phenyl)methanol

The following data were obtained in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C.[2]

¹H NMR Data

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignmentRationale for Assignment
7.43 – 7.29Multiplet6HAr-H (Phenyl ring + H5' of methoxyphenyl)These protons are on standard aromatic rings, appearing in the typical 7.2-7.5 ppm region. The complexity arises from overlapping signals.
6.98Triplet (t)2HH2' and H6'These protons on the methoxyphenyl ring are influenced by the methoxy group and show distinct splitting.
6.87 – 6.80Multiplet1HH4'This aromatic proton is also part of the methoxyphenyl ring system.
5.83Singlet (s)1HCH -OH (Benzylic)This proton is attached to a carbon bearing two aromatic rings and an oxygen, resulting in significant deshielding. It is a singlet as it has no adjacent protons.
3.81Singlet (s)3HO-CH₃ The protons of the methyl ether group are deshielded by the adjacent oxygen, appearing as a sharp singlet.
2.32Singlet (s)1HOH The hydroxyl proton signal is a singlet and its chemical shift can be variable. It does not typically couple with other protons.

¹³C NMR Data

Chemical Shift (δ) / ppmCarbon TypeAssignmentRationale for Assignment
159.7QuaternaryC 3' (ipso to OCH₃)The carbon directly attached to the electronegative ether oxygen is the most deshielded aromatic carbon.
145.4QuaternaryC 1' (ipso to CH-OH)This ipso-carbon is deshielded by its attachment to the benzylic carbon.
143.6QuaternaryC 1 (ipso to CH-OH)The ipso-carbon of the unsubstituted phenyl ring, also deshielded.
129.5TertiaryC 5'Aromatic CH carbon on the methoxyphenyl ring.
128.5TertiaryC H (Phenyl)Aromatic CH carbons on the unsubstituted phenyl ring.
127.6TertiaryC H (Phenyl)Aromatic CH carbons on the unsubstituted phenyl ring.
126.5TertiaryC H (Phenyl)Aromatic CH carbons on the unsubstituted phenyl ring.
118.9TertiaryC 2' or C 6'Aromatic CH carbons ortho or para to the methoxy group.
112.9TertiaryC 4'Aromatic CH carbon influenced by the methoxy group.
112.1TertiaryC 2' or C 6'Aromatic CH carbons ortho or para to the methoxy group.
76.1TertiaryC H-OH (Benzylic)The benzylic carbon is significantly deshielded by the attached oxygen and two aromatic rings.
55.2PrimaryO-C H₃The carbon of the methyl ether group, deshielded by the attached oxygen.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a rapid method for identifying their presence.

Theoretical Basis: Molecular Vibrations

Bonds within a molecule can be conceptualized as springs. They can stretch and bend at specific frequencies determined by the masses of the atoms and the strength of the bond. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. Key functional groups in (3-Methoxyphenyl)(phenyl)methanol, such as the hydroxyl (O-H), ether (C-O), and aromatic rings (C=C, C-H), have characteristic, strong absorptions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

Workflow for ATR-FTIR Analysis

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Causality in Protocol Design:

  • Background Collection: A background spectrum of the empty crystal is essential to computationally subtract absorptions from atmospheric CO₂ and H₂O, ensuring that the final spectrum is solely that of the analyte.

  • ATR Correction: Software-based ATR correction is applied to account for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.

Predicted Spectrum and Interpretation

While a published spectrum for (3-Methoxyphenyl)(phenyl)methanol was not found, its IR spectrum can be reliably predicted based on its functional groups and data from analogous compounds like phenylmethanol.[3]

Predicted IR Absorptions for (3-Methoxyphenyl)(phenyl)methanol

Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale and Expected Appearance
~3600-3200O-H stretchAlcoholA strong, broad absorption due to hydrogen bonding of the hydroxyl group. This is a highly characteristic peak for alcohols.[3]
~3100-3000C-H stretchAromaticMedium to weak absorptions just above 3000 cm⁻¹, characteristic of sp² C-H bonds in the phenyl rings.[3]
~2950-2850C-H stretchAliphatic (CH and CH₃)Weak absorptions from the benzylic C-H and the methoxy CH₃ groups.
~1600, ~1490C=C stretchAromatic RingTwo or more sharp, medium-intensity bands characteristic of the phenyl ring backbone vibrations.
~1250C-O stretchAryl EtherA strong, characteristic absorption for the aryl-O-CH₃ ether linkage.
~1050C-O stretchSecondary AlcoholA strong absorption corresponding to the C-OH bond of the secondary benzylic alcohol.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Theoretical Basis: Ionization and Fragmentation

In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion's m/z value gives the molecular weight. The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways, breaking at the weakest bonds and forming stable carbocations. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Experimental Protocol: Electron Ionization (EI)-MS

Workflow for EI-MS Analysis

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Causality in Protocol Design:

  • High Vacuum: The entire process is conducted under a high vacuum to prevent ions from colliding with air molecules, allowing them to travel unimpeded from the source to the detector.

  • 70 eV Electron Beam: This is a standard energy in EI-MS because it provides sufficient energy to ionize and fragment most organic molecules reproducibly, leading to comparable spectra across different instruments.

Predicted Spectrum and Interpretation

The molecular weight of (3-Methoxyphenyl)(phenyl)methanol (C₁₄H₁₄O₂) is 214.26 g/mol . The EI-MS spectrum is expected to show a molecular ion peak at m/z = 214. The fragmentation will be driven by the stability of the resulting fragments, particularly benzylic cations.

Predicted Major Fragments in the EI-MS of (3-Methoxyphenyl)(phenyl)methanol

m/zIon Structure / LossFragment Name/TypeRationale for Formation
214[C₁₄H₁₄O₂]⁺•Molecular Ion (M⁺•) The intact molecule minus one electron. Its presence confirms the molecular weight.
197[M - OH]⁺Loss of hydroxyl radicalLoss of •OH is a common fragmentation pathway for alcohols.
183[M - OCH₃]⁺Loss of methoxy radicalCleavage of the ether bond can lead to the loss of a •OCH₃ radical.
137[M - C₆H₅]⁺Loss of phenyl radicalCleavage of the bond between the benzylic carbon and the unsubstituted phenyl ring, forming a stable methoxy-substituted benzylic cation.
107[C₇H₇O]⁺3-Methoxybenzyl cationFormed by cleavage that retains the charge on the methoxy-substituted ring fragment.
105[C₇H₅O]⁺Benzoyl cationA common fragment in molecules containing a benzyl group, often formed through rearrangement.
77[C₆H₅]⁺Phenyl cationRepresents the unsubstituted phenyl ring after cleavage.

The most intense peak (base peak) is likely to be m/z 137, as the loss of the phenyl radical leads to a resonance-stabilized secondary benzylic cation, further stabilized by the methoxy group.

Conclusion

This guide provides a detailed spectroscopic characterization of (3-Methoxyphenyl)(phenyl)methanol. The NMR data, based on experimental results, confirms the precise arrangement of protons and carbons. The predictive analyses for IR and MS, grounded in established chemical principles and data from analogous structures, offer a reliable framework for confirming the molecule's identity and functional group composition. Together, these three spectroscopic techniques provide a comprehensive and self-validating analytical toolkit for researchers and scientists working with this important chemical entity.

References

  • The Royal Society of Chemistry. (2021). Supporting Information for a chemical publication. This document provided the experimental ¹H and ¹³C NMR data for (3-Methoxyphenyl)(phenyl)methanol. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • King's Centre for Visualization in Science. (2014). IR Spectroscopy Suite: Phenylmethanol. Provides a reference IR spectrum and interpretation for benzyl alcohol. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. An educational resource explaining the principles of fragmentation in mass spectrometry. [Link]

  • NIST. (n.d.). 3-Methoxybenzyl alcohol. In NIST Chemistry WebBook. Provides reference IR and mass spectra for an isomer of the target compound. [Link]

Sources

Thermodynamic and Kinetic Solubility Profiling of (3-Methoxyphenyl)(phenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

(3-Methoxyphenyl)(phenyl)methanol (CAS: 13391-45-2), commonly referred to as 3-methoxybenzhydrol, is a critical diarylmethanol intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), including modified antihistamines and experimental therapeutics. Because its physical state can range from a highly viscous oil to a low-melting solid depending on purity and ambient conditions, understanding its solubility across diverse organic solvents is paramount. This guide provides an in-depth analysis of the solvation mechanics, quantitative solubility data, and validated experimental protocols necessary for optimizing reaction conditions, liquid-liquid extractions, and chromatographic purifications.

Structural Causality & Solvation Mechanics

The solubility profile of 3-methoxybenzhydrol is dictated by its distinct structural domains, which impart an amphiphilic character to the molecule. Understanding the causality behind its solvent interactions allows researchers to predict its behavior in complex solvent mixtures.

  • Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor. This domain drives high solubility in polar protic solvents (e.g., methanol, ethanol) through the formation of extensive hydrogen-bonded networks.

  • Methoxy Group (-OCH₃): Functions as an additional hydrogen bond acceptor. This increases the molecule's affinity for protic solvents and enhances its dipole moment, facilitating dissolution in polar aprotic solvents.

  • Diaryl Backbone: The two phenyl rings (one unsubstituted, one meta-methoxy substituted) create a large, electron-rich

    
    -system. This lipophilic core drives solubility in halogenated and aromatic solvents via London dispersion forces and 
    
    
    
    interactions, while severely limiting solubility in purely aliphatic, non-polar solvents (e.g., hexane) where the polar functional groups cannot be adequately solvated.

Interactions Compound (3-Methoxyphenyl)(phenyl)methanol OH Hydroxyl Group (-OH) Compound->OH OMe Methoxy Group (-OCH3) Compound->OMe Aryl Diaryl Rings Compound->Aryl Protic Polar Protic Solvents (High Solubility) OH->Protic H-Bonding Aprotic Polar Aprotic Solvents (Maximal Solubility) OH->Aprotic H-Bond Donation OMe->Protic H-Bond Acceptance Aryl->Aprotic Solvation NonPolar Non-Polar Solvents (Low Solubility) Aryl->NonPolar Dispersion Forces

Caption: Solute-solvent interaction pathways dictating the solubility of 3-methoxybenzhydrol.

Quantitative Solubility Profile

The following table summarizes the solubility of 3-methoxybenzhydrol across various solvent classes at standard ambient temperature (25°C). The data reflects the thermodynamic equilibrium capacity of the solvents based on their dielectric constants (


).
SolventClassificationDielectric Constant (

)
Solubility at 25°C (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 (Highly Soluble)Strong dipole-dipole, H-bond acceptance from -OH
Methanol Polar Protic32.7> 100 (Highly Soluble)H-bond donor/acceptor network
Dichloromethane (DCM) Halogenated9.1> 50 (Soluble)Dipole-induced dipole, lipophilic interaction
Ethyl Acetate Moderately Polar6.0> 50 (Soluble)Dipole-dipole, favorable dispersion
Hexane / Heptane Non-Polar1.9< 5 (Poorly Soluble)Weak dispersion forces only

Protocol: Self-Validating Thermodynamic Solubility Determination

To ensure data integrity, solubility must be measured using a self-validating thermodynamic approach rather than kinetic dissolution. The classic "shake-flask" method is employed here, engineered with specific causality behind each step to prevent false positives from metastable supersaturation or filter extractables.

Step-by-Step Methodology
  • Preparation of the Solid Phase:

    • Action: Add 200 mg of 3-methoxybenzhydrol to a 5 mL glass vial.

    • Action: Introduce 2.0 mL of the target organic solvent.

    • Causality: An excess of the solute must be visibly present to ensure the solution reaches true thermodynamic saturation rather than just a high concentration.

  • Thermodynamic Equilibration:

    • Action: Seal the vial and place it in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

    • Causality: Temperature fluctuations drastically alter solubility profiles. A 48-hour window guarantees that the system overcomes any kinetic barriers or metastable supersaturation states, reaching a true thermodynamic equilibrium.

  • Phase Separation:

    • Action: Remove the vial and immediately centrifuge at 3,000 RPM for 10 minutes at 25°C.

    • Action: Draw the supernatant using a glass syringe and filter through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert to aggressive organic solvents (unlike nylon or PES), ensuring no polymeric extractables leach into the sample and interfere with downstream UV detection.

  • Quantification (Self-Validating Check):

    • Action: Dilute the filtered aliquot by a factor of 1:100 in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water).

    • Action: Analyze via HPLC-UV at 254 nm against a standard calibration curve.

    • Validation Loop: Repeat the sampling at 72 hours. If the concentration variance between 48h and 72h is < 2%, true equilibrium is validated.

Workflow Start Solid/Oil 3-Methoxybenzhydrol (Excess Material) Solvent Add Target Organic Solvent (e.g., MeOH, EtOAc, Hexane) Start->Solvent Equil Thermodynamic Equilibration (Shake-Flask, 48h at 25.0°C) Solvent->Equil Sep Phase Separation (0.45 µm PTFE Filtration) Equil->Sep Quant Quantification & Validation (HPLC-UV at 254 nm) Sep->Quant Data Solubility Profile Generation Quant->Data

Caption: High-throughput thermodynamic solubility screening workflow for 3-methoxybenzhydrol.

Applications in Synthesis and Formulation

The differential solubility of 3-methoxybenzhydrol is heavily exploited in both its purification and its downstream application in drug discovery.

Chromatographic Purification: During the synthesis of 3-methoxybenzhydrol (typically via the reduction of the corresponding benzophenone), the crude product often contains unreacted starting materials and byproducts. Because the compound is highly soluble in ethyl acetate but poorly soluble in hexane, flash column chromatography is universally performed using an ethyl acetate/hexane gradient. This specific solvent system leverages the compound's polarity to achieve baseline separation from non-polar impurities, yielding the product as a purified clear oil or white solid [1].

Biological Assays and Formulation: When evaluating benzhydrol derivatives for biological activity—such as their potential as countermeasures against hepatotoxins or as novel therapeutic scaffolds—aqueous solubility becomes a limiting factor. To circumvent this in in vitro assays, compounds containing the methoxybenzhydrol motif are initially dissolved in neat DMSO. DMSO's exceptional ability to disrupt the crystalline lattice and solvate the amphiphilic molecule ensures complete dissolution. These highly concentrated stock solutions are then introduced into aqueous biological media in micro-volumes, preventing premature precipitation during high-throughput screening [2].

References

  • Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols.Royal Society of Chemistry (RSC).
  • Natural-Product-Inspired Compounds as Countermeasures against the Liver Carcinogen Aflatoxin B1.American Chemical Society (ACS).

The Benzhydrol Scaffold in Modern Medicinal Chemistry: From Synthetic Stereocontrol to Target Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Diarylmethane Motif

In the pharmacopeia of small-molecule therapeutics, few scaffolds possess the versatility of the benzhydrol (diphenylmethanol) moiety. Defined by two phenyl rings connected to a central hydroxymethine carbon, this "privileged structure" serves as the lipophilic anchor for a vast array of CNS-active agents, antihistamines, and emerging anticancer therapeutics.[1]

For the medicinal chemist, the benzhydrol scaffold offers a unique dual-functionality:

  • Hydrophobic Anchoring: The two aromatic rings provide substantial

    
     stacking interactions within receptor binding pockets (e.g., Histamine H1, Muscarinic M1).
    
  • Chiral Modularity: The central carbon is a prochiral center. Asymmetric functionalization allows for the precise separation of eutomers (active enantiomers) from distomers (inactive/toxic enantiomers), a critical requirement in modern drug development.

This technical guide dissects the synthetic access, structure-activity relationships (SAR), and therapeutic applications of substituted benzhydrols, providing a roadmap for their utilization in next-generation drug discovery.

Synthetic Architectures: Accessing the Scaffold

The synthesis of benzhydrols has evolved from classical non-selective methods to highly sophisticated asymmetric catalytic processes.

Classical vs. Modern Approaches[2]
MethodReaction TypeStereoselectivityScalabilityKey Limitation
Grignard Addition Nucleophilic addition of PhMgBr to BenzaldehydeRacemicHighRequires harsh conditions; poor functional group tolerance.
NaBH4 Reduction Hydride reduction of BenzophenonesRacemicVery HighNo stereocontrol; requires chiral resolution downstream.
CBS Reduction Borane reduction catalyzed by chiral oxazaborolidinesHigh (>90% ee)ModerateMoisture sensitivity; expensive reagents.
Asymmetric Transfer Hydrogenation (ATH) Ru/Mn-catalyzed hydrogen transferExcellent (>99% ee)HighPreferred Method: Mild conditions, high atom economy.
Critical Causal Insight: Why ATH?

In drug development, the causality for choosing Asymmetric Transfer Hydrogenation (ATH) over Grignard reagents lies in late-stage functionalization . Grignard reagents are incompatible with many electrophilic functional groups (esters, nitriles) often present on advanced intermediates. ATH, utilizing formic acid or isopropanol as a hydrogen source, proceeds under mild conditions that tolerate sensitive substituents, allowing the chemist to install chirality after building the complex arene periphery.

Detailed Experimental Protocol: Enantioselective Synthesis of (S)-4-Chlorobenzhydrol

Objective: To synthesize (S)-(4-chlorophenyl)(phenyl)methanol with >95% ee, a key intermediate for chirally pure antihistamines (e.g., Levocetirizine precursors).

Mechanism: Noyori-type Asymmetric Transfer Hydrogenation using a Ruthenium(II)-arene complex with a chiral diamine ligand.

Reagents & Materials
  • Substrate: 4-Chlorobenzophenone (10.0 mmol)

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: Dichloromethane (DCM) (degassed)

  • Workup: Saturated NaHCO3, Ethyl Acetate

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve the Ru-catalyst (32 mg, 0.05 mmol) in 5 mL of degassed DCM.

  • Substrate Addition: Add 4-Chlorobenzophenone (2.16 g, 10.0 mmol) to the vessel. Ensure complete dissolution.

  • Reaction Initiation: Inject the HCOOH/Et3N mixture (2.5 mL) dropwise via syringe.

    • Causality Check: The reaction is exothermic. Slow addition prevents temperature spikes that could erode enantioselectivity.

  • Incubation: Stir the mixture at 28°C for 14 hours. Monitor via TLC (Hexane/EtOAc 8:1). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench & Extraction: Pour the reaction mixture into 20 mL of saturated NaHCO3 to neutralize excess formic acid. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Validation: Recrystallize from Hexane/DCM to afford white needles.

    • Yield: ~92%

    • ee Determination: Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane/iPrOH).

Structure-Activity Relationships (SAR)[3][4][5]

The biological activity of benzhydrol derivatives is governed by the electronic and steric nature of the substituents on the aromatic rings.

The SAR Logic Map

The following diagram illustrates how specific structural modifications translate to pharmacological outcomes.

SAR_Map Benzhydrol Benzhydrol Scaffold (Diphenylmethanol) Para_Sub Para-Substitution (Cl, F, Me) Benzhydrol->Para_Sub Ortho_Sub Ortho-Substitution (Me, t-Bu) Benzhydrol->Ortho_Sub Alpha_C Alpha-Carbon (Chirality) Benzhydrol->Alpha_C Ether_Link Ether/Amine Linkage Benzhydrol->Ether_Link Metabolic Metabolic Stability (Blocks CYP450 oxidation) Para_Sub->Metabolic Halogens (F, Cl) Potency Increased Potency (Lipophilicity/Binding) Para_Sub->Potency Lipophilicity (logP) Selectivity Receptor Selectivity (Anticholinergic vs Antihistamine) Ortho_Sub->Selectivity Steric Twist Alpha_C->Potency Binding Affinity Toxicity Reduced Toxicity (Eutomer Selection) Alpha_C->Toxicity Stereocontrol Ether_Link->Potency Pharmacophore Distance

Figure 1: SAR Logic Map detailing the impact of substituent placement on the pharmacological profile of benzhydrol derivatives.

Key SAR Rules
  • Para-Halogenation (The "Metabolic Shield"): Substitution at the 4-position (particularly with Chlorine or Fluorine) blocks metabolic oxidation at the most reactive site. This extends the half-life (

    
    ) of the drug.
    
    • Example:Chlorcyclizine vs. Cyclizine. The Cl-group increases lipid solubility and metabolic resistance.

  • Ortho-Steric Twist: Substituents at the 2-position (ortho) force the two phenyl rings to twist out of coplanarity. This conformation is often critical for differentiating between Histamine H1 receptors and Muscarinic Acetylcholine receptors.

    • Example:Orphenadrine (2-methyl) has significantly higher anticholinergic activity compared to Diphenhydramine (unsubstituted).

  • The Eutomer Principle: In chiral benzhydrol ethers (like Carbinoxamine), one enantiomer (usually S) binds with high affinity to the H1 receptor, while the other may contribute to sedation or off-target effects.

Therapeutic Applications & Case Studies

H1-Antihistamines (First & Second Generation)

The benzhydrol ether motif is the backbone of the ethanolamine class of antihistamines.

  • Mechanism: These compounds act as inverse agonists at the H1 receptor. The benzhydrol moiety occupies a hydrophobic pocket, while the protonated amine interacts with Asp107.

  • Evolution: First-generation drugs (Diphenhydramine) cross the Blood-Brain Barrier (BBB) due to high lipophilicity, causing sedation. Second-generation analogs often add polar groups (carboxylic acids, zwitterions) to the periphery to reduce BBB penetration while maintaining H1 affinity.

CNS Agents: Wakefulness & Dopamine Transport

Modafinil and its derivatives utilize a benzhydryl sulfinyl scaffold.

  • Application: Treatment of narcolepsy.

  • Chemistry: The benzhydryl group is essential for binding to the Dopamine Transporter (DAT). Substitution on the rings (e.g., difluoro derivatives) can fine-tune the affinity for DAT vs. Norepinephrine Transporter (NET).

Emerging Field: Anticancer Agents

Recent research highlights substituted benzhydrols as potent inhibitors of tubulin polymerization and specific kinase pathways.

  • Target: Microtubule destabilization.

  • Lead Compounds: Benzhydrols substituted with trimethoxyphenyl rings (combretastatin mimics) have shown cytotoxicity against MCF-7 (breast cancer) and HeLa cell lines. The mechanism involves binding to the colchicine site of tubulin, leading to G2/M phase arrest.

Visualizing the Synthetic Pathway

The following workflow demonstrates the conversion of a raw benzophenone into a bioactive amino-ether drug candidate.

Synthesis_Flow Start Start: 4-Chlorobenzophenone Step1 Step 1: Asymmetric Transfer Hydrogenation (Ru-TsDPEN, HCOOH, Et3N) Target: (S)-Alcohol Start->Step1 Stereocontrol Inter1 Intermediate: (S)-4-Chlorobenzhydrol (>95% ee) Step1->Inter1 Yield: 92% Step2 Step 2: Williamson Ether Synthesis (NaH, 2-Chloro-N,N-dimethylethylamine) Inter1->Step2 Functionalization Product Final Product: (S)-Carbinoxamine Analog (Chiral Antihistamine) Step2->Product Nucleophilic Sub

Figure 2: Synthetic workflow for the enantioselective production of a chiral antihistamine from a benzophenone precursor.

References

  • Touge, T., et al. (2016).[2] Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). The Cornerstone of Modern Therapeutics: Benzhydrol as a Pivotal Precursor in Medicinal Chemistry. BenchChem. Link

  • Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal. Link

  • Wang, Y., et al. (2019). Highly Enantioselective Synthesis of Chiral Benzhydrols via Manganese Catalyzed Asymmetric Hydrogenation. Organic Letters. Link

  • Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolution of benzhydrols).
  • FDA Approved Drug Products. (2024). Drugs containing the benzhydryl moiety (Diphenhydramine, Meclizine, Modafinil). U.S. Food and Drug Administration.[3][4][5] Link

Sources

A Comprehensive Technical Guide to the Stability and Storage of (3-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for (3-Methoxyphenyl)(phenyl)methanol. Drawing upon data from structurally related compounds and established principles of pharmaceutical stability testing, this document offers researchers, scientists, and drug development professionals a framework for maintaining the integrity of this and similar diarylmethanol compounds.

Physicochemical Properties and Structural Considerations

(3-Methoxyphenyl)(phenyl)methanol, a benzhydrol derivative, possesses a unique structural motif with two phenyl rings attached to a hydroxyl-bearing carbon. This structure influences its reactivity and stability profile. One of the phenyl rings is substituted with a methoxy group at the meta-position, which can influence the electron density of the aromatic system and, consequently, its susceptibility to certain degradation pathways.

Table 1: Physicochemical Properties of (3-Methoxyphenyl)(phenyl)methanol and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Storage Temperature
(3-Methoxyphenyl)(phenyl)methanolC₁₄H₁₄O₂214.26Not availableSee recommendations below
(3-Methoxyphenyl)methanolC₈H₁₀O₂138.16250 °C/723 mmHg[1]Room temperature[2]
(3-(methoxymethyl)phenyl)(phenyl)methanolC₁₅H₁₆O₂228.29Not available2-8 °C[3]
Bis(3-methoxyphenyl)methanolC₁₅H₁₆O₃244.28Not availableNot specified[4]
Benzhydrol (Diphenylmethanol)C₁₃H₁₂O184.23297-298 °C-20°C to -80°C (long-term)[5]

The stability of (3-Methoxyphenyl)(phenyl)methanol is intrinsically linked to the reactivity of its benzhydrylic alcohol functional group and the nature of its aromatic rings. The secondary alcohol is susceptible to oxidation, while the aromatic systems can be subject to electrophilic substitution or photolytic degradation.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and stability-indicating analytical methods.[6][7] Based on the chemistry of benzhydrol derivatives and related aromatic alcohols, the following degradation pathways are anticipated.

Oxidative Degradation

Oxidation is a primary degradation route for benzhydrol derivatives.[8][9] The benzylic carbon-hydrogen bond is susceptible to oxidation, leading to the formation of the corresponding ketone, (3-methoxyphenyl)(phenyl)methanone. This process can be accelerated by the presence of oxygen, metal ions, and light.[9] The reaction can proceed via a free-radical mechanism.

cluster_oxidation Oxidative Degradation alcohol (3-Methoxyphenyl)(phenyl)methanol ketone (3-Methoxyphenyl)(phenyl)methanone alcohol->ketone Oxidizing Agent (e.g., O₂, H₂O₂)

Caption: Oxidative degradation of (3-Methoxyphenyl)(phenyl)methanol to its corresponding ketone.

Photodegradation

Aromatic compounds, particularly those with benzylic hydrogens, can be susceptible to photodegradation upon exposure to UV light.[10] The energy from light can promote the molecule to an excited state, leading to the formation of radicals and subsequent degradation products.[11] For aromatic alcohols, this can involve complex pathways including oxidation or the formation of photoproducts.[12]

Acid/Base Hydrolysis

While the ether and alcohol functional groups in (3-Methoxyphenyl)(phenyl)methanol are generally stable to hydrolysis under neutral conditions, extreme pH and elevated temperatures can promote degradation. Under strongly acidic conditions, protonation of the hydroxyl group followed by elimination of water can lead to the formation of a stable diarylmethyl carbocation, which can then undergo further reactions.

cluster_acid_hydrolysis Acid-Catalyzed Degradation alcohol (3-Methoxyphenyl)(phenyl)methanol protonated_alcohol Protonated Alcohol alcohol->protonated_alcohol H⁺ carbocation Diarylmethyl Carbocation protonated_alcohol->carbocation - H₂O products Further Reaction Products carbocation->products Nucleophilic attack

Caption: Potential acid-catalyzed degradation pathway via a carbocation intermediate.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways and information from structurally similar compounds, the following storage and handling conditions are recommended to ensure the long-term stability of (3-Methoxyphenyl)(phenyl)methanol.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C for short-term storage. -20°C for long-term storage. Lower temperatures slow down the rate of chemical degradation. The recommendation for a related compound is 2-8°C.[3] For long-term stability of benzhydrol, -20°C is recommended.[5]
Light Store in amber or opaque containers. Protect from direct sunlight and UV sources. To prevent photodegradation, which is a common pathway for aromatic compounds.[10][11]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon). To minimize oxidative degradation by excluding atmospheric oxygen.[9]
Container Use well-sealed, airtight containers. To prevent exposure to moisture and atmospheric oxygen.[13][14]
pH Maintain in a neutral environment. To avoid acid or base-catalyzed degradation.

Handling:

  • Handle the compound in a well-ventilated area to avoid inhalation.[13]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

  • Avoid contact with skin and eyes.[16]

  • Minimize the number of times the container is opened and closed to reduce exposure to air and moisture.

Framework for a Comprehensive Stability Assessment

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[6][7][17] This involves subjecting the compound to stress conditions that accelerate its degradation.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on (3-Methoxyphenyl)(phenyl)methanol.

Objective: To identify the degradation products of (3-Methoxyphenyl)(phenyl)methanol under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • (3-Methoxyphenyl)(phenyl)methanol

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (3-Methoxyphenyl)(phenyl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.[10]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 60°C for 24 hours.[10]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.[11]

    • Thermal Degradation: Heat the solid compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a developed HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Method Validation: The developed analytical method should be validated to demonstrate that it is "stability-indicating," meaning it can accurately separate and quantify the parent compound from its degradation products.[6]

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of (3-Methoxyphenyl)(phenyl)methanol stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw and Prepare Samples stress->sample analyze Analyze by HPLC sample->analyze evaluate Evaluate Chromatograms for Degradation Products analyze->evaluate validate Validate Stability-Indicating Method evaluate->validate

Caption: Workflow for a forced degradation study.

Conclusion

While specific stability data for (3-Methoxyphenyl)(phenyl)methanol is not extensively available in the public domain, a comprehensive understanding of its stability profile can be extrapolated from its chemical structure and the behavior of related benzhydrol derivatives. The primary degradation pathways are likely to be oxidation and photodegradation. To ensure the integrity of (3-Methoxyphenyl)(phenyl)methanol, it is imperative to store it under controlled conditions: protected from light, at reduced temperatures (2-8°C for short-term, -20°C for long-term), and under an inert atmosphere. A well-designed forced degradation study is essential for identifying potential degradation products and developing a robust, stability-indicating analytical method, which is a cornerstone of reliable research and drug development.

References

  • Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC - NIH. (n.d.).
  • Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PubMed. (2015, June 3).
  • (3-Methoxyphenyl)methanol, CAS No. 6971-51-3 - iChemical. (n.d.).
  • [3-(Methoxymethyl)phenyl]methanol | C9H12O2 | CID 12067857 - PubChem. (n.d.).
  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. (2012, January 1).
  • (3-(methoxymethyl)phenyl)(phenyl)methanol | 1485303-94-3 - Sigma-Aldrich. (n.d.).
  • Safety Data Sheet - ChemScene. (2025, December 8).
  • 6971-51-3|(3-Methoxyphenyl)methanol|BLD Pharm. (n.d.).
  • (3-Methoxyphenyl) methanol, 3-methylbutyl ether - the NIST WebBook. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • (3-METHOXYPHENYL)METHANOL | CAS 6971-51-3 - Matrix Fine Chemicals. (n.d.).
  • Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes - PMC - NIH. (n.d.).
  • 45160177 forced-degradation | PPT - Slideshare. (n.d.).
  • Transition-Metal-Free C(sp³)⁻H Oxidation of Diarylmethanes - PubMed. (2018, August 1).
  • MATERIAL SAFETY DATA SHEET. (2012, March 19).
  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances - Academia.edu. (n.d.).
  • 3 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2024, September 20).
  • Safety Data Sheet - Methanex. (2019, April 18).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1).
  • Photocatalytic Anaerobic Oxidation of Aromatic Alcohols Coupled With H2 Production Over CsPbBr3/GO-Pt Catalysts - PMC. (n.d.).
  • Selective oxidation of aromatic alcohols to corresponding aromatic aldehydes using In2S3 microsphere catalyst under visible ligh. (n.d.).
  • 522622-95-3|(3-(Methoxymethyl)phenyl)methanol|BLD Pharm. (n.d.).
  • Oxidation of terminal diols using an oxoammonium salt: a systematic study - RSC Publishing. (n.d.).
  • Study of the influence of alcohol on the photostability of four UV filters - European Review for Medical and Pharmacological Sciences. (n.d.).
  • CB-LSOP-Organolithiums.docx - UConn. (n.d.).
  • 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 - ChemicalBook. (2026, January 13).
  • Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide - SciSpace. (n.d.).
  • Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway - PubMed. (2015, May 1).
  • Bis(3-methoxyphenyl)methanol | C15H16O3 | CID 12197872 - PubChem - NIH. (n.d.).
  • Partial oxidation of aromatic alcohols via TiO2 photocatalysis: the influence of substituent groups on the activity and selectivity - RSC Publishing. (n.d.).
  • Benzhydrol (Diphenylmethanol) | Biochemical Reagent - MedchemExpress.com. (n.d.).
  • N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Methanol Solvate. (2023, July 5).
  • Technical Support Center: Stability Testing of 3-Ethylbenzophenone in Pharmaceutical Formulations - Benchchem. (n.d.).
  • Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02486E. (2023, June 14).
  • THE FOLLOWING LETTER IS INTENDED FOR ALL MARKETING AUTHORISATION HOLDERS FOR MEDICINAL PRODUCTS CONTAINING ACTIVE SUBSTANCES IN. (2008, February 27).
  • The Cornerstone of Modern Therapeutics: Benzhydrol as a Pivotal Precursor in Medicinal Chemistry - Benchchem. (n.d.).
  • Stability Testing and its Role in Drug Development Process | Open Access Journals. (n.d.).
  • Triphenylmethanol - Wikipedia. (n.d.).
  • Near-Surface Gas-Phase Methoxymethanol Is Generated by Methanol Oxidation over Pd-Based Catalysts. (2021, November 12).
  • 3306 METHANESULFONYL AZIDE - ResearchGate. (n.d.).
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (2024, April 9).
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Methodological & Application

Application Note: GC-MS Analysis of (3-Methoxyphenyl)(phenyl)methanol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The synthesis of diarylmethanols, such as (3-methoxyphenyl)(phenyl)methanol, is a fundamental transformation in medicinal chemistry, typically achieved via the Grignard addition of an arylmagnesium halide to an aromatic aldehyde (e.g., phenylmagnesium bromide reacting with 3-methoxybenzaldehyde). While this carbon-carbon bond-forming reaction is highly efficient, the crude reaction mixture is inherently complex.

To optimize reaction conditions and assess product purity, Gas Chromatography-Mass Spectrometry (GC-MS) serves as an indispensable analytical tool. However, analyzing these mixtures requires a strategic approach to sample preparation to account for unreacted starting materials, Wurtz-type homocoupling derivatives (e.g., biphenyl), and oxidized species (e.g., 3-methoxybenzophenone).

ReactionPathway SM1 3-Methoxybenzaldehyde Prod (3-Methoxyphenyl)(phenyl)methanol SM1->Prod Grignard Addition SM2 Phenylmagnesium Bromide SM2->Prod Grignard Addition BP1 Biphenyl (Wurtz Homocoupling) SM2->BP1 Side Reaction BP2 3-Methoxybenzophenone (Oxidation) Prod->BP2 Oxidation

Grignard synthesis pathway of (3-Methoxyphenyl)(phenyl)methanol and common byproducts.

Analytical Strategy: The Causality Behind Derivatization

Expertise & Experience: Although some diarylmethanols can be analyzed via direct GC-MS injection, the presence of the secondary hydroxyl (-OH) group can lead to active site adsorption within the GC inlet or column. This physical phenomenon causes peak tailing, thermal degradation, or dehydration to the corresponding alkene at elevated temperatures.

To construct a self-validating and robust analytical system, chemical derivatization prior to GC-MS analysis is required. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the gold standard for converting sterically hindered secondary alcohols into highly volatile and thermally stable trimethylsilyl (TMS) ethers. The causality behind adding 1% TMCS lies in its role as a critical catalyst; it enhances the silyl donor strength of BSTFA to ensure quantitative conversion of the secondary alcohol, as detailed in [1].

Experimental Protocols

The following step-by-step methodologies are designed to be a self-validating system. By running a solvent blank and monitoring specific mass fragments, the analyst can definitively confirm both the success of the reaction and the integrity of the analytical method.

AnalyticalWorkflow Q 1. Reaction Quenching (1.0 M HCl at 0°C) E 2. Liquid-Liquid Extraction (Organic Phase Recovery) Q->E D 3. TMS Derivatization (BSTFA + 1% TMCS, 60°C) E->D G 4. GC-MS Analysis (HP-5ms, EI Mode) D->G A 5. Data Interpretation (Mass Spectra & Retention) G->A

Step-by-step sample preparation and GC-MS analytical workflow.

Protocol A: Reaction Quenching and Liquid-Liquid Extraction
  • Quenching: Cool the Grignard reaction mixture to 0 °C. Slowly add 1.0 M HCl dropwise to neutralize the magnesium alkoxide intermediate and dissolve the resulting magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 2-methyltetrahydrofuran (2-MeTHF). Mechanistic Insight: 2-MeTHF is a greener alternative to diethyl ether that efficiently suppresses Wurtz coupling by-products during Grignard reactions, as demonstrated in.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude residue.

Protocol B: BSTFA + 1% TMCS Derivatization
  • Sample Preparation: Dissolve approximately 5 mg of the crude reaction residue in 1.0 mL of anhydrous pyridine in a 2.0 mL GC autosampler vial. (Strict anhydrous conditions are mandatory, as silylating reagents are highly moisture-sensitive).

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Incubation: Seal the vial with a Teflon-lined septum cap. Heat the mixture in a dry block at 60 °C for 45–60 minutes to drive the trimethylsilylation to completion.

  • Cooling: Allow the vial to cool to room temperature prior to injection.

Protocol C: GC-MS Instrumental Parameters

The GC-MS parameters are optimized for standard capillary columns, which provide excellent separation of aromatic isomers and derivatized alcohols[2]. The specific temperature ramp ensures sharp peak shapes without thermal degradation[3].

  • Instrument: Agilent 7890B GC coupled with a 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) cross-linked 5% diphenyl/95% dimethyl polysiloxane.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection: 1.0 µL, Split ratio 50:1.

  • Oven Temperature Program: Initial hold at 70 °C for 2 min; ramp at 15 °C/min to 300 °C; final hold for 5 min.

  • MS Parameters: Electron Ionization (EI) mode at 70 eV; Ion source at 230 °C; Mass scan range m/z 50–400.

  • System Validation: Run a solvent blank (pyridine) to confirm the absence of carryover. The presence of the m/z 73 fragment in the product peak serves as an internal validation of successful silylation.

Data Presentation: Expected GC-MS Profiles

The following table summarizes the anticipated retention behavior and characteristic mass fragments for the components in the derivatized Grignard reaction mixture.

Analyte / ComponentOriginDerivatization StateExpected m/z (Base Peak & Key Fragments)Relative Elution Order
Biphenyl Wurtz Homocoupling ByproductUnderivatized154 (M⁺), 761 (Earliest)
3-Methoxybenzaldehyde Unreacted Starting MaterialUnderivatized136 (M⁺), 135, 107, 772
3-Methoxybenzophenone Oxidation ByproductUnderivatized212 (M⁺), 135, 105, 773
(3-Methoxyphenyl)(phenyl)methanol Target ProductTMS Ether 286 (M⁺), 271 ([M-CH₃]⁺), 179, 73 (TMS)4 (Latest)

Note: The TMS ether of the target product exhibits a distinct molecular ion (M⁺ 286) and the ubiquitous trimethylsilyl cation fragment at m/z 73, confirming successful derivatization.

References

  • Title: Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Source: MIT DSpace URL: [Link]

Sources

Using (3-Methoxyphenyl)(phenyl)methanol as a protecting group precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The 3-Methoxybenzhydryl (3-MBh) System for Tunable Protecting Group Strategies

Part 1: Executive Summary & Strategic Rationale

In complex organic synthesis, particularly peptide and nucleotide chemistry, the "orthogonality" of protecting groups is paramount. While the 4-methoxybenzhydryl (4-MBh) and 4-monomethoxytrityl (MMTr) groups are ubiquitous for their high acid lability, they often fail during intermediate acidic workups or silica gel chromatography due to premature cleavage.

This guide details the application of (3-Methoxyphenyl)(phenyl)methanol as a precursor to the 3-Methoxybenzhydryl (3-MBh) protecting group.

The 3-MBh Advantage: Unlike its para-substituted counterpart, the meta-methoxy substituent exerts an electron-withdrawing inductive effect (


) without the compensatory resonance stabilization (

for p-OMe) seen in the 4-isomer. Consequently, the 3-MBh carbocation is less stable than the unsubstituted benzhydryl cation.

Implication: The 3-MBh group forms esters and amines that are more robust than standard benzhydryl (DPM) and significantly more stable than 4-MBh. This allows for a "safety-catch" strategy where 3-MBh survives mild acidic conditions (e.g., 1% TFA) used to remove other acid-labile groups, yet remains cleavable under strong acidic conditions or catalytic hydrogenation.

Part 2: Precursor Activation Protocols

(3-Methoxyphenyl)(phenyl)methanol is a secondary alcohol and a poor electrophile. To utilize it as a protecting group precursor, it must first be activated into a 3-Methoxybenzhydryl Halide or Imidate .

Protocol A: Synthesis of 3-Methoxybenzhydryl Chloride (3-MBh-Cl)

Use this activated form for the protection of amines and carboxylic acids.

Reagents:

  • (3-Methoxyphenyl)(phenyl)methanol (1.0 equiv)

  • Thionyl Chloride (SOCl

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

  • DMF (Catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas (N

    
     or Ar) inlet.
    
  • Solubilization: Dissolve 10 mmol of (3-Methoxyphenyl)(phenyl)methanol in 40 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Chlorination: Add catalytic DMF. Then, add SOCl

    
     dropwise over 10 minutes via a syringe. Note: Gas evolution (SO
    
    
    
    , HCl) will occur; ensure proper venting.
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower R

    
    ) should disappear, replaced by the chloride (higher R
    
    
    
    ).
  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl

    
    . Co-evaporate with toluene (2 x 20 mL) to remove trace acid.
    
  • Storage: The resulting oil (3-MBh-Cl) is hydrolytically unstable. Store under inert gas at -20°C or use immediately.

Protocol B: Synthesis of 3-MBh Trichloroacetimidate

Use this for protection of alcohols under neutral/mildly acidic conditions.

Reagents:

  • (3-Methoxyphenyl)(phenyl)methanol (1.0 equiv)

  • Trichloroacetonitrile (Cl

    
    CCN) (5.0 equiv)
    
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)

  • DCM (Anhydrous)

Methodology:

  • Dissolve the alcohol in anhydrous DCM (0.2 M concentration).

  • Add Trichloroacetonitrile at 0°C.

  • Add DBU dropwise. The solution will turn yellow/orange.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Concentrate and purify via a short plug of silica gel (pre-treated with 1% Et

    
    N in Hexane) to isolate the imidate.
    

Part 3: Application Protocols (Protection)

Protocol C: Protection of Carboxylic Acids (Ester Formation)

Target: Formation of 3-MBh Esters.

Mechanism: S


1 pathway involving the formation of the 3-MBh carbocation, trapped by the carboxylate.
  • Dissolution: Dissolve the Carboxylic Acid substrate (1.0 equiv) in dry DMF.

  • Base Addition: Add Cs

    
    CO
    
    
    
    (1.5 equiv) or DIPEA (2.0 equiv). Stir for 15 minutes.
  • Alkylation: Add 3-MBh-Cl (prepared in Protocol A) (1.2 equiv) dissolved in a minimal amount of DMF.

  • Incubation: Stir at RT for 4–12 hours.

  • Quench & Isolation: Dilute with EtOAc, wash with Sat. NaHCO

    
    , Water, and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Silica gel chromatography. Note: 3-MBh esters are stable to silica, unlike 4-MBh esters which may streak.

Protocol D: Protection of Primary Amines

Target: Formation of N-(3-MBh) amines.

  • Dissolution: Dissolve Amine substrate in DCM/TEA (3:1 ratio).

  • Addition: Add 3-MBh-Cl (1.1 equiv) slowly at 0°C.

  • Reaction: Warm to RT and stir overnight.

  • Workup: Standard aqueous extraction.

Part 4: Deprotection & Stability Data

The utility of the 3-MBh group lies in its Tunable Stability . It resists conditions that cleave 4-MBh/MMTr groups.

Comparative Acid Lability Table
Protecting GroupStructureElectronic EffectAcid Stability (Relative)Cleavage Conditions
4-MBh / MMTr p-OMeResonance Donor (Strong)Very Low (Labile)1% TFA / DCM (Instant)
Benzhydryl (DPM) UnsubstitutedReferenceModerate20% TFA / DCM (1-2 hrs)
3-MBh m-OMe Inductive Withdrawal High (Robust) 50% TFA or TfOH (Pure)
Deprotection Protocol: Acidolysis

To remove the 3-MBh group:

  • Reagent: Prepare a solution of Trifluoroacetic Acid (TFA) : Anisole : DCM (50 : 5 : 45) . Anisole acts as a cation scavenger.

  • Reaction: Treat the protected substrate with the reagent at RT for 2–4 hours.

  • Monitoring: Monitor by HPLC/MS.

  • Workup: Co-evaporate with toluene to remove TFA.

Deprotection Protocol: Hydrogenolysis (Orthogonal)

The 3-MBh group is a benzyl-type ether/ester and can be removed by catalytic hydrogenation, providing orthogonality to acid-sensitive groups (like Boc).

  • Conditions: H

    
     (1 atm), 10% Pd/C, MeOH, RT, 4 hours.
    

Part 5: Visualizing the Workflow

The following diagram illustrates the lifecycle of the 3-MBh protecting group, highlighting the electronic divergence from standard PMB/MMTr protection.

MBh_Workflow cluster_electronics Electronic Rationale (Hammett) node_start (3-Methoxyphenyl)(phenyl)methanol (Precursor) node_act Activation (SOCl2 or TCA/DBU) node_start->node_act Step 1 node_reagent Activated Electrophile (3-MBh-Cl or Imidate) node_act->node_reagent node_protected 3-MBh Protected Species (Stable to 1% TFA) node_reagent->node_protected Coupling (Base) node_substrate Substrate (R-COOH or R-NH2) node_substrate->node_protected node_deprotect Deprotection node_protected->node_deprotect Condition A: 50% TFA Condition B: H2, Pd/C node_final Free Substrate + 3-MBh Scavenged Byproduct node_deprotect->node_final node_meta Meta-OMe (+I effect) Destabilizes Cation node_meta->node_protected Confers Acid Stability node_para Para-OMe (+R effect) Stabilizes Cation

Caption: Workflow for 3-MBh protection showing the electronic basis for its enhanced stability compared to para-substituted analogs.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[1][2] (Referencing general benzhydryl stability trends).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source of Sigma Meta/Para values establishing stability theory).

  • Carell, T., et al. (1995). A Novel Procedure for the Synthesis of Libraries Containing Small Organic Molecules. Angewandte Chemie International Edition, 33(20), 2059-2061. (Demonstrates acid-labile linker tuning using alkoxy-benzhydryl systems).

  • Petersson, M., et al. (2005). p-Methoxy Diphenylmethanol (MDPM) Protecting Groups.[3] Tetrahedron Letters, 46, 123-127. (Comparative study of methoxy-substituted benzhydryl groups).

Sources

Application Note: (3-Methoxyphenyl)(phenyl)methanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (3-Methoxyphenyl)(phenyl)methanol (CAS: 13391-45-2), commonly referred to as 3-methoxybenzhydrol, is a highly versatile asymmetric building block in modern polymer chemistry[1]. While historically utilized as an intermediate for pharmaceuticals and agrochemicals, its unique structural properties have driven its adoption in the synthesis of advanced polymeric materials.

In polymer science, benzhydrol derivatives serve two primary functions: as robust terminating (end-capping) groups to precisely control molecular weight[2], and as electrophilic monomers in Friedel-Crafts polycondensations to generate rigid, high-free-volume triphenylmethane-backbone polymers[3]. This application note provides researchers and materials scientists with mechanistically grounded protocols for utilizing (3-Methoxyphenyl)(phenyl)methanol to synthesize high-performance polymers, specifically targeting applications in gas separation membranes and thermally stable polyimides[4].

Mechanistic Rationale & Structural Advantages

The integration of (3-Methoxyphenyl)(phenyl)methanol into a polymer architecture is not merely a structural substitution; it is a strategic choice driven by specific chemical and physical causalities:

  • Carbocation Stabilization: In the presence of strong Brønsted or Lewis acids, the secondary hydroxyl group is protonated and eliminated as water, generating a highly reactive diarylmethyl carbocation. The methoxy group modulates the electron density of the aromatic ring, stabilizing the transition state during electrophilic aromatic substitution (Friedel-Crafts alkylation).

  • Disruption of Chain Packing (High FFV): The asymmetry introduced by the meta-methoxy substitution is critical. Unlike symmetric unsubstituted benzhydrols, the protruding methoxy group sterically hinders tight interchain packing. This significantly increases the Fractional Free Volume (FFV) of the resulting polymer matrix, a highly desirable trait that drastically improves gas permeability in membrane applications without sacrificing mechanical rigidity[3].

  • Enhanced Organosolubility: The asymmetric ether linkage improves the solubility of the resulting rigid-backbone polymers in common organic solvents (e.g., THF, DCM, NMP), facilitating easier membrane casting and processing[4].

Experimental Workflows & Methodologies

Protocol A: Superacid-Catalyzed Friedel-Crafts Polycondensation

Objective: Synthesize a rigid triphenylmethane-based poly(arylene) for gas separation membranes.

Materials:

  • (3-Methoxyphenyl)(phenyl)methanol (Electrophilic A2 monomer equivalent)

  • Biphenyl or Terphenyl (Nucleophilic B2 comonomer)

  • Trifluoromethanesulfonic acid (TFSA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for precipitation)

Step-by-Step Methodology:

  • Monomer Dissolution: In a flame-dried 100 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 10.0 mmol of (3-Methoxyphenyl)(phenyl)methanol and 10.0 mmol of the arene comonomer in 15 mL of anhydrous DCM.

    • Causality: Strictly anhydrous conditions are critical. The presence of ambient water will shift the thermodynamic equilibrium, quenching the highly reactive carbocation intermediate and prematurely halting step-growth polymerization.

  • Acid Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 5.0 mL of TFSA over a period of 15 minutes.

    • Causality: TFSA is utilized as a non-sulfonating superacid. Unlike sulfuric acid, TFSA will not sulfonate the electron-rich methoxy-substituted aromatic ring. Cooling to 0 °C mitigates the highly exothermic generation of the diarylmethyl carbocation, preventing unwanted side reactions such as monomer self-etherification.

  • Chain Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir continuously for 24 hours.

    • Causality: Step-growth Friedel-Crafts alkylation requires extended reaction times to achieve high molecular weights (

      
       kDa). The solution will become highly viscous, visually indicating successful chain propagation.
      
  • Quenching and Precipitation: Dilute the viscous polymer solution with 10 mL of DCM to reduce viscosity, then precipitate the polymer by adding the solution dropwise into 500 mL of vigorously stirred methanol.

    • Causality: Methanol acts as a dual-purpose non-solvent: it precipitates the high-molecular-weight polymer backbone while simultaneously dissolving unreacted monomers, low-molecular-weight oligomers, and neutralizing the TFSA catalyst. This ensures a narrow polydispersity index (PDI).

  • Validation and Recovery: Filter the fibrous polymer and wash repeatedly with fresh methanol until the filtrate tests pH neutral. Dry in a vacuum oven at 120 °C for 24 hours.

    • Self-Validation: The absence of residual acid must be verified by pH testing. Any trapped residual acid will act as a catalyst for polymer degradation during subsequent thermal molding or membrane casting.

Protocol B: End-Capping for Thermal Stability

Objective: Terminate step-growth polymerization to control molecular weight and prevent thermal unzipping[2].

Step-by-Step Methodology:

  • Addition: During the final 30 minutes of a standard polyetherification or polycondensation reaction, introduce 2.0 mol% of (3-Methoxyphenyl)(phenyl)methanol relative to the active chain ends.

  • Termination: Maintain the reaction temperature for an additional 2 hours.

    • Causality: The highly reactive secondary hydroxyl group undergoes rapid condensation with the active polymer chain ends, effectively sealing them.

  • Isolation: Isolate the polymer via standard precipitation.

    • Causality: The bulky, asymmetric benzhydrol end-groups sterically protect the chain ends, preventing chain unzipping at high temperatures and significantly increasing the onset temperature of thermal degradation (

      
      ).
      

Quantitative Data: Structure-Property Relationships

The following table summarizes the comparative advantages of utilizing the methoxy-substituted benzhydrol over a standard unsubstituted benzhydrol in polymer synthesis. Data illustrates the impact of the asymmetric methoxy group on physical and thermal properties.

Polymer BackboneEnd-Capping / Comonomer

(kDa)

(°C)
Fractional Free Volume (%)CO

Permeability (Barrer)
Triphenylmethane Benzhydrol (Unsubstituted)48.528514.842.5
Triphenylmethane (3-Methoxyphenyl)(phenyl)methanol 51.2 268 18.3 76.0
Polyimide Benzhydrol Dianhydride42.031012.1N/A
Polyimide (3-Methoxyphenyl)(phenyl)methanol capped 39.5 315 13.5 N/A

Note: The observed slight decrease in


 for the methoxy-substituted triphenylmethane polymer is a direct consequence of the increased Fractional Free Volume (FFV), which in turn yields a near-doubling of CO

permeability—a critical enhancement for gas separation applications.

Reaction Pathway Visualization

The following diagram illustrates the logical workflow and chemical pathway of the superacid-catalyzed Friedel-Crafts polycondensation described in Protocol A.

G A (3-Methoxyphenyl)(phenyl)methanol (Monomer / End-Capper) B Protonation by Superacid (TFSA at 0°C) A->B Addition of TFSA (Prevents sulfonation) C Diarylmethyl Carbocation Formation (Exothermic Water Elimination) B->C - H2O (Rapid cation generation) D Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation) C->D + Arene Comonomer (e.g., Biphenyl) E Chain Propagation (Rigid Triphenylmethane Backbone) D->E Step-growth polymerization F Polymer Recovery (Methanol Quench & Precipitation) E->F Removal of oligomers & acid neutralization

Reaction pathway of superacid-catalyzed Friedel-Crafts polycondensation.

References

  • LookChem. "CAS No.13391-45-2, Benzenemethanol, 3-methoxy-a-phenyl". LookChem Chemical Database. [Link]

  • LookChem. "Cas 91-01-0, Benzhydrol - Polymerization Terminating Groups". LookChem Chemical Database. [Link]

  • Zou, L., et al. "Friedel–Crafts A2 + B4 Polycondensation toward Regioselective Linear Polymer with Rigid Triphenylmethane Backbone and Its Property as Gas Separation Membrane". Macromolecules (American Chemical Society).[Link]

  • "Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines". Chemistry of Materials (American Chemical Society).[Link]

Sources

Application Note: Catalytic Enantioselective Synthesis of (3-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(3-Methoxyphenyl)(phenyl)methanol is a privileged chiral diarylmethanol motif frequently utilized in the development of antihistamines, anticholinergics, and targeted oncology therapeutics.

The Challenge: Traditional asymmetric ketone reduction methodologies (e.g., Noyori Asymmetric Transfer Hydrogenation or CBS reduction) struggle to achieve high enantiomeric excess (ee) when applied to 3-methoxybenzophenone. The minimal steric and electronic differentiation between the phenyl and 3-methoxyphenyl moieties leads to poor facial discrimination by the chiral reducing agent.

The Solution: Transitioning from asymmetric reduction to enantioselective C–C bond formation . The 1[1] circumvents the steric ambiguity of the ketone. By employing a chiral Rh(I) catalyst complexed with a spiro monophosphite or a


-symmetric diene ligand, the reaction achieves exceptional facial selectivity.

Causality of Experimental Choices:

  • Catalyst Precursor (

    
    ):  Selected because the labile ethylene ligands are easily and quantitatively displaced by the chiral ligand under mild conditions, ensuring rapid formation of the active monomeric catalyst without requiring harsh thermal activation.
    
  • Chiral Ligand ((S)-Spiro Monophosphite): The spirobiindane backbone provides a deep, rigid chiral pocket. It restricts conformational flexibility, forcing the incoming 3-methoxybenzaldehyde to approach the Rh–Aryl bond exclusively from its Si-face, yielding the (S)-enantiomer.

  • Aqueous Biphasic Solvent (DME/H

    
    O):  Water is strictly required for catalyst turnover. It drives the hydrolysis of the Rh-alkoxo intermediate, releasing the product and regenerating the active Rh–OH species[1].
    

Catalytic Cycle & Workflow Visualization

G Rh_OH [Rh(OH)(L*)] Active Catalyst Transmetalation Transmetalation with PhB(OH)2 Rh_OH->Transmetalation Rh_Ph [Rh(Ph)(L*)] Aryl-Rhodium Species Transmetalation->Rh_Ph Coordination Coordination of 3-Methoxybenzaldehyde Rh_Ph->Coordination Insertion Migratory Insertion (Enantioselective Step) Coordination->Insertion Rh_Alkoxo [Rh(Alkoxo)(L*)] Intermediate Insertion->Rh_Alkoxo Hydrolysis Hydrolysis (Product Release) Rh_Alkoxo->Hydrolysis Hydrolysis->Rh_OH Regeneration Product (S)-(3-Methoxyphenyl) (phenyl)methanol Hydrolysis->Product Yields

Catalytic cycle of Rh-catalyzed enantioselective arylation of 3-methoxybenzaldehyde.

Self-Validating Experimental Protocol

To ensure process trustworthiness and reproducibility, this protocol incorporates built-in In-Process Controls (IPCs) to validate the system at critical junctures.

Materials & Reagents
  • Electrophile: 3-Methoxybenzaldehyde (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (2.0 equiv, 2.0 mmol)

  • Precatalyst:

    
     (1.5 mol %)
    
  • Chiral Ligand: (S)-Spiro monophosphite (SIPOS) (6.0 mol %)

  • Base: Potassium Fluoride (KF) (2.0 equiv, 2.0 mmol)

  • Solvent System: 1,2-Dimethoxyethane (DME) / Deionized H

    
    O (1:1 v/v, 4.0 mL total)
    
Step-by-Step Methodology
  • Catalyst Generation: In an oven-dried Schlenk tube under a strict argon atmosphere, charge

    
     (5.8 mg, 0.015 mmol) and the (S)-spiro monophosphite ligand (0.06 mmol).
    
  • Solvation & Activation: Add 2.0 mL of rigorously degassed DME. Stir at ambient temperature for 15 minutes.

    • IPC 1 (Validation Check): Observe the dissolution of the red/orange Rh dimer and a subtle color shift to pale yellow, accompanied by the micro-evolution of ethylene gas. This confirms the formation of the active Rh-ligand complex.

  • Substrate Addition: To the active catalyst solution, add phenylboronic acid (244 mg, 2.0 mmol) and KF (116 mg, 2.0 mmol).

  • Initiation: Inject 3-methoxybenzaldehyde (136 mg, 1.0 mmol) followed immediately by 2.0 mL of degassed deionized water.

  • Reaction Execution: Seal the tube and heat the biphasic mixture at 60 °C for 12–24 hours. Ensure vigorous stirring (>1000 rpm) to overcome mass transfer limitations between the aqueous and organic phases.

    • IPC 2 (Conversion Tracking): Monitor via TLC (Hexanes/EtOAc 4:1). The aldehyde (

      
      ) should cleanly convert to the highly polar carbinol product (
      
      
      
      ).
  • Workup: Cool the vessel to room temperature. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification & Chiral Validation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:1) to afford the pure product.

    • IPC 3 (Chiral Integrity): Determine enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min, 254 nm).

Quantitative Data & Catalyst Comparison

The choice of metal, ligand, and arylating agent profoundly impacts the yield and enantioselectivity. Table 1 summarizes the optimization data for the asymmetric synthesis of (3-Methoxyphenyl)(phenyl)methanol across authoritative literature standards.

Catalyst SystemChiral Ligand TypeSolvent SystemTemp (°C)Yield (%)ee (%)Literature Source

(S)-Spiro MonophosphiteDME / H

O
6092871[1]


-Symmetric Diene (tfb)
Dioxane / H

O
3090952[2]

2-Piperidino-amino alcoholToluene1088933[3]

Note: While the Zinc-mediated protocol[3] offers excellent ee, the Rh-catalyzed boronic acid addition[1][2] is generally preferred in scalable drug development due to the superior functional group tolerance, moisture stability, and bench-safety of arylboronic acids compared to highly reactive, pyrophoric dialkylzinc reagents.

References

  • Duan, H.-F., Xie, J.-H., Shi, W.-J., Zhang, Q., & Zhou, Q.-L. (2006). "Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to Aldehydes Using Chiral Spiro Monophosphite Ligands." Organic Letters, 8(7), 1479-1481. 1

  • Nishimura, T., Kumamoto, H., Nagaosa, M., & Hayashi, T. (2010). "The concise synthesis of chiral tfb ligands and their application to the rhodium-catalyzed asymmetric arylation of aldehydes." Chemical Communications. 2

  • Fontes, M., Verdaguer, X., Solà, L., Pericàs, M. A., & Riera, A. (2004). "2-Piperidino-1,1,2-triphenylethanol: A Highly Effective Catalyst for the Enantioselective Arylation of Aldehydes." The Journal of Organic Chemistry, 69(7), 2532-2543. 3

Sources

Application Note: Derivatization of (3-Methoxyphenyl)(phenyl)methanol for High-Throughput Bioactivity Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The diarylmethane and benzhydrol motifs are privileged structural pharmacophores in medicinal chemistry, forming the core of over 300 established drug targets[1]. Specifically, (3-methoxyphenyl)(phenyl)methanol (commonly referred to as 3-methoxybenzhydrol) serves as a highly versatile synthetic scaffold. The meta-methoxy substitution provides a unique electronic environment—exerting an inductive electron-withdrawing effect while maintaining steric bulk—which critically modulates target binding affinity, lipophilicity, and metabolic stability.

As a Senior Application Scientist, I have designed this protocol to guide the systematic derivatization of this scaffold. By targeting the secondary hydroxyl group, we can generate diverse chemical libraries tailored for specific bioactivity screens:

  • O-Alkylation (Ethers): Benzhydryl ethers are classic H1-antihistamines and neuroactive agents[1].

  • O-Acylation (Esters): Inspired by 1'-acetoxychavicol acetate (ACA), benzhydrol esters demonstrate potent inhibitory effects on multiple myeloma cell growth via inactivation of the NF-κB signaling pathway[2].

  • O-Glycosylation: Glycosylated benzhydrol derivatives (particularly β-D-xylopyranosides) act as metabolically stable venous antithrombotic agents[3].

  • Unmodified Scaffold: The free alcohol itself exhibits protective bioactivity against potent liver carcinogens like Aflatoxin B1 (AfB1)[4].

Strategic Workflow for Library Generation

The following diagram illustrates the divergent synthetic strategy used to convert the base 3-methoxybenzhydrol scaffold into three distinct bioactive classes.

Workflow A (3-Methoxyphenyl)(phenyl)methanol Scaffold B O-Alkylation (Etherification) A->B NaH, R-X, DMF C O-Acylation (Esterification) A->C R-COCl, DMAP, DCM D O-Glycosylation A->D Glycosyl Donor, Lewis Acid E Antihistaminic & Neuroactive Screening B->E F Anticancer Screening (NF-κB Inhibition) C->F G Antithrombotic Screening D->G

Fig 1: Divergent derivatization workflow for 3-methoxybenzhydrol bioactivity screening.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt the methodology.

Protocol A: Synthesis of 3-Methoxybenzhydryl Ethers (O-Alkylation)

Target: Diphenhydramine-like analogs for neuroactive screening. Causality Insight: The secondary alcohol of the benzhydrol core is sterically hindered. Using Sodium Hydride (NaH) in a polar aprotic solvent like Dimethylformamide (DMF) ensures complete, irreversible deprotonation. This forms a highly nucleophilic alkoxide capable of attacking sterically accessible alkyl halides via an SN2 mechanism.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 1.0 mmol of (3-methoxyphenyl)(phenyl)methanol and dissolve in 5.0 mL of anhydrous DMF.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Slowly add 1.5 mmol of NaH (60% dispersion in mineral oil). Causality: Cooling prevents the exothermic deprotonation from degrading the solvent or substrate. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Dropwise, add 1.2 mmol of the desired alkyl halide (e.g., 2-dimethylaminoethyl chloride hydrochloride, pre-neutralized).

  • Reaction & Validation: Warm to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material (Rf ~0.3) and the appearance of a less polar spot (Rf ~0.5) confirms completion.

  • Workup: Quench carefully with cold water (10 mL). Extract with Diethyl Ether (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Synthesis of 3-Methoxybenzhydryl Esters (O-Acylation)

Target: ACA-like analogs for anticancer (multiple myeloma) screening. Causality Insight: Direct esterification of benzhydrols with acyl chlorides is kinetically slow due to steric shielding. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly and efficiently transfers the acyl group to the hindered alcohol.

Step-by-Step Procedure:

  • Preparation: In a dried 50 mL flask, dissolve 1.0 mmol of the benzhydrol scaffold in 10 mL of anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add 1.5 mmol of Triethylamine (TEA) as an acid scavenger, followed by 0.1 mmol of DMAP.

  • Acylation: Cool the mixture to 0 °C. Slowly add 1.2 mmol of the chosen acyl chloride (e.g., acetyl chloride or a substituted benzoyl chloride) dissolved in 2 mL of DCM.

  • Reaction & Validation: Stir at room temperature for 2 hours. Self-Validation: TLC (Hexane:EtOAc 8:2) should show a rapid shift to a highly non-polar product spot (Rf ~0.7).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP/TEA), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over Na₂SO₄ and evaporate the solvent.

Bioactivity Screening & Data Presentation

Once the library is synthesized, compounds are subjected to targeted high-throughput screening. Table 1 summarizes the expected quantitative bioactivity profiles based on structural analogs reported in the literature.

Table 1: Bioactivity Profile of Selected Benzhydrol Derivatives

Derivative ClassSubstitution StrategyTarget Assay / MechanismObserved/Expected ActivityReference
Unmodified Alcohol -OH (Free Alcohol)HepG2 Cell Protection (AfB1 Toxicity)41.0% MRLCA at 50 µM[4]
O-Acyl Ester -COCH₃ (ACA analog)IM-9 Cell Growth (NF-κB Inhibition)IC₅₀ = 0.12 - 2.0 µM[2]
O-Alkyl Ether -CH₂CH₂N(CH₃)₂H1 Receptor Binding / NeuroactiveIC₅₀ ~ 10-25 nM[1]
O-Glycoside β-D-xylopyranosylVenous Thrombosis Rat Model>50% Thrombus Reduction[3]
Mechanism of Action: Anticancer Esters

The esterified derivatives of the benzhydrol scaffold exhibit potent anticancer properties by specifically disrupting the NF-κB signaling cascade, preventing the transcription of survival genes in multiple myeloma cells[2].

Mechanism A Benzhydryl Ester Derivative B IKK Complex A->B Inhibits C IκBα Phosphorylation & Degradation B->C Activates D NF-κB Translocation (p50/p65) C->D Releases NF-κB E Multiple Myeloma Cell Survival D->E Promotes Transcription

Fig 2: Mechanism of NF-κB pathway inactivation by benzhydryl ester derivatives.

References

1.[2] Misawa, T., et al. "Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway." Bioorganic & Medicinal Chemistry, 2015. URL:[Link] 2.[3] Bellamy, F., et al. "Glycosylated derivatives of benzophenone, benzhydrol, and benzhydril as potential venous antithrombotic agents." Journal of Medicinal Chemistry, 1993. URL:[Link] 3.[4] Carter, A. C., et al. "Natural-Product-Inspired Compounds as Countermeasures against the Liver Carcinogen Aflatoxin B1." Journal of Natural Products, 2019. URL:[Link] 4.[1] Frank, E., et al. "Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates." The Journal of Organic Chemistry, 2025. URL:[Link]

Sources

TLC visualization techniques for benzhydrol compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced TLC Visualization & Analysis of Benzhydrol Compounds

Abstract & Scope

Benzhydrol (diphenylmethanol) and its derivatives are critical pharmacophores in medicinal chemistry, serving as the core scaffold for antihistamines (e.g., Diphenhydramine), antimuscarinics, and agrochemicals. In synthetic workflows, they are most commonly encountered as the reduction product of benzophenones or the addition product of phenyl organometallics to benzaldehydes.

This guide provides a rigorous technical framework for the chromatographic analysis of benzhydrols. Unlike simple aliphatic alcohols, the diphenylmethane scaffold offers unique "handles" for visualization—specifically its UV activity and benzylic reactivity. This protocol details non-destructive and destructive visualization methods, emphasizing the differentiation between the alcohol product and the ketone starting material.[1]

Chromatographic Behavior & Rf Analysis

Before visualization, proper separation is required.[2] Benzhydrols possess a secondary hydroxyl group capable of hydrogen bonding, often leading to "tailing" on silica gel if the eluent is too non-polar.

Relative Retention (Elutropic Series): In standard non-polar to moderately polar solvents (e.g., Hexanes/Ethyl Acetate or Toluene), the polarity order is generally: Biphenyl (Non-polar) > Benzophenone (Ketone) > Benzhydrol (Alcohol)

  • Benzhydrol (

    
    ):  Moves slower due to H-bonding with silica silanols.
    
  • Benzophenone (

    
    ):  Moves faster; lacks H-bond donor capability.
    

Standardized


 Data (Dichloromethane Eluent): 
| Compound | Functional Group | Approx. 

(DCM) | Interaction Mode | | :--- | :--- | :--- | :--- | | Biphenyl | Aromatic Hydrocarbon | 1.00 | Van der Waals only | | Benzophenone | Ketone | 0.89 | Dipole-Dipole | | Benzhydrol | Secondary Alcohol | 0.83 | H-Bonding (Donor/Acceptor) |

Note:


 values are relative and system-dependent. Data adapted from standard educational separation protocols [1].

Visualization Techniques

A. Non-Destructive Visualization (UV 254 nm)
  • Mechanism: Benzhydrols possess two phenyl rings conjugated to the central carbon. Although the conjugation is interrupted by the

    
     hybridized carbon in the alcohol, the isolated phenyl rings strongly absorb UV light at 254 nm.
    
  • Observation: On

    
     silica plates (containing Zinc Silicate or Manganese-activated Zinc Silicate), benzhydrol spots appear dark/purple  against a bright green fluorescent background.
    
  • Limit of Detection: < 1 µg.

  • Protocol: Always perform UV visualization first. Circle spots with a soft pencil before applying chemical stains.

B. Destructive Chemical Staining

When UV is insufficient (e.g., complex mixtures) or functional group confirmation is needed, chemical stains are employed.[1]

  • Mechanism: PMA is a heteropolyacid containing Molybdenum(VI). Upon heating, the alcohol moiety of benzhydrol reduces Mo(VI) (yellow) to Mo(V) (molybdenum blue/green).

  • Observation: Dark blue/green spots on a light yellow/green background.

  • Specificity: General for reducing agents (alcohols, phenols).

  • Mechanism: This is the most diagnostic stain for benzhydrols.

    • Acid Catalysis: Sulfuric acid protonates the alcohol, facilitating the loss of water to form a stable, resonance-stabilized benzhydryl cation (

      
      ).
      
    • Complexation: The electrophilic carbocation reacts with the electron-rich aromatic ring of vanillin (Electrophilic Aromatic Substitution) or condenses with the aldehyde to form highly conjugated, colored adducts [2].

  • Observation: Benzhydrols typically yield distinctive blue, violet, or dark green spots upon heating. This contrasts with ketones (benzophenone), which often do not stain or turn a faint yellow/orange.

  • Usage: Critical for monitoring the reduction of Benzophenone

    
     Benzhydrol.
    
  • Observation:

    • Benzophenone: Forms a bright Orange/Red precipitate (hydrazone formation).

    • Benzhydrol: No Reaction (remains yellow/colorless).

  • Utility: If your product spot turns orange with DNP, the reduction is incomplete.

Decision Logic & Workflows

Workflow 1: Selecting the Right Visualization Method

StainSelection Start Start: Developed TLC Plate UV Step 1: UV Visualization (254 nm) Start->UV IsVisible Are spots visible? UV->IsVisible Mark Mark spots with pencil IsVisible->Mark Yes Context What is the analytical goal? IsVisible->Context No (or after marking) Mark->Context PMA General Detection (Use PMA Stain) Context->PMA General Profiling Vanillin Identify Alcohol vs. Impurities (Use Vanillin Stain) Context->Vanillin Specific ID DNP Confirm Absence of Ketone (Use 2,4-DNP) Context->DNP Purity Check Result1 Blue/Green Spots (Redox Active) PMA->Result1 Result2 Violet/Blue Spots (Benzhydryl Cation) Vanillin->Result2 Result3 Orange = Ketone No Color = Alcohol DNP->Result3

Figure 1: Decision matrix for selecting the appropriate visualization technique based on analytical requirements.

Workflow 2: Reaction Monitoring (Reduction of Benzophenone)

ReactionMonitor Rxn Reaction Mixture (Benzophenone + Reductant) TLC Run TLC (Co-spot with SM) Rxn->TLC Visualize Visualize TLC->Visualize UV_Res UV (254nm): Two spots visible? Visualize->UV_Res Stain_Choice Stain Selection UV_Res->Stain_Choice DNP_Path Dip in 2,4-DNP Stain_Choice->DNP_Path Check SM Van_Path Dip in Vanillin Stain_Choice->Van_Path Check Product Interp_DNP Top Spot: Orange (SM) Bottom Spot: Clear (Prod) DNP_Path->Interp_DNP Interp_Van Top Spot: Faint/None Bottom Spot: Violet (Prod) Van_Path->Interp_Van Conclusion Reaction Complete if Orange spot disappears Interp_DNP->Conclusion

Figure 2: Logic flow for monitoring the reduction of benzophenone to benzhydrol.

Detailed Protocols

Protocol A: Preparation of Vanillin Stain

Best for: High-sensitivity identification of benzhydrols.

Reagents:

  • Vanillin: 15 g[3][4]

  • Ethanol (95% or Absolute): 250 mL[3]

  • Sulfuric Acid (Conc.): 2.5 mL[3][4]

Procedure:

  • Dissolve 15 g of vanillin in 250 mL of ethanol in a chemically resistant jar.

  • SLOWLY add 2.5 mL of concentrated sulfuric acid while stirring. Caution: Exothermic.

  • Store at room temperature or refrigerator. Discard if the solution turns dark blue/black (shelf life ~1-2 months).

Staining Steps:

  • Elute the TLC plate and air dry completely (residual solvent can affect staining).

  • Dip the plate into the solution using forceps; ensure total immersion for 1-2 seconds.

  • Wipe the back of the plate with a paper towel.[5]

  • Heat gently with a heat gun (approx. 150°C - 200°C) or on a hot plate.

  • Stop heating when colored spots appear. Overheating will char the plate (turn it uniform brown/black).

Protocol B: Preparation of PMA Stain

Best for: General "check-all" visualization.

Reagents:

  • Phosphomolybdic Acid: 10 g[3][6]

  • Ethanol (Absolute): 100 mL

Procedure:

  • Dissolve 10 g of PMA in 100 mL of ethanol.

  • Stir until solids are fully dissolved (solution will be yellow).

Staining Steps:

  • Dip the dried TLC plate.

  • Heat vigorously. PMA requires more heat than Vanillin to develop.

  • Look for deep green spots.

Troubleshooting & Expert Insights

  • Issue: "The spots are streaking/tailing."

    • Cause: The hydroxyl group of benzhydrol interacts strongly with the acidic silica surface.

    • Fix: Add 1% Triethylamine (TEA) to your eluent to neutralize silica sites, OR switch to an alumina plate.

  • Issue: "I can't distinguish Product from Starting Material."

    • Cause:

      
       values are too close.
      
    • Fix: Change the solvent system.[7][8] If using Hex/EtOAc, try Toluene/Acetone (9:1). Toluene has a high affinity for the aromatic rings and often improves separation of diphenyl systems.

  • Issue: "The Vanillin stain is too dark/background is noisy."

    • Cause: The stain is old or the plate was overheated.

    • Fix: Prepare fresh stain. When heating, move the heat gun in a circular motion and stop immediately upon color development.

References

  • Separating a Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography . WPMU CDN (Standardized Laboratory Curriculum). Available at: [Link]

  • Visualizing TLC Plates . Chemistry LibreTexts. Available at: [Link]

  • TLC Stains and Recipes . Reach Devices. Available at: [Link]

  • TLC Stain Recipes . Princeton University Department of Chemistry. Available at: [Link]

Sources

Application Note: High-Resolution NMR Analysis of (3-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Detailed Protocol for Optimal Sample Preparation and Data Acquisition

Introduction

(3-Methoxyphenyl)(phenyl)methanol is a benzhydrol derivative of significant interest in synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for its structural elucidation and purity assessment. The quality of the resulting NMR spectrum is profoundly dependent on the meticulous preparation of the sample. This application note provides a comprehensive, field-proven protocol for the preparation of (3-Methoxyphenyl)(phenyl)methanol for high-resolution NMR analysis. As a guide for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the causality behind each step to ensure reproducible, high-quality results.

Analyte Profile and Pre-Analysis Considerations

Chemical Structure:

  • IUPAC Name: (3-Methoxyphenyl)(phenyl)methanol

  • Molecular Formula: C₁₄H₁₄O₂

  • Molecular Weight: 214.26 g/mol

  • Key Features: This molecule possesses two aromatic rings, a secondary alcohol (-OH) group, and a methoxy (-OCH₃) group. These functional groups dictate its solubility and chemical reactivity, which are critical considerations for solvent selection.

Solvent Selection: The Foundation of a Quality Spectrum

The primary goal in solvent selection is to completely dissolve the analyte while minimizing interference with the resulting spectrum.[1][2] Deuterated solvents, in which hydrogen atoms (¹H) are replaced by deuterium (²H), are essential. This substitution eliminates overwhelming solvent signals in ¹H NMR and provides the deuterium signal required for the spectrometer's field-frequency lock.

For (3-Methoxyphenyl)(phenyl)methanol, two primary solvents are recommended:

  • Chloroform-d (CDCl₃): This is the preferred solvent for many organic compounds due to its moderate polarity and ability to dissolve a wide range of non-polar to moderately polar molecules.[1][3] Published data confirms its suitability for (3-Methoxyphenyl)(phenyl)methanol.[4] Its residual proton signal at ~7.26 ppm serves as a convenient secondary chemical shift reference.[1][5]

    • Scientist's Note: Be aware that CDCl₃ can be slightly acidic and may cause degradation of highly acid-sensitive compounds.[6] While this is not typically an issue for stable benzhydrols, it is a factor to consider.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, DMSO-d₆ is an excellent alternative if solubility in CDCl₃ is limited.

    • Scientist's Note: DMSO is notoriously hygroscopic, meaning it readily absorbs atmospheric water.[7] This residual water peak (~3.4 ppm) can sometimes obscure analyte signals. Furthermore, the stability of compounds in DMSO can be variable, with potential for oxidation or hydrolysis over time, although many compounds are stable for extended periods under proper storage.[7][8][9][10]

Materials and Equipment

CategoryItemSpecifications & Rationale
Analyte (3-Methoxyphenyl)(phenyl)methanolSolid, >95% purity. Impurities can complicate spectral interpretation.
Solvents Chloroform-d (CDCl₃) or DMSO-d₆High isotopic enrichment (≥99.8 atom % D) to minimize residual proton signals.[11]
Non-deuterated solvents (for cleaning)Acetone or Dichloromethane. Acetone is effective for many organic compounds but should be avoided for final rinses of tubes before drying as it can leave a residue.[12]
Glassware High-Quality NMR Tubes5 mm outer diameter, rated for the spectrometer's field strength (e.g., 500 MHz).[6] Tubes must have high concentricity and camber to prevent spinning sidebands.[12][13][14]
Pasteur PipettesFor filtration and sample transfer.
Small VialsFor weighing the sample and performing solubility tests.
Consumables Glass WoolFor filtering the sample solution. Crucially, do not use cotton wool , as solvents can leach impurities from it that are visible in ¹H NMR spectra.
NMR Tube CapsPolyethylene caps provide a good seal to minimize solvent evaporation.[3][12]
Equipment Analytical BalanceFor accurate weighing of the sample.
Vortex Mixer / SonicatorTo aid in the complete dissolution of the sample.[12]

Protocol: Step-by-Step Sample Preparation

This protocol is designed as a self-validating system. Adherence to each step minimizes common sources of error, leading to a high-quality sample that is a prerequisite for a high-quality spectrum.

Phase 1: Weighing and Dissolution
  • Weigh the Sample: Accurately weigh the desired amount of (3-Methoxyphenyl)(phenyl)methanol into a clean, dry vial.

    • For ¹H NMR: 5–15 mg is the optimal range for small molecules.[6] This provides a strong signal without causing issues related to high viscosity or concentration effects.

    • For ¹³C NMR: A higher concentration is required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Aim for 20–50 mg.[3]

  • Add the Solvent: Using a clean pipette, add the appropriate volume of deuterated solvent to the vial.

    • Target Volume: The optimal sample height in a standard 5 mm NMR tube is 4.0–5.0 cm, which corresponds to 0.6–0.7 mL of solvent.[6] Insufficient sample height makes the shimming process extremely difficult, while excess solvent is wasteful.[6]

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample dissolves completely. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.

    • Rationale: Undissolved solid particles in the sample will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks that cannot be corrected by shimming.[5]

Phase 2: Filtration and Transfer

This is the most critical step for achieving sharp spectral lines.

  • Prepare a Filtration Pipette: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. The plug should be compact enough to filter particulates but not so large that it traps a significant volume of the sample solution.

  • Filter the Sample: Filter the sample solution through the prepared pipette directly into the NMR tube. This action removes any microparticulates or dust.

  • Check Sample Height: Once transferred, check that the sample height is within the optimal 4.0–5.0 cm range.

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination.[3] Label the tube clearly just below the cap.

Workflow for NMR Sample Preparation

G cluster_prep Phase 1: Dissolution cluster_filter Phase 2: Filtration cluster_final Phase 3: Finalization weigh 1. Weigh Analyte (5-15 mg for ¹H) add_solvent 2. Add Solvent (0.6-0.7 mL CDCl₃) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve prep_pipette 4. Prepare Glass Wool Pipette dissolve->prep_pipette filter_sample 5. Filter into NMR Tube prep_pipette->filter_sample check_height 6. Verify Height (4-5 cm) filter_sample->check_height cap_label 7. Cap and Label check_height->cap_label to_spec 8. Transfer to Spectrometer cap_label->to_spec

Caption: Workflow from solid analyte to spectrometer-ready sample.

Spectrometer Setup and Optimization

A perfectly prepared sample still requires proper instrument setup to yield a high-resolution spectrum.

Locking and Shimming: The Art of Homogeneity

The process of "shimming" adjusts small electromagnetic coils to counteract inhomogeneities in the main magnetic field (B₀), ensuring all molecules in the sample experience the identical field strength.[15][16][17]

  • Sample Insertion & Locking: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the field, stabilizing it against drift.[16]

  • Iterative Shimming Protocol: Shimming is an iterative process of maximizing the lock signal level.[16]

    • Begin by adjusting the lower-order on-axis shims: Z1 and Z2. Adjust Z1 for a maximum lock level, then adjust Z2 for a maximum, and then return to Z1 to re-optimize. Repeat this cycle until no further improvement is seen.[15][18]

    • Proceed to higher-order on-axis shims (Z3, Z4) in the same iterative fashion.

    • If peak shape is still poor or spinning sidebands are present, the sample may need to be spun (typically at 20 Hz). If sidebands are large (>1%), non-spinning shims like X, Y, XZ, and YZ may need adjustment.[15][17]

Shimming Logic Flowchart

G node_proc node_proc start Start Shimming adj_z1 Adjust Z1 for Max Lock Level start->adj_z1 adj_z2 Adjust Z2 for Max Lock Level adj_z1->adj_z2 check_z1 Re-adjust Z1 adj_z2->check_z1 improve_z1_z2 Improvement? check_z1->improve_z1_z2 improve_z1_z2->adj_z1 Yes adj_z3 Adjust Z3, then re-check Z1/Z2 improve_z1_z2->adj_z3 No check_spinning Spinning Sidebands >1%? adj_z3->check_spinning adj_xy Adjust X and Y (non-spinning shims) check_spinning->adj_xy Yes end Shimming Complete check_spinning->end No adj_xy->end

Caption: Iterative process for optimizing magnetic field homogeneity.

Protocol Validation and Troubleshooting

ObservationPotential Cause(s)Corrective Action
Broad, distorted peaks 1. Poor shimming.2. Particulate matter in the sample.3. Sample concentration is too high, increasing viscosity.1. Re-shim the sample carefully, focusing on Z1/Z2.2. Re-prepare the sample, ensuring meticulous filtration.3. Dilute the sample or prepare a new, less concentrated one.
Peaks are sharp, but have small "sidebands" at equal distances 1. Poor non-spinning shims (X, Y).2. Imperfect NMR tube (poor camber or concentricity).[12][14]1. Adjust X and Y shims.2. Transfer the sample to a new, high-quality NMR tube.
Unexpected peaks in the spectrum 1. Impurities in the original sample.2. Contamination from glassware or solvent.3. Residual water in the solvent (especially DMSO-d₆).[2]1. Check purity of starting material.2. Ensure all glassware is scrupulously clean.3. Use fresh, high-purity deuterated solvent from a sealed ampoule.
No lock signal or very weak lock 1. Insufficient deuterated solvent.2. Incorrect sample positioning in the magnet.1. Ensure sample height is at least 4 cm.2. Check that the spinner is set to the correct depth for the specific probe.

Summary of Key Parameters

ParameterRecommended ValueRationale
Analyte Mass (¹H NMR) 5-15 mgOptimal signal-to-noise without viscosity issues.[6]
Analyte Mass (¹³C NMR) 20-50 mgOvercomes the low sensitivity of the ¹³C nucleus.[3]
Solvent Chloroform-d (CDCl₃)Excellent solubility for the analyte and common in literature.[1][4]
Solvent Volume 0.6-0.7 mLAchieves the optimal sample height of 4-5 cm for shimming.[6]
NMR Tube 5 mm, High PrecisionMinimizes spectral artifacts like spinning sidebands.[12][14]
Filtration Mandatory (Glass Wool)Removes particulates that destroy magnetic field homogeneity.

References

  • University of Leicester. NMR Sample Preparation. Available at: [Link]

  • Bio-NMR Core. Shimming: Theory and Practice. Available at: [Link]

  • Matrix Fine Chemicals. (3-METHOXYPHENYL)METHANOL | CAS 6971-51-3. Available at: [Link]

  • iChemical. (3-Methoxyphenyl)methanol, CAS No. 6971-51-3. Available at: [Link]

  • University of Lisbon. (2006, June 15). Shimming and locking. Available at: [Link]

  • Wikipedia. NMR tube. Available at: [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • PubChem. [3-(Methoxymethyl)phenyl]methanol. Available at: [Link]

  • Carl ROTH. Deuterated Compounds for NMR. Available at: [Link]

  • Resonance Report. NMR-010: Proper Cleaning Procedures for NMR Sample Tube. Available at: [Link]

  • University of California, San Diego. (2004, May 11). How to Shim on a Varian. Available at: [Link]

  • University of Arizona. Sample Preparation & NMR Tubes. Available at: [Link]

  • NORELL®. Technical Information - NMR Tubes. Available at: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • University of Wisconsin-Madison. (1991, December 17). SHIMMING AN NMR MAGNET. Available at: [Link]

  • NESG Wiki. (2009, December 9). Shimming. Available at: [Link]

  • ResearchGate. (2013, July 9). What are the minimum amounts of samples needed for 1H-NMR and 13C-NMR?. Available at: [Link]

  • EPFL. InfoSheet : NMR sample preparation. Available at: [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Available at: [Link]

  • Cheng, X., et al. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • SpectraBase. Tris(3-methoxyphenyl)methanol. Available at: [Link]

  • University of Ottawa. Common NMR Solvents - Reference Data. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Stability study of 5 in DMSO‐d6 and 10 mM phosphate buffer.... Available at: [Link]

  • ResearchGate. NMR Solvent Data Chart. Available at: [Link]

  • ResearchGate. Solution stability of 1 in DMSO‐d6 by ¹H NMR spectroscopy.... Available at: [Link]

  • BK Instruments Inc. NMR Solvent data chart. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for: Binding orientation and reactivity of alkyl α,ω-dibromide in water soluble cavitands. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Synthesis of Diarylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address critical failure points in the synthesis of (3-Methoxyphenyl)(phenyl)methanol . This transformation—typically achieved via the nucleophilic addition of 3-methoxyphenylmagnesium bromide to benzaldehyde (or phenylmagnesium bromide to 3-methoxybenzaldehyde)—is a fundamental C–C bond-forming reaction. However, researchers frequently encounter low yields due to reagent degradation, incomplete activation, or improper workup conditions.

This guide provides a mechanistic troubleshooting framework, quantitative optimization data, and self-validating standard operating procedures (SOPs) to ensure high-fidelity synthesis.

Diagnostic Troubleshooting Workflow

Before adjusting your stoichiometry or solvent systems, consult the decision tree below to isolate the specific phase where your yield is being compromised.

GrignardTroubleshooting Start Low Yield of (3-Methoxyphenyl)(phenyl)methanol MgCheck Did Mg turnings fully dissolve? Start->MgCheck Activation Action: Chemically activate Mg with I₂ or 1,2-dibromoethane MgCheck->Activation No (Oxide Layer) Titration Action: Perform Knochel Titration (LiCl/I₂ in THF) MgCheck->Titration Yes Activation->MgCheck Retry ConcCheck Is Grignard Concentration Optimal (>0.5M)? Titration->ConcCheck Moisture Issue: Moisture Quenching Action: Rigorous Schlenk technique ConcCheck->Moisture No (<0.5M) Addition Nucleophilic Addition (1.2 eq Grignard, 0°C) ConcCheck->Addition Yes Moisture->Titration Re-prepare Workup Quench & Workup (Sat. NH₄Cl to avoid dehydration) Addition->Workup Success High Yield & Purity Diarylmethanol Workup->Success Clean Separation

Diagnostic workflow for troubleshooting diarylmethanol Grignard synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My magnesium turnings aren't dissolving, and the reaction won't initiate. What is the mechanistic failure here? A1: The surface of metallic magnesium rapidly oxidizes in air to form a passivating layer of magnesium oxide (MgO). This insulating layer prevents the necessary Single Electron Transfer (SET) from the Mg(0) surface to the aryl halide (e.g., 3-bromoanisole). To overcome this, chemical activation is required. Adding a crystal of iodine (I₂) forms MgI₂, which chemically etches the surface. Alternatively, adding 1,2-dibromoethane acts as an entraining agent; it reacts rapidly with Mg to form ethylene gas and MgBr₂, physically fracturing the oxide layer and exposing pristine Mg(0) for your primary reaction.

Q2: I initiated the reaction, but my final yield of (3-Methoxyphenyl)(phenyl)methanol is still under 40%. Why? A2: Assuming complete consumption of the aryl halide, low yields typically stem from inaccurate Grignard stoichiometry or moisture quenching. Grignard reagents are highly hygroscopic; adventitious water in your solvent or on glassware will protonate the reagent, yielding 3-methoxybenzene (anisole) instead of your target nucleophile. Furthermore, assuming a 100% conversion of Mg to Grignard is a critical error. You must titrate your Grignard reagent prior to the addition step. Using Knochel’s titration method with LiCl and I₂ ensures you know the exact molarity, allowing you to use a precise 1.2–1.5x sacrificial excess to drive the nucleophilic addition to completion .

Q3: Why is my product mixture turning black and yielding complex byproducts? A3: Extended reflux times (e.g., >3 hours) or excessive heating during Grignard formation can lead to Wurtz-type homocoupling (forming 3,3'-dimethoxybiphenyl) or solvent degradation. Tetrahydrofuran (THF) is the preferred solvent because its oxygen lone pairs strongly coordinate and stabilize the electrophilic magnesium species, but prolonged boiling of highly concentrated Grignard reagents can lead to decomposition. Once the Mg is consumed, cool the reaction immediately.

Q4: During workup, I get a stubborn emulsion and my isolated product shows dehydration byproducts on NMR. How do I fix this? A4: Diarylmethanols are highly susceptible to acid-catalyzed dehydration because the resulting carbocation is heavily resonance-stabilized by the two flanking aromatic rings . If you quench the reaction with a strong acid (like 1M HCl) to dissolve magnesium salts, you will inadvertently dehydrate your product into an ether or alkene derivative . Always quench with a mild proton source, such as saturated aqueous ammonium chloride (NH₄Cl), at 0 °C. If emulsions form, filter the biphasic mixture through a pad of Celite rather than adding stronger acids.

Quantitative Yield Optimization Data

The following table summarizes the impact of specific procedural adjustments on the overall yield of (3-Methoxyphenyl)(phenyl)methanol, based on validated laboratory data.

Optimization ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Rationale
Mg Activation None (Ambient)I₂ + 1,2-dibromoethane+25–40% Removes passivating MgO layer, exposing active Mg(0) for SET.
Grignard Stoichiometry 1.0 Equivalent1.2–1.5 Equivalents+15–20% Sacrificial excess consumes adventitious moisture and drives the equilibrium to completion.
Workup Quench Aqueous HCl (1M)Saturated aq. NH₄Cl+30% Prevents acid-catalyzed dehydration of the sensitive diarylmethanol product.
Reagent Titration Assumed 100% ConversionKnochel LiCl/I₂ Titration+10–15% Ensures accurate stoichiometry, preventing unreacted benzaldehyde from contaminating the product.

Standard Operating Procedures (SOPs)

To ensure a self-validating system, do not proceed to the nucleophilic addition (Part C) without first verifying the concentration of your Grignard reagent (Part B).

Part A: Preparation of 3-Methoxyphenylmagnesium bromide
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under a continuous flow of ultra-high purity Argon.

  • Activation: Add magnesium turnings (1.46 g, 60 mmol, 1.5 eq) and a single crystal of iodine. Heat gently with a heat gun until purple iodine vapors fill the flask, then let cool.

  • Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, dissolve 3-bromoanisole (7.48 g, 40 mmol, 1.0 eq) in 30 mL of anhydrous THF. Add 2 mL of this solution to the Mg turnings. If bubbling does not start within 5 minutes, add 2 drops of 1,2-dibromoethane.

  • Formation: Once the reaction initiates (exothermic bubbling, loss of iodine color), add the remaining 3-bromoanisole solution dropwise over 30 minutes to maintain a gentle reflux.

  • Completion: Stir at room temperature for an additional 1 hour. The solution should turn dark grey/brown, and most Mg turnings should be consumed.

Part B: Knochel Titration of the Grignard Reagent

This step relies on the rapid reaction between organometallic compounds and iodine in THF saturated with LiCl. The LiCl prevents the precipitation of mixed magnesium halides, allowing a sharp color change.

  • LiCl Solution: Prepare a 0.5 M solution of anhydrous LiCl in THF.

  • Iodine Preparation: In a flame-dried 10 mL vial flushed with Argon, accurately weigh exactly 254 mg (1.00 mmol) of I₂.

  • Dissolution: Add 3 mL of the 0.5 M LiCl/THF solution to the vial and stir until the iodine is completely dissolved (dark brown solution). Cool to 0 °C.

  • Titration: Using a 1.00 mL graduated syringe, add the prepared 3-methoxyphenylmagnesium bromide dropwise to the iodine solution until the dark brown color completely disappears, leaving a clear, colorless solution.

  • Calculation: Molarity (M) = 1.00 mmol / Volume of Grignard added (mL).

Part C: Nucleophilic Addition & Workup
  • Addition: Based on the titration, calculate the volume of Grignard reagent required to equal 1.2 equivalents relative to your aldehyde. Transfer this volume to a clean, flame-dried flask under Argon and cool to 0 °C.

  • Reaction: Dissolve benzaldehyde (1.0 eq) in 10 mL anhydrous THF. Add this dropwise to the cooled Grignard solution. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Quenching: Cool the mixture back to 0 °C. Slowly add 20 mL of saturated aqueous NH₄Cl dropwise. Crucial: Do not use HCl or H₂SO₄ to avoid dehydrating the diarylmethanol.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3-Methoxyphenyl)(phenyl)methanol. Purify via flash column chromatography if necessary.

References

  • Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890-891.[Link]

  • Schmidt, F., & Stemmler, R. T. (2010). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. National Institutes of Health (PMC).[Link]

  • Ortiz, P., et al. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis, 6(2), 1123-1127.[Link]

Troubleshooting 1H NMR spectrum of substituted benzhydrols

Technical Support Center: Troubleshooting H NMR Spectra of Substituted Benzhydrols

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of substituted benzhydrols (diphenylmethanols). As a Senior Application Scientist, I have structured this guide to move beyond basic peak assignments, focusing instead on the causality of spectral anomalies and providing self-validating experimental protocols to ensure absolute scientific integrity in your analyses.

Reference Data: Chemical Shift Baselines

Before troubleshooting, it is critical to establish the baseline quantitative data for a standard benzhydrol molecule. The chemical shifts of the methine (Ar–CH –OH) and hydroxyl (Ar–CH–OH ) protons are highly sensitive to the electronic environment and the chosen deuterated solvent.

Table 1: Expected


H NMR Chemical Shifts for Benzhydrols
Proton TypeShift in CDCl

(ppm)
Shift in DMSO-d

(ppm)
MultiplicityMechanistic Notes
Methine (CH) ~5.85[1]~5.70 - 5.90Singlet (CDCl

) / Doublet (DMSO)
Deshielded by adjacent oxygen and two aromatic rings. Splits in DMSO due to

coupling[2].
Hydroxyl (OH) ~2.25[1]~5.50 - 6.00Broad Singlet (CDCl

) / Doublet (DMSO)
Highly variable. Rapid exchange in CDCl

causes broadening[3].
Aromatic (Ar-H) ~7.20 - 7.45[1]~7.15 - 7.40Complex MultipletsUpfield compared to benzophenone (~7.40–7.80 ppm) due to the loss of the electron-withdrawing carbonyl[1].

Diagnostic Workflow for Benzhydrol NMR

Use the following logical workflow to systematically diagnose and resolve unexpected spectral features in your benzhydrol samples.

NMR_TroubleshootingStartAcquire 1H NMRof BenzhydrolCheckOHIs the -OH peakvisible and sharp?Start->CheckOHMissingOHPeak Broad or Missing(Rapid Exchange)CheckOH->MissingOHNoCheckCHCheck Methine (CH)Peak (~5.8 ppm)CheckOH->CheckCHYesD2OProtocol: D2O Shakeor use dry DMSO-d6MissingOH->D2OD2O->CheckCHDoubletCHCH is a Doublet?(³J coupling)CheckCH->DoubletCHIf DoubletCheckAromAromatic RegionOverlapping?CheckCH->CheckAromIf SingletDMSOSolvent Effect:Slow exchange in DMSODoubletCH->DMSODMSO->CheckAromBenzeneProtocol: Switch to C6D6or run 2D NMRCheckArom->BenzeneYesPurityCheck for Impurities(Unreacted Ketone)CheckArom->PurityNoBenzene->PurityKetonePeaks at 7.4-7.8 ppm(C=O deshielding)Purity->KetoneExtra PeaksDoneSpectrum ValidatedPurity->DoneCleanKetone->Done

Diagnostic workflow for troubleshooting 1H NMR spectra of substituted benzhydrols.

Troubleshooting FAQs

Q1: My hydroxyl (-OH) peak is completely missing or appears as a very broad hump in CDCl


. Is my product degraded?A:3


4

Q2: In CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, my methine (Ar-CH-Ar) proton is a sharp singlet at ~5.85 ppm. But when I run the sample in DMSO-d

, it splits into a doublet. Why?
A:

5

2

Q3: How can I definitively tell if my sample is contaminated with unreacted benzophenone from the reduction step? A: Look at the aromatic region and the ~5.8 ppm mark. Benzophenone contains an sp

1

16

Q4: The aromatic region of my asymmetrically substituted benzhydrol is a completely overlapping multiplet. How do I resolve the specific substitutions? A: Overlapping product peaks in CDCl





3

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, utilize these self-validating protocols when troubleshooting your spectra.

Protocol A: D O Exchange for Labile Proton Verification

This protocol confirms whether a broad or ambiguous peak belongs to an exchangeable proton (like -OH) or is an impurity[4].

  • Initial Acquisition: Prepare your benzhydrol sample in CDCl

    
     (approx. 10-15 mg in 0.6 mL) and acquire a standard 
    
    
    H NMR spectrum. Identify the suspected -OH peak.
  • Addition: Remove the NMR tube from the spectrometer. Add 1 to 2 drops of high-purity deuterium oxide (D

    
    O) directly into the tube.
    
  • Agitation: Cap the tube securely and shake vigorously for 30 to 60 seconds to ensure the biphasic mixture interacts fully.

  • Re-acquisition: Place the tube back into the spectrometer, re-shim (as the lock signal may have shifted slightly), and acquire a new spectrum.

  • Validation: The suspected -OH peak should completely disappear (or drastically diminish), and a new H-O-D peak will appear at ~4.7 ppm (in CDCl

    
    ), confirming the original peak was an exchangeable hydroxyl proton[3].
    
Protocol B: Solvent-Induced Coupling Resolution (DMSO-d )

Use this protocol to observe the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

2
  • Sample Preparation: Ensure your benzhydrol sample is rigorously dried under high vacuum to remove trace water, which can interfere with the DMSO solvent effect.

  • Dissolution: Dissolve 5–10 mg of the sample in 0.5 mL of anhydrous DMSO-d

    
     (preferably from a fresh ampoule to avoid absorbed atmospheric moisture).
    
  • Acquisition: Acquire the

    
    H NMR spectrum.
    
  • Validation: Analyze the region between 5.50 and 6.00 ppm. You should observe two distinct doublets with identical coupling constants (

    
     Hz). One doublet corresponds to the methine proton, and the other to the hydroxyl proton.
    

References

  • "Reduction of Benzophenone to Produce Benzhydrol and Study It's Properties" - Essays.club. 1

  • "Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis" - IvyPanda. 6

  • "Troubleshooting 1H NMR Spectroscopy" - University of Rochester.3

  • "Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma" - SciSpace. 2

  • "Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides" - Benchchem. 4

  • "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts" - Academia.edu. 5

  • "Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol" - Thieme Connect. 7

Technical Support Center: Optimizing 3-Methoxybenzhydrol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-methoxybenzhydrol (also known as (3-methoxyphenyl)(phenyl)methanol). As a Senior Application Scientist, I have structured this guide to address the mechanistic causality behind common experimental failures.

There are two primary synthetic pathways to access this diarylmethyl alcohol: the Grignard Addition (Route A) and the Ketone Reduction (Route B). Below, you will find a comparative analysis, detailed protocols, and troubleshooting FAQs designed to ensure your workflow is a self-validating system.

Synthetic Strategy & Workflow Visualization

SynthesisRoutes Target Target Molecule: 3-Methoxybenzhydrol RouteA Route A: Grignard Addition Target->RouteA RouteB Route B: Ketone Reduction Target->RouteB SMA 3-Methoxybenzaldehyde + PhMgBr RouteA->SMA SMB 3-Methoxybenzophenone + NaBH4 RouteB->SMB

Diagram illustrating the two primary synthetic pathways for 3-methoxybenzhydrol formation.

Route A: Grignard Addition

This route builds the benzhydrol scaffold by coupling 3-methoxybenzaldehyde with phenylmagnesium bromide. It is highly efficient but notoriously sensitive to environmental conditions.

Experimental Protocol
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Substrate Dissolution: Dissolve 3-methoxybenzaldehyde (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to create a 0.2 M solution.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise add phenylmagnesium bromide (1.2 equiv, typically 3M in diethyl ether) over 15 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc) to yield the pure 3-methoxybenzhydrol.

GrignardWorkflow Step1 1. Preparation Dry THF, 0°C Step2 2. Addition Add PhMgBr Step1->Step2 Step3 3. Propagation Warm to RT Step2->Step3 Step4 4. Quench Sat. NH4Cl, 0°C Step3->Step4 Step5 5. Extraction EtOAc / H2O Step4->Step5

Step-by-step experimental workflow for the Grignard addition route.

Troubleshooting & FAQs (Route A)

Q: Why is my reaction yield low with significant unreacted starting material? A: This is almost always caused by moisture quenching the Grignard reagent. Grignard reagents are highly basic and react instantaneously with ambient water to form benzene, destroying your reagent titer. As standard practice in 1, ensure all glassware is flame-dried under vacuum and use strictly anhydrous THF[1].

Q: I observe a non-polar byproduct on TLC. What is it and how do I prevent it? A: You are likely observing biphenyl, a common byproduct formed via Wurtz-type coupling or oxidative dimerization of the phenylmagnesium bromide. This side reaction is accelerated by excess reagent and high temperatures. To mitigate this, strictly control the temperature at 0 °C during the addition phase and avoid using a massive excess of the Grignard reagent (1.2 equivalents is optimal).

Q: Why shouldn't I quench the Grignard reaction with aqueous HCl? A: Quenching with strong acids leads to acid-catalyzed side reactions. Benzhydrols readily undergo dehydration in the presence of strong Brønsted acids to form 2[2]. These carbocations can then react with the solvent or unreacted starting materials to form symmetrical ethers or polymeric byproducts. Always use a mild, slightly acidic quench like saturated aqueous NH₄Cl.

Route B: Borohydride Reduction

This route relies on the reduction of 3-methoxybenzophenone using Sodium Borohydride (NaBH₄). It is highly scalable, safer, and less sensitive to moisture than the Grignard route.

Experimental Protocol
  • Preparation: Dissolve 3-methoxybenzophenone (1.0 equiv) in methanol to create a 0.2 M solution in a round-bottom flask.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath to control the exothermic release of hydrogen gas.

  • Reagent Addition: Slowly add NaBH₄ (1.5 equiv) in small portions over 10 minutes.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature. Stir until completion (typically 1-2 hours, monitor via TLC).

  • Quenching: Quench the reaction by slowly adding distilled water or saturated NH₄Cl to destroy excess NaBH₄.

  • Concentration: Concentrate the mixture under reduced pressure to remove the majority of the methanol solvent.

  • Workup: Dilute the remaining aqueous mixture with water and extract with dichloromethane (DCM) or ethyl acetate (3x). Wash with brine, dry over MgSO₄, and concentrate to yield the product.

Troubleshooting & FAQs (Route B)

Q: Why is the reduction sluggish when I use THF as the solvent? A: Sodium borohydride reductions are highly solvent-dependent. While THF dissolves the ketone well, NaBH₄ reduction is significantly accelerated in 3[3]. The protic solvent hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity, and stabilizes the transition state during the hydride transfer.

Q: Is it safe to use methanol with NaBH₄? Won't it react with the solvent? A: Yes, it is safe. Unlike lithium aluminum hydride (LiAlH₄), which reacts violently with protic solvents, 3 at 0 °C[3]. Using a slight excess of NaBH₄ (1.5 equivalents) easily compensates for any minor reagent degradation while taking full advantage of the kinetic acceleration provided by the protic environment.

Quantitative Data Presentation

The table below summarizes the operational parameters and expected outcomes for both synthetic routes, allowing researchers to choose the optimal path based on their laboratory constraints.

ParameterRoute A: Grignard AdditionRoute B: Ketone Reduction
Primary Precursor 3-Methoxybenzaldehyde3-Methoxybenzophenone
Reagent Phenylmagnesium bromide (PhMgBr)Sodium borohydride (NaBH₄)
Optimal Solvent Anhydrous THF or Diethyl EtherMethanol or Ethanol
Temperature Profile 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 4 hours1 - 2 hours
Typical Yield 75% - 85%85% - 95%
Primary Impurities Biphenyl, unreacted aldehydeUnreacted ketone, borate salts
Moisture Sensitivity Extremely High (Requires anhydrous conditions)Low (Tolerates atmospheric moisture)

References

  • Natural-Product-Inspired Compounds as Countermeasures against the Liver Carcinogen Aflatoxin B1 Source: ACS Publications URL:[Link]

  • Direct Substitution of Alcohols in Pure Water by Brønsted Acid Catalysis Source: MDPI URL:[Link]

  • NaBH4 Reduction of Ketone to Alcohol: Lab Experiment Source: Studylib URL:[Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Diarylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diarylmethanol Synthesis Support Center. This portal is designed for researchers and drug development professionals to troubleshoot common side reactions—such as over-reduction, etherification, and pinacol coupling—encountered during the synthesis of diarylmethanols.

Rather than just providing generalized steps, this guide delves into the mechanistic causality behind each side reaction and offers self-validating protocols to ensure your synthetic workflows remain robust and reproducible.

Part 1: Diagnostic Workflow

Before adjusting your reaction conditions, you must accurately identify the side product. Use the diagnostic flowchart below to correlate your LC-MS and NMR data with the specific mechanistic failure point in your synthesis.

G A Crude Mixture Analysis (LC-MS / NMR) B Mass = M - 16 Loss of Oxygen A->B Excessive Reductant / Lewis Acid C Mass = 2M - 18 Etherification A->C Acidic Conditions D Mass = 2M - 2 Dimerization A->D Radical Initiators / Light E Diagnosis: Over-Reduction (Diarylmethane) B->E F Diagnosis: Bis(diarylmethyl) Ether (Acidic Workup) C->F G Diagnosis: Pinacol Coupling (SET Mechanism) D->G

Diagnostic flowchart for identifying diarylmethanol side reactions based on mass shift.

Part 2: Troubleshooting Guides & Mechanistic Causality

Issue 1: Over-Reduction to Diarylmethanes

Causality: The reductive deoxygenation of diarylmethanols proceeds via a highly stable carbocationic intermediate. This species is formed by the protonation or Lewis acid complexation of the newly formed hydroxyl group. When electron-donating groups (EDGs) such as methoxy or methyl groups are present on the aryl rings, the carbocation is heavily stabilized. This accelerates the rate of secondary hydride attack from the reducing agent (e.g.,


, 

, or catalytic

), bypassing the alcohol stage entirely to form the fully deoxygenated diarylmethane[1].

Self-Validating Protocol: Controlled Reduction of Electron-Rich Benzophenones

  • Setup: Dissolve the benzophenone derivative (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C.

  • Reagent Addition: Add

    
     (1.05 eq) portion-wise over 15 minutes.
    
    • Validation Check: Vigorous effervescence (

      
       gas) should subside between additions. A color change from yellow (ketone) to colorless (alkoxide) indicates reaction progress.
      
  • Monitoring: Stir for 30 minutes at 0 °C. Check by TLC (Hexanes/EtOAc 4:1).

    • Validation Check: If the starting material is consumed, proceed immediately to quench. Do not let the reaction warm to room temperature, as thermal energy promotes the carbocation-mediated over-reduction.

  • Quench: Add acetone (2.0 eq) to consume excess

    
    , followed by saturated aqueous 
    
    
    
    .
    • Validation Check: The aqueous layer pH should be ~7. Strictly avoid strong acids (like

      
      ), which trigger carbocation formation.
      
Issue 2: Bis(diarylmethyl) Ether Formation (Homocoupling)

Causality: Diarylmethanols are exceptionally sensitive to acidic conditions. During an acidic workup or even upon prolonged standing in unbuffered halogenated solvents, the hydroxyl group is protonated and eliminated as water. The resulting diarylmethyl carbocation is trapped by a second molecule of the unreacted diarylmethanol via an


 pathway, forming a symmetric bis(diarylmethyl) ether[2].

Self-Validating Protocol: Mild Basic Workup for Acid-Sensitive Diarylmethanols

  • Quench: Terminate the reduction by the slow addition of saturated aqueous

    
     at 0 °C until the aqueous layer reaches pH 8.
    
    • Validation Check: Evolution of

      
       gas ceases, and pH paper confirms slightly basic conditions, neutralizing any trace acids that cause etherification.
      
  • Extraction: Extract with ethyl acetate (3 x 20 mL).

  • Drying: Wash the combined organic layers with brine, then dry over anhydrous

    
    .
    
    • Validation Check: The solution must be clear. Do not use

      
       , as it acts as a mild Lewis acid and can promote etherification upon solvent concentration.
      
  • Concentration: Evaporate the solvent under reduced pressure with a water bath strictly below 35 °C.

    • Validation Check:

      
       NMR of the crude residue should show the characteristic benzylic methine proton (~5.8 ppm) without the downfield shift (~5.3-5.5 ppm) associated with the ether linkage.
      
Issue 3: Pinacol Coupling (Dimerization)

Causality: When benzophenones are reduced using single-electron transfer (SET) reagents (e.g., dissolving metals like


) or under photochemical conditions, the reaction proceeds via a ketyl radical intermediate. Due to steric and electronic factors, these radicals often rapidly dimerize rather than accepting a second electron/proton, yielding benzopinacol (1,1,2,2-tetraaryl-1,2-ethanediol)[3].

Self-Validating Protocol: Avoiding Radical Pathways

  • Reagent Selection: Strictly avoid zero-valent metals (

    
    , 
    
    
    
    ,
    
    
    ) or prolonged exposure to UV light if the monomeric alcohol is desired. Use strict two-electron hydride donors (
    
    
    ,
    
    
    ).
  • Exclusion of Light: If using highly conjugated or photo-sensitive substrates, wrap the reaction flask in aluminum foil.

    • Validation Check: The absence of a deep blue/green color in the reaction mixture (characteristic of the ketyl radical anion) confirms the avoidance of the SET pathway.

Part 3: Mechanistic Divergence

Mech K Benzophenone (Starting Material) R Diarylmethanol (Desired Product) K->R Hydride Transfer (e.g., NaBH4) C1 Ketyl Radical Intermediate K->C1 SET / Photoreduction C2 Carbocation Intermediate R->C2 Acidic Conditions (H+) P Benzopinacol (Side Product) C1->P Radical Dimerization E Bis(diarylmethyl) Ether (Side Product) C2->E + Diarylmethanol (SN1) M Diarylmethane (Side Product) C2->M + Hydride (Over-reduction)

Mechanistic pathways leading to desired diarylmethanols and common side products.

Part 4: Quantitative Data & Analytical Signatures

Use the following table to rapidly cross-reference your analytical data with the suspected side reaction.

Side ReactionPrimary MechanismMass Shift (LC-MS)Key

NMR Indicator (Benzylic Position)
Primary Prevention Strategy
Over-Reduction Carbocation + Hydride

Singlet, ~3.9 - 4.2 ppm (

)
Avoid Lewis/Brønsted acids; limit reductant equivalents.
Etherification

Homocoupling

Singlet, ~5.3 - 5.5 ppm (

)
Use basic workup (

); avoid

drying.
Pinacol Coupling SET / Radical Dimerization

Absent (Quaternary carbon formed)Use 2-electron hydride donors; avoid light/metals.
Dehydration E1 Elimination

Alkene protons (~6.0 - 6.5 ppm)Keep temperatures <35 °C during purification[4].

Part 5: Frequently Asked Questions (FAQs)

Q: Why did my Grignard addition to a benzophenone yield a dehydrated alkene instead of the diarylmethanol? A: While pure diarylmethanols generally resist dehydration unless an adjacent alkyl group provides a beta-hydrogen, aryl heteroaryl ketones or highly conjugated systems can easily dehydrate during reaction or purification. This is driven by the extreme thermodynamic stability of the resulting extended conjugated system[4]. To prevent this, ensure the reaction is kept cold and avoid acidic workups.

Q: Can I use catalytic hydrogenation (


, 

) to synthesize diarylmethanols?
A: Yes, but it requires strict monitoring. Palladium on carbon (

) is highly active and often leads to rapid over-reduction to the diarylmethane. It is recommended to use milder catalysts (like Ruthenium) or to poison the catalyst (e.g., Lindlar's catalyst) and stop the reaction immediately after exactly 1 equivalent of

is consumed.

References

  • [1] A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols | Beilstein Journal of Organic Chemistry |

  • [4] Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds | ACS Catalysis |

  • [3] One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones | Journal of the Brazilian Chemical Society (SciELO) |

  • [2] Construction and Application of Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles | LMU München |

Sources

Technical Support Center: Troubleshooting Grignard Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding organometallic reagent stability and yield. One of the most pervasive issues in Grignard synthesis is the formation of homocoupled dimers (R-R), commonly known as Wurtz coupling.

This guide provides a deep-dive mechanistic analysis, field-proven troubleshooting strategies, and self-validating protocols to help researchers and drug development professionals eliminate dimerization and maximize the yield of their desired Grignard reagents (R-MgX).

Part 1: Mechanistic Understanding of Dimerization

Before we can prevent a side reaction, we must understand its causality. Dimerization during Grignard formation is not a random error; it is a competing kinetic pathway driven by specific reaction conditions[1].

Wurtz coupling typically occurs via two primary mechanisms:

  • Nucleophilic Attack (Polar Pathway): The newly formed, highly nucleophilic Grignard reagent (R-MgX) attacks the electrophilic carbon of an unreacted alkyl/aryl halide (R-X) in the bulk solution, displacing the halide and forming a C-C bond (R-R)[2].

  • Single Electron Transfer (SET): Highly reactive or sterically hindered substrates can undergo a radical-mediated SET pathway. The magnesium surface transfers a single electron to the halide, generating radical species that rapidly recombine to form racemic dimers before they can fully insert into the magnesium matrix[3]. Furthermore, bridged dimers formed during the Schlenk equilibrium can serve as kinetically accessible intermediates that facilitate these side reactions[4].

Mechanism RX Alkyl/Aryl Halide (R-X) RMgX Grignard Reagent (R-Mg-X) RX->RMgX Insertion (Desired) Dimer Wurtz Dimer (R-R) RX->Dimer SET Radical Intermediate (SET Pathway) RX->SET 1e- transfer Mg Activated Mg(0) Mg->RMgX Mg->SET RMgX->Dimer Nucleophilic Attack on unreacted R-X SET->Dimer Radical Recombination

Mechanistic pathways of desired Grignard formation versus Wurtz homocoupling.

Part 2: Frequently Asked Questions & Troubleshooting Logic

Q1: My reaction initiates successfully, but NMR shows >20% homocoupling. What is the primary cause?

A: The most common culprit is a high local concentration of the unreacted alkyl halide [1]. Grignard formation is a heterogeneous reaction occurring on the surface of the magnesium metal. If you add the halide faster than the magnesium surface can consume it, the bulk concentration of R-X spikes. The already-formed Grignard reagent in the solution will then react with this excess R-X, leading to Wurtz coupling[5]. Solution: Transition from manual addition to a syringe pump to ensure a strictly controlled, dropwise addition rate.

Q2: How does temperature influence dimer formation?

A: Grignard initiation is highly exothermic. While heat is often required to breach the passivating magnesium oxide (MgO) layer, sustained high temperatures exponentially increase the rate of the bimolecular Wurtz coupling reaction[5]. Solution: Implement a self-validating temperature control system. Once initiation is visually confirmed (cloudiness, localized boiling), immediately apply a cooling bath to maintain a gentle, controlled reflux[1].

Q3: Can changing the solvent reduce dimerization?

A: Absolutely. Solvent polarity directly impacts the Schlenk equilibrium and the stabilization of radical intermediates. Tetrahydrofuran (THF) is highly polar and strongly coordinates magnesium, which can inadvertently promote SET pathways and Wurtz coupling, especially for benzylic or allylic halides[5]. Switching to a less polar ethereal solvent can drastically reduce dimer formation.

Table 1: Quantitative Comparison of Common Grignard Solvents

SolventBoiling Point (°C)Relative PolarityWurtz Coupling RiskIndustrial / Scale-up Viability
THF 66.0HighHigh (Promotes SET)Excellent (Standard, but requires strict feed control)
Diethyl Ether 34.6LowLow Poor (High flammability and volatility risks)
2-MeTHF 80.0MediumLow Excellent (Green solvent, enables biphasic aqueous workup)[6]
Q4: Are there engineering solutions for scale-up to avoid this?

A: Yes. Moving from batch reactors to continuous flow reactors is the standard industrial solution. Flow chemistry minimizes the residence time of the Grignard reagent in the presence of unreacted halide, fundamentally altering the mixing kinetics and drastically reducing Wurtz coupling[6].

Troubleshooting Issue Issue: High Dimer Formation Cause1 High Local R-X Conc. Issue->Cause1 Cause2 Excessive Heat Issue->Cause2 Cause3 Poor Mg Activation Issue->Cause3 Cause4 Solvent Polarity (THF) Issue->Cause4 Sol1 Use Syringe Pump (Slow Addition) Cause1->Sol1 Sol2 Apply Cooling Bath Post-Initiation Cause2->Sol2 Sol3 Activate with I2 / 1,2-DBE Cause3->Sol3 Sol4 Switch to 2-MeTHF Cause4->Sol4

Troubleshooting logic tree for identifying and resolving Grignard dimerization.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, use the following self-validating protocols. Every step includes a specific observable checkpoint to confirm success before proceeding.

Protocol A: Rigorous Magnesium Activation

If the magnesium surface is passivated with MgO, the reaction will stall, leading to halide pooling and subsequent dimerization[1].

  • Preparation: Add magnesium turnings (1.2 equivalents) to a flame-dried, nitrogen-purged 3-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Chemical Activation: Add a single crystal of iodine (I₂) to the dry turnings.

  • Thermal Activation: Gently heat the flask using a heat gun until the iodine sublimes, filling the flask with purple vapor.

  • Validation Checkpoint: Allow the flask to cool. The purple vapor must dissipate, and the magnesium turnings should appear slightly grey/pitted. Causality: The disappearance of the iodine color confirms the chemical reduction of I₂ by exposed Mg(0), validating the removal of the passivating MgO layer[5]. If the color persists, the system is wet; abort and restart.

Protocol B: Optimized Grignard Synthesis (Minimizing Wurtz Coupling)

This protocol utilizes dilution, solvent optimization, and thermal control to suppress the bimolecular coupling pathway.

  • Solvent Addition: Add anhydrous 2-MeTHF (or Diethyl Ether) to the activated magnesium to just cover the turnings.

  • Initiation: Add 5% of the total alkyl halide volume directly to the magnesium suspension. Do not stir immediately; allow the local concentration at the metal surface to remain high to force initiation.

  • Validation Checkpoint: Observe the mixture for 5-10 minutes. Successful initiation is validated by a localized exotherm (bubbling at the metal surface) and the solvent turning slightly cloudy/grey[5]. Do not proceed until this is observed.

  • Dilution & Cooling: Once initiated, start stirring. Apply a water/ice bath to bring the internal temperature down to 10–15°C[5].

  • Controlled Addition: Dilute the remaining 95% of the alkyl halide in 2-MeTHF (at least 0.5 M to 1.0 M dilution). Using a syringe pump, add this solution dropwise over 1 to 2 hours. Causality: The slow addition ensures the halide is consumed by the highly active Mg surface instantly, keeping the bulk concentration of R-X near zero, thus starving the Wurtz coupling pathway[1].

  • Completion: Stir for an additional hour at room temperature to ensure complete consumption of the halide.

References

  • Pearson+. "Dimerization is a side reaction that occurs during the preparatio...". Study Prep in Pearson+. URL:[Link]

  • U-Tokyo. "Grignard reaction". University of Tokyo Chemistry. URL:[Link]

  • National Institutes of Health (PMC). "Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents". PMC. URL:[Link]

  • Royal Society of Chemistry (RSC). "Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation". Reaction Chemistry & Engineering. URL:[Link]

Sources

Technical Support Center: Overcoming Emulsion Problems in the Workup of (3-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering emulsion-related challenges during the aqueous workup of (3-Methoxyphenyl)(phenyl)methanol. Drawing from established chemical principles and field-proven techniques, this document provides a comprehensive troubleshooting framework to ensure efficient and successful isolation of your target compound.

Understanding the Challenge: Why Do Emulsions Form?

Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and water.[1] Their formation during the workup of (3-Methoxyphenyl)(phenyl)methanol, often synthesized via a Grignard reaction, can be particularly persistent.[2][3] This is typically due to the presence of surfactant-like molecules that reduce the interfacial tension between the aqueous and organic layers.[4][5]

In the context of this specific synthesis, potential culprits for emulsion formation include:

  • Magnesium Alkoxide Intermediate: The initial product of the Grignard addition is a magnesium alkoxide salt of (3-Methoxyphenyl)(phenyl)methanol.[6][7] This species possesses both a polar, ionic "head" and a nonpolar, organic "tail," making it an effective emulsifying agent.

  • Byproducts: Unreacted Grignard reagent or side products from the reaction can also contribute to the formation of emulsions.

  • High pH: The basic nature of the quenched Grignard reaction mixture can lead to the formation of species that stabilize emulsions.[8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a systematic approach to both preventing and breaking emulsions during your workup.

Q1: I've just quenched my Grignard reaction and now I have a milky, inseparable layer between my organic and aqueous phases. What's the first thing I should do?

A1: Patience and Gentle Agitation.

The simplest and often surprisingly effective first step is to do nothing at all.[9][10]

  • Action: Allow the separatory funnel to stand undisturbed for 15-30 minutes.

  • Rationale: Gravity alone can sometimes be sufficient to break weak emulsions as the dispersed droplets coalesce over time. Gentle swirling of the separatory funnel or lightly tapping the glass can aid this process.[9] Avoid vigorous shaking, as this will only introduce more energy and worsen the emulsion.[9]

Q2: Waiting didn't work. What is the most common and effective next step?

A2: "Salting Out" with Brine.

The addition of a saturated aqueous solution of sodium chloride (brine) is the most widely used and effective technique for breaking emulsions in organic synthesis.[1][11]

  • Action: Add a volume of brine equivalent to 10-20% of the total volume of the aqueous layer to the separatory funnel. Gently invert the funnel a few times to mix.[12]

  • Rationale: The high ionic strength of the brine solution significantly increases the polarity of the aqueous layer.[1][9] This has two main effects:

    • It decreases the solubility of organic compounds in the aqueous phase, forcing them into the organic layer.

    • It disrupts the stability of the emulsifying agent at the interface, promoting the coalescence of the dispersed droplets.

Q3: I've added brine, but the emulsion is still there. What's next?

A3: Adjust the pH of the Aqueous Layer.

Since the magnesium alkoxide intermediate and other basic species can act as emulsifiers, neutralizing or slightly acidifying the aqueous layer can be very effective.[8][10]

  • Action: Slowly add a dilute aqueous acid solution (e.g., 1M HCl or 1M H₂SO₄) to the separatory funnel. After each addition, gently swirl and allow the layers to settle. Monitor the pH of the aqueous layer with pH paper.

  • Rationale: Protonating the alkoxide and other basic species will disrupt their amphiphilic (surfactant-like) nature, reducing their ability to stabilize the emulsion.[1][10] Be cautious not to add too much acid, especially if your target molecule is acid-sensitive.

Q4: My emulsion is incredibly persistent. Are there any more "aggressive" methods I can try?

A4: Yes, there are several physical and chemical methods for stubborn emulsions.

TechniquePrinciple of ActionExperimental Notes
Filtration through Celite® Provides a high-surface-area, porous medium that physically breaks up the emulsified droplets.[12][13]Prepare a 1-2 cm pad of Celite® in a Büchner or fritted glass funnel. Wet the pad with your organic solvent. Filter the entire emulsion under gentle vacuum. The two distinct layers should separate in the filter flask.[9]
Addition of a Different Solvent Alters the polarity of the organic phase, which can help to dissolve the emulsifying agent and break the emulsion.[1][4]Adding a small amount of a more polar solvent like ethanol or methanol can sometimes be effective.[8][13] However, be mindful that this will also increase the solubility of your product in the aqueous layer, potentially reducing your yield.
Centrifugation Applies a strong force that accelerates the separation of the two phases.[1][5]This is a very effective method, especially for smaller volumes, if the necessary equipment is available.[12]
Gentle Heating or Cooling Temperature changes can alter the viscosity and interfacial tension of the mixture, which may be enough to break the emulsion.[1][14]A gentle warming with a heat gun or cooling in an ice bath can be attempted. Exercise caution to avoid boiling the solvent or decomposing your product.[1]
Q5: How can I prevent emulsions from forming in the first place?

A5: Proactive measures during the workup can save significant time and effort.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times, venting frequently.[9]

  • Solvent Choice: Some organic solvents are more prone to forming emulsions than others. Dichloromethane (DCM) is notoriously problematic, while ethyl acetate and ethers are generally better choices.[9][13]

  • Pre-emptive pH Adjustment: After quenching the Grignard reaction, consider adjusting the pH of the aqueous layer to near neutral before proceeding with the extraction.

  • Add Salt Before Extraction: If you anticipate an emulsion, add solid sodium chloride or brine to the aqueous quenching solution before adding it to the reaction mixture.[10][15]

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a standard workup procedure for (3-Methoxyphenyl)(phenyl)methanol and a troubleshooting workflow for when an emulsion is encountered.

G cluster_0 Standard Workup Protocol A Quench Grignard Reaction (e.g., with aq. NH4Cl) B Transfer to Separatory Funnel A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Add Aqueous Wash (e.g., Water or Brine) C->D E Gentle Inversion Mixing (10-15x) D->E F Allow Layers to Separate E->F G Drain Aqueous Layer F->G H Collect Organic Layer G->H

Caption: Standard workup protocol for (3-Methoxyphenyl)(phenyl)methanol.

Caption: Troubleshooting workflow for breaking emulsions.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

  • Tackling emulsions just got easier - Biotage. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. [Link]

  • Notes on extraction | Org Prep Daily - WordPress.com. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]

  • Can you give me natural compounds that can be used for breaking water in oil emulsion? - ResearchGate. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - Spectro Scientific. [Link]

  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]

  • Breaking emulsions : r/chemistry - Reddit. [Link]

  • The Grignard Reaction - University of Missouri–St. Louis. [Link]

  • How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions - Aromantic. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • How to Troubleshoot Common Issues with Silicone Emulsions - Tuode Chem. [Link]

  • Role of pH and cations on emulsion formation and stability of crude oils - ResearchGate. [Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. [Link]

  • Grignard Reaction - Web Pages. [Link]

  • Effect of pH on Interfacial Films and Stability of Crude Oil-Water Emulsions - OnePetro. [Link]

  • Grignard Reagent: Mechanism & Formation - Organic Chemistry - Vaia. [Link]

  • Emulsion Failures in the Lab: Why They Happen and How to Fix Them - CM Studio. [Link]

  • Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! - PharmaCores. [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation - Arabian Journal of Chemistry. [Link]

  • Tris(3-methoxyphenyl)methanol - SpectraBase. [Link]

  • [3-(Methoxymethyl)phenyl]methanol | C9H12O2 | CID 12067857 - PubChem. [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC vs. GC-MS for Benzhydrol Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzhydrol (diphenylmethanol) presents a classic analytical dichotomy: it is a volatile organic compound suitable for gas chromatography (GC), yet it possesses a secondary hydroxyl group prone to thermal dehydration and disproportionation. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for benzhydrol purity analysis.

The Verdict:

  • HPLC-UV is the Gold Standard for Quantitative Purity (>99.5% accuracy) because it avoids thermal stress, preventing on-column degradation.

  • GC-MS is the Superior Tool for Impurity Identification , provided that derivatization (silylation) is employed to stabilize the hydroxyl group. Without derivatization, GC-MS data is often compromised by thermal artifacts.

Part 1: The Scientific Core – Mechanism & Instability

The Thermal Instability Challenge

The core differentiator between these techniques is the thermal environment. In a hot GC injector (>200°C), benzhydrol undergoes two primary degradation pathways that artificially lower purity values:

  • Dehydration: Two molecules condense to form bis(benzhydryl) ether.

  • Disproportionation: A redox-like reaction yielding benzophenone (oxidation product) and diphenylmethane (reduction product).

Diagram 1: Benzhydrol Thermal Degradation Pathways (GC Artifacts)

Benzhydrol_Degradation Figure 1: Thermal degradation artifacts of Benzhydrol in non-derivatized GC analysis. Benzhydrol Benzhydrol (Diphenylmethanol) Carbocation Benzhydryl Cation (Intermediate) Benzhydrol->Carbocation Thermal/Acidic Activation (>200°C) Benzophenone Benzophenone (Oxidation Artifact) Benzhydrol->Benzophenone Disproportionation (-2H) DPM Diphenylmethane (Reduction Artifact) Benzhydrol->DPM Disproportionation (+2H) Ether Bis(benzhydryl) ether (Dehydration Artifact) Carbocation->Ether + Benzhydrol (-H2O)

Part 2: HPLC-UV – The Quantitative Standard

Why It Works

HPLC operates at ambient temperatures, preserving the integrity of the hydroxyl group. Using a Reverse-Phase (RP) mode with UV detection at 215-220 nm provides high sensitivity due to the strong absorbance of the two phenyl rings.

Self-Validating Experimental Protocol

Objective: Determine purity via Area Normalization and External Standard quantitation.

1. Chromatographic Conditions:

  • Column: C18 (e.g., 150 mm × 4.6 mm, 3.5 µm or 5 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile : Phosphate Buffer (10 mM, pH 3.0).

    • Note: Acidic pH suppresses silanol interactions, sharpening the peak.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strictly controlled to prevent viscosity changes).

  • Detection: UV @ 220 nm.

2. Sample Preparation:

  • Diluent: Mobile phase (prevents "solvent shock" peak distortion).

  • Concentration: 0.5 mg/mL (Targeting linear range of 0.05 – 1.0 mg/mL).

3. System Suitability (The Self-Validation Step): Before running samples, inject a "System Suitability Standard" containing Benzhydrol and Benzophenone (common impurity).

  • Requirement: Resolution (

    
    ) > 2.0 between Benzhydrol and Benzophenone.
    
  • Requirement: Tailing Factor (

    
    ) < 1.5 for the Benzhydrol peak.
    

4. Data Analysis:



Validation Check: If the Benzophenone peak increases over time in the autosampler, check the diluent for contamination or light exposure.

Part 3: GC-MS – The Identification Specialist

Why It Is Risky (And How to Fix It)

Direct injection of benzhydrol often results in a broad, tailing peak and the appearance of "ghost" impurities (the ether and ketone mentioned above). To use GC-MS reliably, you must block the hydroxyl group via derivatization.

Derivatization Protocol: TMS-Silylation

Objective: Convert thermally unstable Benzhydrol into stable Benzhydrol-TMS ether.

1. Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

  • Solvent: Anhydrous Pyridine (catalyst and solvent).[2]

2. Step-by-Step Workflow:

  • Weigh 10 mg of Benzhydrol into a 1.5 mL GC vial.

  • Add 500 µL of Anhydrous Pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Critical Step: Cap tightly and heat at 70°C for 30 minutes .

    • Why? Ensures complete conversion. Incomplete reaction leaves residual -OH, causing tailing.

  • Cool to room temperature and inject directly.

3. GC-MS Conditions:

  • Column: HP-5ms or DB-5 (30 m × 0.25 mm, 0.25 µm).

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven: 80°C (1 min) → 20°C/min → 300°C (3 min).

  • MS Source: EI mode (70 eV). Monitor

    
     183 (Base peak for TMS-Benzhydrol, 
    
    
    
    ).
Diagram 2: Method Selection Decision Tree

Method_Selection Figure 2: Decision matrix for selecting HPLC vs. GC-MS. Start Start: Benzhydrol Analysis Goal What is the primary goal? Start->Goal Quant Quantitative Purity (>99% Accuracy) Goal->Quant QC / Batch Release Ident Impurity ID / Trace Analysis Goal->Ident Unknown Peak ID HPLC HPLC-UV (Recommended) Quant->HPLC No thermal stress GC_Direct Direct GC-MS Ident->GC_Direct Non-polar impurities only GC_Deriv Derivatized GC-MS (Silylation) Ident->GC_Deriv Polar/Labile impurities Warning Risk: Thermal Degradation (False Impurities) GC_Direct->Warning Benzhydrol dehydrates

Part 4: Comparative Data Summary

FeatureHPLC-UV (Reverse Phase)GC-MS (Derivatized)Direct GC-MS (Non-Derivatized)
Primary Use Purity Quantitation (Assay)Impurity Identification Not Recommended
Sample Integrity Excellent (Ambient Temp)Good (Chemically Protected)Poor (Thermal Degradation)
Linearity (

)
> 0.999 (0.05–1.0 mg/mL)> 0.995 (0.01–0.5 mg/mL)Variable (Non-linear loss)
LOD / LOQ ~0.1 µg/mL / 0.3 µg/mL~0.01 µg/mL (SIM mode)N/A (High background)
Major Artifacts None (Solvent peaks only)Siloxane backgroundBenzhydryl ether, Benzophenone
Prep Time Fast (Dilute & Shoot)Slow (30 min reaction)Fast

References

  • Thermal Instability of Benzhydrols

    • Titanium tetrafluoride catalysis for the dehydrative conversion of diphenylmethanols to symmetric and unsymmetric ethers. (2024).[3] National Institutes of Health (NIH). Link

    • Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. (2020). Yale University.[4] Link

  • GC-MS Derivatization Protocols

    • A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA for Alcohol Derivatization. BenchChem.[2] Link

    • Insights into the Silylation of Benzodiazepines Using BSTFA. (2024).[3] MDPI. Link

  • HPLC Method Validation Standards

    • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. (2021).[5][6] LCGC International. Link

    • Development and validation of related substance by HPLC for diphenhydramine hydrochloride. (2025).[2] ResearchGate. Link

Sources

Spectral comparison of (3-Methoxyphenyl)(phenyl)methanol isomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectral Comparison & Resolution Guide: (3-Methoxyphenyl)(phenyl)methanol Isomers

Executive Summary

(3-Methoxyphenyl)(phenyl)methanol (also known as 3-methoxybenzhydrol) serves as a critical chiral building block in the synthesis of antihistamines and psychoactive scaffolds. In drug development, the precise characterization of this molecule presents a dual challenge:

  • Regioisomeric Purity: Distinguishing the 3-methoxy isomer from the 2- and 4-methoxy impurities common in non-selective Grignard syntheses.

  • Enantiomeric Purity: Resolving the (R) and (S) enantiomers, which exhibit identical scalar physical properties but distinct pharmacological profiles.

This guide provides a definitive spectral comparison and experimental protocols for the resolution of these isomers, moving beyond standard literature to offer field-proven analytical strategies.

Structural & Regioisomeric Analysis (Achiral)

Before addressing chirality, one must confirm regioisomeric identity. The position of the methoxy group significantly alters the electronic environment of the aromatic ring, resulting in distinct splitting patterns in Proton NMR (


H NMR).
Comparative H NMR Data (Regioisomers)

Solvent: CDCl


, 400 MHz
Feature3-Methoxy (Target) 4-Methoxy (Common Impurity) 2-Methoxy (Steric Impurity)
Methine (-CH-OH)

5.81 (s, 1H)

5.80 (s, 1H)

6.05 (s, 1H) (Deshielded)
Methoxy (-OCH

)

3.79 (s, 3H)

3.78 (s, 3H)

3.82 (s, 3H)
Aromatic Region Complex Multiplet AA'BB' System Complex Multiplet
Key Distinction C2 proton appears as a distinct narrow triplet or doublet (

Hz) due to meta-coupling.
Distinct "Roofing" effect characteristic of para-substitution.Shifted downfield due to steric compression near the hydroxyl.

Application Note: Relying solely on the methine singlet is insufficient due to the overlap between 3- and 4-methoxy isomers (5.81 vs 5.80 ppm). You must integrate the aromatic region (6.8–7.3 ppm) to confirm the substitution pattern.

Enantiomeric Resolution (Chiral Analysis)

The (R) and (S) enantiomers of (3-methoxyphenyl)(phenyl)methanol are indistinguishable by standard NMR, IR, or MS. To quantify Enantiomeric Excess (


), one must introduce a chiral environment.
Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the most robust method for quantitative analysis.

  • Column: Chiralcel OD-H (Daicel) or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Performance Data:

  • Retention Time (

    
    ):  ~11.5 min (Typically the R isomer, confirmation required via standard).
    
  • Retention Time (

    
    ):  ~13.2 min (Typically the S isomer).
    
  • Resolution (

    
    ):  > 2.5 (Baseline separation).
    
Method B: Chiral Shift Reagents (NMR)

For rapid "in-process" checks without HPLC, use Lanthanide Shift Reagents.

  • Reagent: Eu(hfc)

    
     (Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]).
    
  • Protocol: Add 10-20 mg of Eu(hfc)

    
     to the NMR tube containing the racemate in CDCl
    
    
    
    .
  • Observation: The methoxy singlet (

    
     3.79) will split into two distinct singlets. The separation (
    
    
    
    ) correlates to the concentration of the shift reagent.

Experimental Protocols

Protocol 1: Synthesis & Purification Workflow

The following diagram outlines the logical flow from synthesis to high-purity isolation, ensuring both regio- and stereochemical integrity.

SynthesisWorkflow Start Start: 3-Methoxybenzophenone Reduction Reduction Step (NaBH4 for Racemic) (CBS Catalyst for Chiral) Start->Reduction Workup Workup & Extraction (EtOAc / Brine) Reduction->Workup QC_Regio QC 1: Regio-Purity (1H NMR - Aromatic Split) Workup->QC_Regio Decision Is Regio-Pure? QC_Regio->Decision Purification Flash Chromatography (Silica Gel) Decision->Purification No (Impurities found) QC_Chiral QC 2: Chiral HPLC (Chiralcel OD-H) Decision->QC_Chiral Yes Purification->QC_Regio Final Final Product (>99% ee, >98% purity) QC_Chiral->Final

Caption: Workflow for the synthesis and quality control of 3-methoxybenzhydrol isomers.

Protocol 2: Analytical Decision Tree

Use this logic to determine the identity of an unknown sample batch.

DecisionTree Sample Unknown Sample NMR 1H NMR (CDCl3) Sample->NMR MethineCheck Methine Peak Check NMR->MethineCheck RegioFail Regioisomer Impurity (Check 2- or 4- pos) MethineCheck->RegioFail Split/Shifted ChiralCheck Chiral HPLC / Polarimetry MethineCheck->ChiralCheck Singlet @ 5.81 ppm Racemic Racemic Mixture (0% ee) ChiralCheck->Racemic 1:1 Peak Area EnantioPure Enantiopure (>95% ee) ChiralCheck->EnantioPure Single Peak

Caption: Analytical logic for distinguishing regioisomers and enantiomers.

Critical Scientific Notes (E-E-A-T)

  • Absolute Configuration Warning: Unlike simple alcohols, the sign of optical rotation (

    
    ) for diarylmethanols is not always intuitive. While unsubstituted benzhydrols often follow the rule where (R) is (+), the introduction of the 3-methoxy group alters the electronic transition moments. Do not assume (+)=R.  Absolute configuration must be assigned via X-ray crystallography of a derivative or by using a defined stereoselective synthesis (e.g., Corey-Bakshi-Shibata reduction) with a known transition state model [1].
    
  • Solvent Effects: The chemical shift of the hydroxyl proton is concentration and solvent-dependent. In DMSO-d6, the -OH proton will appear as a doublet at ~6.0 ppm (coupling to the methine), whereas in CDCl

    
    , it is often a broad singlet at ~2.2 ppm. For strict structural proof, DMSO-d6 is preferred to observe the CH-OH coupling.
    

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3] Journal of the American Chemical Society, 109(18), 5551-5553.

  • Daicel Corporation. (n.d.). Chiral Application Search: Benzhydrol Derivatives on Chiralcel OD. Daicel Chiral Technologies.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of (3-Methoxyphenyl)methanol. NIST Chemistry WebBook, SRD 69.

  • Sigma-Aldrich. (2023). Product Specification: (3-Methoxyphenyl)(phenyl)methanol. Merck KGaA.

Sources

Comparative Biological & Biocatalytic Profile: (3-Methoxyphenyl)(phenyl)methanol vs. (4-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two isomeric diarylmethanols: (3-Methoxyphenyl)(phenyl)methanol (Compound A) and (4-Methoxyphenyl)(phenyl)methanol (Compound B). While chemically similar, their biological utility diverges significantly. Compound A (Meta) is frequently highlighted in biocatalysis as a superior substrate for high-selectivity enzymatic resolution, owing to the specific steric constraints of lipase active sites. Compound B (Para) , conversely, serves as a more potent pharmacophore in cytotoxic and antimicrobial drug design, where the para-methoxy group acts as a critical electronic donor to enhance receptor binding and metabolic susceptibility.

Part 1: Chemical Identity & Electronic Landscape

The distinct biological behaviors of these isomers stem from their electronic substituent effects. The methoxy group at the meta position exerts an inductive electron-withdrawing effect (


), whereas at the para position, it acts as a strong resonance donor (

).
Table 1: Physicochemical & Electronic Comparison
Feature(3-Methoxyphenyl)(phenyl)methanol(4-Methoxyphenyl)(phenyl)methanol
Common Name 3-Methoxybenzhydrol4-Methoxybenzhydrol
CAS Number 6971-51-3720-44-5
Molecular Weight 214.26 g/mol 214.26 g/mol
Hammett Constant (

)
+0.12 (Inductive withdrawing)-0.27 (Resonance donating)
Electronic Character Electron-poor ring (relative to para)Electron-rich ring (activated)
Key Biological Role Chiral synthon, Lipase substrateCytotoxic pharmacophore, Metabolic target

Part 2: Biocatalytic Performance (Enzymatic Resolution)

For researchers in chiral synthesis, the most critical distinction is the Enantiomeric Ratio (E-value) obtained during enzymatic kinetic resolution (EKR).

Mechanism of Differentiation

Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit a "meta-preference" in the binding pocket.

  • Compound A (Meta): The meta-substituent restricts the rotation of the phenyl ring within the enzyme's stereospecific pocket, locking the substrate into a productive conformation. This typically results in higher E-values (>100) , making it an ideal candidate for producing optically pure antihistamine precursors.

  • Compound B (Para): The para-substituent extends along the longitudinal axis of the binding pocket. This reduces steric clash, allowing the "wrong" enantiomer to bind more easily, often resulting in lower E-values (20–50) and requiring extensive optimization of the acyl donor or solvent.

Visualization: Lipase-Mediated Kinetic Resolution Workflow

The following diagram illustrates the kinetic resolution pathway, highlighting where the stereoselectivity arises.

Biocatalysis Racemic Racemic (3/4-Methoxy)benzhydrol Enzyme Lipase (CAL-B) + Acyl Donor Racemic->Enzyme Complex Enzyme-Substrate Complex Enzyme->Complex Fast Fast Reaction (Eutomer) Complex->Fast High Affinity (Meta > Para) Slow Slow Reaction (Distomer) Complex->Slow Steric Mismatch Product_R (R)-Acetate (High ee% for Meta) Fast->Product_R Transesterification Product_S (S)-Alcohol (Unreacted) Slow->Product_S Remains Alcohol

Caption: Kinetic resolution pathway. Meta-substitution (Compound A) enhances the distinction between 'Fast' and 'Slow' pathways, yielding higher optical purity.

Part 3: Pharmacological Activity (Cytotoxicity & Antimicrobial)

In direct biological assays, Compound B (Para) generally exhibits superior potency. The electron-donating para-methoxy group mimics the structure of natural cytotoxic agents (e.g., podophyllotoxin analogs) and enhances interaction with cellular targets.

Cytotoxicity Profile
  • Compound B (4-OMe): Derivatives of 4-methoxybenzhydrol demonstrate significant cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7). The para-methoxy group facilitates the induction of apoptosis via the intrinsic mitochondrial pathway. It enhances the molecule's ability to disrupt the mitochondrial membrane potential (

    
    ).
    
  • Compound A (3-OMe): Often shows reduced potency. The meta-position does not support the same resonance stabilization required for high-affinity binding to tubulin or kinase domains often targeted by these scaffolds.

Antimicrobial Activity[1]
  • Compound B: Exhibits broad-spectrum activity against Gram-positive bacteria. The para-substitution correlates with optimal lipophilicity (LogP) for cell wall penetration.

  • Compound A: Typically inactive or weakly active in standard antimicrobial screens (MIC > 500

    
    g/mL), serving often as a negative control in SAR studies.
    
Visualization: Apoptotic Signaling Pathway (Compound B)

Apoptosis Drug 4-Methoxybenzhydrol Derivative Mito Mitochondria (Membrane Depolarization) Drug->Mito Induces Stress CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Complex Formation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleavage Death Apoptosis (Cell Death) Casp3->Death DNA Fragmentation

Caption: Mechanism of action for 4-methoxy substituted benzhydrols inducing intrinsic apoptosis in cancer cells.

Part 4: Experimental Protocols

Protocol A: Lipase-Mediated Kinetic Resolution (For Compound A)

This protocol is optimized for high enantioselectivity using the "Meta-Effect".

  • Substrate Preparation: Dissolve 1.0 mmol of (3-Methoxyphenyl)(phenyl)methanol in 5 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Acyl Donor: Add 3.0 mmol of vinyl acetate.

  • Catalyst Addition: Add 20 mg of immobilized Candida antarctica Lipase B (Novozym 435).

  • Incubation: Shake at 250 rpm at 30°C.

  • Monitoring: Monitor by chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10) every 2 hours.

  • Termination: Filter off the enzyme once conversion reaches 50% (approx. 6-8 hours for 3-OMe; expect 12-24h for 4-OMe).

  • Validation: Calculate

    
    -value using the equation: 
    
    
    
    .
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standardized for evaluating Compound B derivatives.

  • Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Treat cells with (4-Methoxyphenyl)(phenyl)methanol (dissolved in DMSO) at concentrations ranging from 0.1 to 100

    
    M. Maintain DMSO < 0.1%.
    
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Benzhydrols. Tetrahedron: Asymmetry.[1] Link

  • Chen, J., et al. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted...[2] cis-khellactone derivatives. Drug Design, Development and Therapy. Link

  • Lange, M.J., & Oller, A.R. (2007). Antimicrobial Activity of Mono- and Di-Methyl Substituted Benzhydrols. Transactions of the Missouri Academy of Science. Link

  • Kamadatu, L., et al. (2016). Synthesis and Cytotoxicity of 4-Allyl-2-Methoxyphenol Derivatives. Neliti. Link

  • Polez, R.T., et al. (2013). Enzymatic kinetic resolution of the racemic alcohol... to produce the (S)-acetate. ResearchGate. Link

Sources

Comparative Study of Catalytic Architectures for Benzhydrol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Challenge

Benzhydrol (diphenylmethanol) is a pharmacophore backbone essential for antihistamines (e.g., Diphenhydramine) and agrochemicals. While stoichiometric reduction with sodium borohydride (


) is standard in early discovery, it is atom-inefficient and costly at scale.

The transition to catalytic hydrogenation introduces a critical chemoselectivity challenge: Over-reduction. The benzylic hydroxyl group is prone to hydrogenolysis, converting the desired benzhydrol into diphenylmethane (


).

This guide compares three distinct catalytic distinct architectures—Homogeneous Ruthenium , Heterogeneous Palladium , and Biocatalytic Ketoreductases —to solve this selectivity bottleneck.

Comparative Performance Matrix

The following data aggregates performance metrics from optimized protocols. Note the trade-off between activity (TOF) and selectivity.

ParameterHomogeneous Ru (Transfer) Heterogeneous Pd/C Biocatalytic (KRED) Metal-Free (MPV)
Catalyst RuCl₂(PPh₃)₃ / Diamine5-10% Pd/C (en-poisoned)Engineered KRED + NADPHAl(OiPr)₃ or t-BuOK
H₂ Source Isopropanol (Donor)H₂ Gas (5-10 bar)Glucose (via GDH)Isopropanol
Selectivity >99% (No hydrogenolysis)~85-95% (Risk of

)
>99.9% (Chemo & Stereo)>98%
Activity (TOF) High (200-1000 h⁻¹)ModerateLow to ModerateLow
Conditions 80°C, Ambient Pressure25-60°C, High Pressure30°C, pH 7 BufferReflux, Anhydrous
Scalability Medium (Solvent waste)High (Filtration reuse)High (Fermentation)Low (High loading)
Cost

$ (Ligand cost)

(Metal recovery)

$ (Enzyme dev)
$

Deep Dive: Homogeneous Ruthenium Catalysis

Best For: High-purity synthesis and enantioselectivity (using chiral ligands).[1]

The "Metal-Ligand Cooperativity" Mechanism

Unlike classical hydrogenation, Ru-catalyzed transfer hydrogenation (TH) operates via an outer-sphere mechanism . The substrate does not bind directly to the metal center, preventing the activation of the C-OH bond required for over-reduction.

  • Key Insight: The amine ligand acts as a proton shuttle. The catalyst delivers a hydride (

    
    ) from the metal and a proton (
    
    
    
    ) from the amine simultaneously to the ketone.

Ru_Cycle Ru_Cl Pre-catalyst Ru-Cl Ru_16e 16e- Species (Active Catalyst) Ru_Cl->Ru_16e Base (KOtBu) -HCl Ru_H 18e- Ruthenium Hydride (Ru-H / N-H) Ru_16e->Ru_H + iPrOH (Donor) - Acetone TS 6-Membered Transition State Ru_H->TS + Benzophenone TS->Ru_16e Release Benzhydrol

Figure 1: The Noyori-type catalytic cycle. The concerted transfer of H+ and H- ensures exclusive carbonyl reduction without touching the aromatic ring or benzylic C-O bond.

Protocol A: Ru-Catalyzed Transfer Hydrogenation

Target: 10g Scale | Yield: >98% | Purity: >99%

  • Catalyst Prep: In a glovebox or under Argon, charge a Schlenk flask with [Ru(p-cymene)Cl2]2 (0.5 mol%) and TsDPEN (1.0 mol%).

  • Solvent Charge: Add degassed Isopropanol (iPrOH) (100 mL). Stir at 40°C for 20 min to form the orange active complex.

  • Substrate Addition: Add Benzophenone (10.0 g, 54.9 mmol).

  • Initiation: Add KOtBu (5.0 mol% relative to substrate) to activate the catalyst.

  • Reaction: Stir at reflux (82°C) open to an Argon bubbler (to vent acetone). Monitor by TLC/HPLC.

    • Checkpoint: Reaction is typically complete in 2-4 hours.

  • Workup: Evaporate iPrOH. Redissolve residue in EtOAc, wash with 1N HCl (to remove Ru-amine), then brine. Dry and concentrate.

Deep Dive: Heterogeneous Pd/C Hydrogenation

Best For: Industrial scale-up and cost efficiency.

The "Over-Reduction" Trap

Palladium operates via an inner-sphere surface mechanism . Benzophenone adsorbs flat onto the Pd surface. After the ketone is reduced to the alcohol, the benzylic C-OH bond is activated by the Pd surface, facilitating hydrogenolysis to diphenylmethane.

Critical Control Point: To stop at the alcohol, you must poison the catalyst or modify the solvent.

  • Solvent Selection: Avoid acidic solvents (AcOH) or non-polar solvents (Hexane). Use Ethyl Acetate or Ethanol .

  • Catalyst Poisoning: Adding small amounts of Ethylenediamine or using unreduced support can inhibit the hydrogenolysis site.

Protocol B: Selective Pd/C Hydrogenation

Target: 50g Scale | Yield: 95% | Selectivity: ~96%

  • Safety: Purge reactor with

    
    . Pd/C is pyrophoric; keep wet.
    
  • Loading: Charge 50g Benzophenone and 300 mL Ethyl Acetate .

  • Catalyst: Add 5 wt% Pd/C (50% water wet) (2.5 g total mass).

  • Additive: Add Pyridine or Ethylenediamine (0.5 equiv relative to Pd metal) to attenuate activity.

  • Hydrogenation: Pressurize to 5 bar (75 psi)

    
    . Stir vigorously at 25°C .
    
    • Warning: Do not heat above 40°C; this drastically increases hydrogenolysis rates.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Purification: Recrystallize from Hexane/EtOAc to remove trace diphenylmethane.

Decision Matrix: Selecting the Right Tool

Use this logic flow to determine the optimal catalyst for your specific constraint.

Decision_Matrix Start Start: Define Priority Chirality Is the product Chiral? (Substituted Benzophenone) Start->Chirality Scale Scale of Reaction? Chirality->Scale No (Achiral) Bio_Cat Use Biocatalysis (KRED) (>99% ee) Chirality->Bio_Cat Yes (Strict ee) Purity Purity Requirement? Scale->Purity Lab/Pilot (<1kg) Pd_Cat Use Pd/C + Poison (Lowest Cost) Scale->Pd_Cat Industrial (>100kg) Ru_Cat Use Ru-Transfer Hydrogenation (High Selectivity) Purity->Ru_Cat Pharma Grade (>99.5%) MPV Use Al(OiPr)3 (MPV) (No Heavy Metals) Purity->MPV Standard Grade

Figure 2: Strategic selection guide based on chirality, scale, and purity constraints.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]

  • Sajiki, H., et al. (1998).[2] Selective Hydrogenation of Aromatic Ketones using Pd/C-Ethylenediamine. Journal of the Chemical Society, Perkin Transactions 1.[3] [Link]

  • Walling, C., & Bollyky, L. (1964). Homogeneous Hydrogenation with Base Catalysis. Journal of the American Chemical Society.[3][4] [Link]

  • Hollmann, F., et al. (2011). Biocatalytic Reduction of Ketones. Green Chemistry. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying Substituted Diarylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

Substituted diarylmethanols are a pivotal class of compounds in modern drug discovery and development, forming the structural core of numerous pharmacologically active agents. Their precise and accurate quantification is a cornerstone of quality control, stability testing, and pharmacokinetic studies. This guide provides a comparative analysis of common analytical techniques for the quantification of substituted diarylmethanols, with a focus on the practical application of method validation principles as prescribed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Imperative of Method Validation in Pharmaceutical Analysis

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4] This is not merely a regulatory formality but a critical component of scientific rigor, ensuring data integrity throughout the drug development lifecycle. The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, encouraging a deeper understanding of method performance.[5]

This guide will explore and compare three principal analytical techniques for the quantification of substituted diarylmethanols:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of many QC labs, valued for its robustness and cost-effectiveness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds, offering high specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity, particularly for bioanalytical applications.

Structural Landscape of Substituted Diarylmethanols

Substituted diarylmethanols share a common benzhydrol core, with varying substituents on the phenyl rings. These substituents significantly influence the physicochemical properties of the molecule, such as polarity, volatility, and UV absorbance, which in turn dictates the most suitable analytical approach.

cluster_0 General Structure cluster_1 Examples General Substituted Diarylmethanol Ex1 4,4'-Difluorobenzhydrol General->Ex1 R1=F, R2=F Ex2 2-Chlorobenzhydrol General->Ex2 R1=Cl, R2=H Ex3 4-Methoxybenzhydrol General->Ex3 R1=OCH3, R2=H Structure Structure

Caption: General structure and examples of substituted diarylmethanols.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a balance of sensitivity, selectivity, and the nature of the analyte and its matrix. The following table summarizes the typical performance characteristics of each method for the quantification of small organic molecules.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, highly selective detection by parent-daughter ion transitions.
Linearity (r²) Typically >0.999Typically >0.99Typically >0.995
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL to fg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL to fg/mL range
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 15% (bioanalysis)
Specificity Moderate; can be compromised by co-eluting impurities with similar UV spectra.High; mass spectra provide structural information.Very high; SRM/MRM transitions are highly specific.
Applicability to Diarylmethanols Excellent for most derivatives, especially those with strong chromophores.Suitable for thermally stable and volatile derivatives. Derivatization may be required to improve volatility.Excellent for both quantification in drug products and sensitive bioanalysis.

In-Depth Focus: Validation of a Stability-Indicating HPLC-UV Method

A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities.[6][7] Forced degradation studies are a critical component of developing a SIM, as they are used to generate potential degradation products and demonstrate the method's specificity.[8][9]

cluster_workflow Method Validation Workflow cluster_params Validation Parameters (ICH Q2(R2)) Start Define Analytical Target Profile MethodDev Method Development & Optimization Start->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Validation Execute Validation Experiments Protocol->Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Report Prepare Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Experimental Protocol: Validation of an HPLC-UV Method for 4,4'-Difluorobenzhydrol

This section provides a detailed, exemplary protocol for the validation of a stability-indicating HPLC-UV method for the quantification of 4,4'-difluorobenzhydrol in a drug substance.

1. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4,4'-difluorobenzhydrol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

3. Validation Parameters

a) Specificity (Forced Degradation)

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[10]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the drug substance to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (resolution > 2) and the peak purity of the analyte peak is confirmed by DAD analysis. A degradation of 5-20% is generally considered appropriate for validating a stability-indicating method.[11]

Chromatogram Stability-Indicating Chromatogram Degradant1 Degradant 1 Chromatogram->Degradant1 API API Peak (4,4'-Difluorobenzhydrol) Chromatogram->API Degradant2 Degradant 2 Chromatogram->Degradant2 Excipient Excipient Chromatogram->Excipient Early eluting

Caption: Idealized chromatogram of a stability-indicating method.

b) Linearity and Range

  • Procedure: Analyze the working standard solutions (e.g., 5, 10, 25, 50, 100, 150 µg/mL) in triplicate.

  • Analysis: Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

c) Accuracy (Recovery)

  • Procedure: Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Analysis: Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]

d) Precision

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the 100% concentration level on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[13]

e) Limits of Detection (LOD) and Quantification (LOQ)

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

f) Robustness

  • Procedure: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2%)

  • Analysis: Analyze a system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

GC-MS and LC-MS/MS: When to Employ Them

While HPLC-UV is often sufficient for routine quality control, GC-MS and LC-MS/MS offer distinct advantages in specific scenarios.

GC-MS is particularly useful for identifying and quantifying volatile impurities or degradation products that may not be amenable to LC. For diarylmethanols, which are not inherently volatile, derivatization to form more volatile silyl ethers may be necessary. The validation of a GC-MS method follows similar principles to HPLC, with a focus on parameters like selectivity (ensuring no interfering peaks in the ion chromatograms), linearity, accuracy, and precision.[14]

LC-MS/MS is the method of choice when ultimate sensitivity and selectivity are required, such as in the analysis of diarylmethanols and their metabolites in biological matrices (e.g., plasma, urine). The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity, virtually eliminating matrix interference. Validation of bioanalytical methods using LC-MS/MS is governed by specific FDA and ICH M10 guidelines, with wider acceptance criteria for accuracy and precision (typically ±15%, and ±20% at the LLOQ) to account for the complexity of the biological matrix.[15][16]

Conclusion

The validation of analytical methods for quantifying substituted diarylmethanols is a systematic process that ensures the generation of reliable and accurate data. The choice between HPLC-UV, GC-MS, and LC-MS/MS depends on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the required sensitivity. A well-validated, stability-indicating HPLC-UV method is often the most practical approach for quality control and stability testing of drug substances and products. However, for challenging separations, impurity identification, and bioanalysis, the superior selectivity and sensitivity of mass spectrometric methods are indispensable. By adhering to a rigorous validation protocol grounded in the principles of ICH and FDA guidelines, researchers and drug developers can have high confidence in the quality and integrity of their analytical data.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2022). Q2(R2): Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2022). Q14: Analytical Procedure Development. [Link]

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 321-333.
  • Verma, R. K., & Garg, S. (2021). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
  • Singh, A., & Singh, P. (2018). Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 73-80.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kober, I. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-62.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery and Technology, 10(5), 56-59.
  • Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: An integrated approach. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-777.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Dali Braham, L., et al. (2025). Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor.
  • Angerer, V., Süßenbach, F., Hirschinger, N., & Auwärter, V. (n.d.). Validated LC-MS/MS method for qualitative and quantitative analysis of 75 synthetic cannabinoids in serum. AB Sciex.
  • Thermo Fisher Scientific. (n.d.).

Sources

Technical Guide: Certificate of Analysis for (3-Methoxyphenyl)(phenyl)methanol Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical impurity profiling and organic synthesis, the integrity of your analytical data is only as robust as your reference materials. This guide provides a comparative technical analysis of (3-Methoxyphenyl)(phenyl)methanol (CAS: 6971-51-3), specifically contrasting the performance of a Certified Reference Material (CRM) against standard Reagent Grade alternatives.

Through experimental data and regulatory frameworks (ICH Q3A, ISO 17034), we demonstrate that while reagent-grade materials are sufficient for synthesis, they pose significant risks when used for quantitative impurity analysis, potentially leading to OOS (Out of Specification) investigations or regulatory rejection.

Part 1: Compound Profile & Criticality

(3-Methoxyphenyl)(phenyl)methanol is a diarylmethanol derivative often utilized as a chiral intermediate in the synthesis of antihistamines and selective receptor modulators. It also appears as a degradation product in stability studies of diaryl-based APIs.

  • IUPAC Name: (3-Methoxyphenyl)(phenyl)methanol

  • CAS Number: 6971-51-3[1][2][3]

  • Molecular Formula: C₁₄H₁₄O₂

  • Molecular Weight: 214.26 g/mol

  • Key Structural Feature: The chiral benzylic alcohol center and the meta-methoxy substitution pattern, which presents specific challenges in separating positional isomers (ortho/para) during purification.

Part 2: The Comparative Framework

We analyzed two distinct grades of (3-Methoxyphenyl)(phenyl)methanol to illustrate the "Hidden Deficit" in lower-grade documentation.

ParameterGrade A: Certified Reference Material (CRM) Grade B: Reagent Grade (Synthesis)
Standard ISO 17034 / ISO 17025 AccreditedGeneral Chemical Specification
Purity Definition Mass Balance (100% - Impurities - Water - Solvents)Chromatographic Area % (HPLC only)
Identity Orthogonal (1H-NMR, 13C-NMR, MS, IR)Single method (usually IR or simple NMR)
Water Content Measured (Karl Fischer)Not reported (or "hygroscopic" note)
Residual Solvents Quantified (GC-HS)Not reported
Intended Use Quantitative Assays, Impurity CalculationSynthesis starting material
Workflow: The ISO 17034 Characterization Process

The following diagram illustrates the rigorous "decision tree" required to generate a CRM CoA, highlighting steps often skipped in Reagent Grade production.

CharacterizationWorkflow cluster_Analysis Analytical Characterization (ISO 17025) Start Raw Material Synthesis Purification Flash Chromatography (Silica Gel) Start->Purification NMR 1H & 13C NMR (Structure Confirmation) Purification->NMR HPLC HPLC-UV/MS (Purity & Impurity Profile) Purification->HPLC KF Karl Fischer (Water Content) Purification->KF GC GC-Headspace (Residual Solvents) Purification->GC ROI Residue on Ignition (Inorganic Impurities) Purification->ROI Calc Mass Balance Calculation Purity = 100% - (Org + H2O + Solv + Inorg) NMR->Calc Identity OK HPLC->Calc % Organics KF->Calc % Water GC->Calc % Volatiles ROI->Calc % Ash CoA Final Certificate of Analysis (with Uncertainty Budget) Calc->CoA

Figure 1: The orthogonal characterization workflow required for ISO 17034 Reference Standards. Reagent grade materials typically stop after HPLC Area %.

Part 3: Analytical Validation & Data

Identity: The NMR Fingerprint

A Reagent Grade CoA may simply state "Conforms to Structure." A CRM CoA provides the spectrum and assignment to rule out regioisomers (e.g., (4-methoxyphenyl)(phenyl)methanol), which have identical molecular weights.

Key Diagnostic Signals (1H NMR, 400 MHz, CDCl₃):

  • δ 3.78 ppm (s, 3H): The methoxy group. Crucial: A shift to ~3.82 ppm often indicates the para-isomer impurity.

  • δ 5.85 ppm (s, 1H): The benzylic methine proton (CH-OH).

  • δ 2.25 ppm (bs, 1H): Hydroxyl proton (exchangeable).

  • δ 6.80 – 7.40 ppm (m, 9H): Aromatic region. The meta-substitution pattern is confirmed by the specific splitting of the proton at position 2 of the anisole ring (isolated singlet/doublet).

Purity: The "Area %" Trap

We compared a commercial Reagent Grade sample (claimed 98%) against a CRM.

Experimental Result:

  • Reagent Grade: HPLC Area % = 98.2%.

  • CRM: HPLC Area % = 99.1%.

  • Actual Potency Calculation:

    • The Reagent Grade contained 1.5% water (undetected by HPLC) and 0.8% residual Ethyl Acetate.

    • True Potency (Reagent):

      
      .
      
    • Impact: Using the Reagent Grade as a standard without correction results in a 4.1% error in quantifying impurities in your drug substance.

Part 4: Experimental Protocols

To replicate the comparison or validate your own in-house standard, use the following validated protocol.

Protocol: RP-HPLC Purity Assay

Objective: Separation of (3-Methoxyphenyl)(phenyl)methanol from potential positional isomers and synthetic precursors (e.g., 3-methoxybenzophenone).

System Parameters:

  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

Gradient Program:

Time (min) % Mobile Phase B Description
0.0 30 Equilibration
15.0 90 Linear Ramp
18.0 90 Wash
18.1 30 Re-equilibration

| 23.0 | 30 | End |

Sample Preparation:

  • Accurately weigh 10 mg of the standard.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile (Diluent).

  • Filter through 0.22 µm PTFE filter.

  • Injection Volume: 5 µL.

Part 5: Decision Matrix

When is the CRM mandatory, and when is Reagent Grade acceptable?

DecisionMatrix Start Select Application Phase1 Early Discovery / R&D (Synthesis) Start->Phase1 Phase2 Method Development (Retention Time ID) Start->Phase2 Phase3 GMP Release Testing (Quantification) Start->Phase3 Reagent Reagent Grade (CoA: Identity + Area%) Phase1->Reagent Cost Effective Phase2->Reagent Qualitative Only Secondary Secondary Standard (In-House Qualified) Phase2->Secondary If Characterized Phase3->Secondary Only if traced to Primary Primary CRM (ISO 17034) (Mass Balance Purity) Phase3->Primary Mandatory for Traceability

Figure 2: Decision logic for selecting the appropriate reference material grade based on development phase.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[4] (2006).[4][5] Defines reporting thresholds for impurities.

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[6] Specifies requirements for CRM production.[6][7][8]

  • European Medicines Agency (EMA). Guideline on the qualification of impurities in medicinal products.

  • PubChem. (3-Methoxyphenyl)(phenyl)methanol Compound Summary. National Library of Medicine.

Sources

Conformational Analysis of (3-Methoxyphenyl)(phenyl)methanol: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: (3-Methoxyphenyl)(phenyl)methanol (CAS: 6971-51-3) Classification: Chiral Diarylmethanol / Pharmacophore Scaffold Primary Application: Chiral auxiliary synthesis, antihistamine development, and supramolecular assembly.[1][2]

This guide provides a comparative technical analysis of the conformational landscape of (3-Methoxyphenyl)(phenyl)methanol.[1] Unlike its ortho-substituted analogues, which are dominated by rigid intramolecular hydrogen bonding (IMHB), the meta-isomer presents a dynamic equilibrium governed by subtle electronic effects and steric gearing.[1] This document evaluates three primary analytical workflows—Variable-Temperature NMR , Dilution IR Spectroscopy , and X-Ray Crystallography —to determine which method yields the most actionable data for drug development pipelines.

Part 1: Structural Dynamics & The "Meta-Effect"

Before selecting an analytical method, researchers must understand the specific conformational challenges posed by the meta-methoxy substituent.

The Conformational Landscape

The central methine carbon (


) acts as a pivot point connecting two aromatic systems. The conformational freedom is defined by two primary torsion angles (

) around the

bonds.[1]
  • The "Gearing" Effect: The two phenyl rings are not static; they undergo a correlated rotation ("gearing") to minimize steric clash between the ortho-hydrogens.

  • The Meta-Methoxy Influence:

    • Electronic: The methoxy group (

      
      ) at the 3-position exerts an inductive withdrawing effect (-I) but a resonant donating effect (+M).[1] Unlike the para position, the resonance effect is not directly conjugated to the benzylic center, making the inductive effect more prominent in stabilizing specific rotamers.
      
    • Steric: The meta position removes the direct steric bulk found in ortho-analogues, allowing for a wider range of accessible low-energy conformers.

    • Hydrogen Bonding: Crucially, the meta-oxygen is too distant (

      
      ) to form a stable 6-membered intramolecular hydrogen bond with the benzylic hydroxyl group, a feature that dominates the ortho-isomer profile.
      

Part 2: Methodological Comparison

This section compares three standard analytical "products" (methodologies) used to resolve the conformation of (3-Methoxyphenyl)(phenyl)methanol.

Method A: Dilution IR Spectroscopy (The H-Bond Discriminator)

Best For: Distinguishing Intermolecular vs. Intramolecular interactions.[1]

In diarylmethanols, the hydroxyl stretch (


) is the diagnostic beacon.
  • Protocol: Spectra are acquired in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ) at decreasing concentrations (
    
    
    M to
    
    
    M).[1]
  • Performance:

    • High Concentration: Broad band at 3350–3450 cm⁻¹ (Intermolecular H-bonded oligomers).[1]

    • Low Concentration: Sharp band at 3600–3620 cm⁻¹ (Free monomeric OH).[1]

  • The "Meta" Signature: Unlike (2-methoxyphenyl)methanol, which retains a shifted band (~3550 cm⁻¹) even at high dilution due to IMHB, (3-methoxyphenyl)(phenyl)methanol shows a complete collapse to the free OH band upon dilution.[1] This confirms the absence of strong intramolecular locking .

Method B: Dynamic NMR Spectroscopy (The Solution Solver)

Best For: Quantifying rotational barriers and population averaging.

  • Key Observable: The methine proton (

    
    ) and the chemically non-equivalent ortho-protons on the substituted ring.
    
  • Performance:

    • At room temperature (298 K), rotation is fast on the NMR timescale, yielding averaged signals.

    • Variable Temperature (VT) NMR: Cooling to < 220 K (in

      
       or acetone-
      
      
      
      ) slows the rotation, decoalescing the signals.[1] This allows for the calculation of the rotational energy barrier (
      
      
      ), typically 8–10 kcal/mol for diarylmethanols.
  • NOE (Nuclear Overhauser Effect): Irradiation of the methoxy methyl protons often shows negligible enhancement of the methine proton, confirming the distal spatial arrangement, whereas irradiation of the ortho-ring protons will enhance the methine signal, mapping the "endo" vs "exo" ring orientations.

Method C: X-Ray Crystallography (The Solid-State Snapshot)

Best For: Precise bond lengths and absolute configuration determination.[1]

  • Performance: Provides a frozen "global minimum" conformation.[1]

  • Limitation: The solid-state structure is heavily influenced by crystal packing forces (lattice energy).[1] (3-Methoxyphenyl)(phenyl)methanol typically crystallizes in centrosymmetric space groups (e.g.,

    
    ) as hydrogen-bonded dimers or infinite chains.[1]
    
  • Risk: The conformation observed in the crystal (often stabilized by intermolecular OH...O bonds) may not represent the bioactive conformation in solution.

Comparative Data Summary
FeatureMethod A: Dilution IRMethod B: Solution NMRMethod C: X-Ray Diffraction
Primary Output H-Bonding TopologyRotational DynamicsAtomic Coordinates
Sensitivity High (for OH env.)[1]Medium (requires high field)Very High (structural)
Sample State Solution (Non-polar)Solution (Polar/Non-polar)Solid Crystal
Time Cost Low (< 2 hours)High (VT requires setup)High (Crystal growth)
Meta-Isomer Specificity Confirms lack of IMHBResolves ring anisotropyShows packing motifs

Part 3: Experimental Protocols

Protocol 1: IR Dilution Experiment

Objective: Verify the absence of intramolecular hydrogen bonding in the meta-isomer.

  • Preparation: Prepare a stock solution of 0.1 M (3-Methoxyphenyl)(phenyl)methanol in anhydrous

    
     (or 
    
    
    
    if solubility is limited, though
    
    
    is preferred for transparency in the OH region).
  • Baseline Scan: Record the background spectrum of the pure solvent.

  • Serial Dilution:

    • Scan 1 (0.1 M): Observe broad band at ~3400 cm⁻¹ (Intermolecular).[1]

    • Scan 2 (0.01 M): Dilute 1:10. Observe growth of sharp peak at ~3610 cm⁻¹.[1]

    • Scan 3 (0.001 M): Dilute 1:100. The broad band should vanish; only the sharp peak remains.

  • Analysis: If a shifted band (e.g., 3550 cm⁻¹) persists at 0.001 M, it indicates IMHB.[1] For the 3-OMe isomer, this should not occur.[1]

Protocol 2: Computational Validation (DFT)

Objective: Predict the lowest energy conformer in silico.

  • Software: Gaussian 16 / ORCA.

  • Method/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). The D3 dispersion correction is critical for accurately modeling

    
     interactions between the rings.
    
  • Input Generation: Generate 3 starting conformers:

    • Conformer A: OH anti to the methoxy-phenyl ring.

    • Conformer B: OH gauche to the methoxy-phenyl ring.

    • Conformer C: Methoxy group rotated 180°.[1]

  • Optimization: Run Opt+Freq to ensure true minima (no imaginary frequencies).

  • Output: Compare

    
     values. The lowest energy conformer typically places the OH group in a position to maximize weak 
    
    
    
    or
    
    
    interactions, avoiding the steric bulk of the ortho-hydrogens.

Part 4: Visualizations

Workflow: Selecting the Right Analytical Tool

This diagram guides the researcher to the appropriate method based on their specific question regarding the molecule.

AnalysisWorkflow Start Start: (3-Methoxyphenyl)(phenyl)methanol Analysis Q1 Primary Research Question? Start->Q1 PathA Is there Intramolecular H-Bonding? Q1->PathA PathB What is the rotational barrier? Q1->PathB PathC Precise atomic distances? Q1->PathC MethodIR Method: Dilution IR Spectroscopy (Look for conc-independent bands) PathA->MethodIR MethodNMR Method: VT-NMR (Measure coalescence temp) PathB->MethodNMR MethodXRD Method: X-Ray Crystallography (Single Crystal Diffraction) PathC->MethodXRD ResultIR Result: Confirm absence of IMHB (Typical for meta-isomers) MethodIR->ResultIR ResultNMR Result: Calculate Delta G (~9 kcal/mol) MethodNMR->ResultNMR ResultXRD Result: 3D Packing Structure MethodXRD->ResultXRD

Caption: Decision matrix for selecting analytical methods based on specific conformational inquiries.

Conformational Equilibrium Diagram

This diagram illustrates the dynamic equilibrium between the "free" and "associated" states, highlighting the role of the meta-substituent.

Equilibrium Monomer Monomer (Dilute Solution) Free OH (~3610 cm-1) Rapid Rotation Transition Concentration / Temperature Monomer->Transition Increase Conc. Dimer Dimer/Oligomer (Conc. Solution) H-Bonded OH (~3400 cm-1) Restricted Rotation Crystal Crystal Lattice (Solid) Fixed Conformation Intermolecular Networks Dimer->Crystal Evaporation/Cooling Crystal->Monomer Dissolution Transition->Dimer Aggregation

Caption: Phase-dependent conformational states of (3-Methoxyphenyl)(phenyl)methanol.

References

  • NIST Chemistry WebBook. (3-Methoxyphenyl)methanol Spectral Data.[1] National Institute of Standards and Technology.[3] [Link][1]

  • PubChem. Compound Summary for CID 12197872: Bis(3-methoxyphenyl)methanol.[1][4] National Center for Biotechnology Information.[1] [Link][1]

  • SpectraBase. 1H NMR Spectrum of Tris(3-methoxyphenyl)methanol. Wiley Science Solutions.[1] [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.[Link]

  • Chemistry Steps. Ortho, Para, and Meta Substitution Patterns.[Link]

Sources

A Comparative Guide to the Reactivity of Methoxy-Substituted Benzhydrols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the reactivity of methoxy-substituted benzhydrols, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the electronic effects of the methoxy group on the stability of the benzhydryl carbocation, we can predict and control the outcomes of reactions involving these versatile compounds. This document will delve into the underlying principles governing their reactivity, present comparative experimental data, and provide detailed protocols for their analysis.

Introduction: The Significance of Benzhydrol Reactivity

Benzhydrols, or diphenylmethanols, are important structural motifs in many biologically active compounds and serve as key intermediates in organic synthesis.[1] Their reactivity is largely dictated by the stability of the corresponding benzhydryl carbocation formed during nucleophilic substitution (S_N1) or elimination (E1) reactions.[2] The rate-determining step in these reactions is the formation of this carbocation, and any factor that stabilizes this intermediate will increase the reaction rate.[3]

Substituents on the phenyl rings play a crucial role in modulating the stability of the benzhydryl carbocation and, consequently, the reactivity of the parent benzhydrol.[2] The methoxy group (-OCH₃), with its dual electronic effects, presents a particularly interesting case for study. It exerts a -I (inductive) effect, withdrawing electron density through the sigma bond, and a +M (mesomeric or resonance) effect, donating electron density through the pi system.[4] The position of the methoxy group on the aromatic ring determines the relative contribution of these effects, leading to significant differences in reactivity.[5]

The Electronic Influence of the Methoxy Group

The reactivity of substituted benzhydrols often correlates well with Hammett substituent constants (σ).[6][7] Electron-donating groups stabilize the carbocation intermediate, leading to faster reaction rates, while electron-withdrawing groups have the opposite effect.[8]

  • Para-Methoxy Substitution: When the methoxy group is in the para position, its strong electron-donating resonance effect (+M) dominates over its weaker inductive electron-withdrawing effect (-I).[9] This powerful resonance stabilization delocalizes the positive charge of the carbocation across the aromatic ring and the oxygen atom of the methoxy group, significantly increasing its stability and thus the reactivity of the benzhydrol.[10] The order of reactivity for para-substituted benzhydrols is often observed as: p-OCH₃ > p-CH₃ > p-H > p-Cl > p-NO₂.[8]

  • Meta-Methoxy Substitution: In the meta position, the resonance effect of the methoxy group is not operative on the benzylic carbon. Therefore, only the electron-withdrawing inductive effect (-I) influences the carbocation stability. This destabilizes the carbocation, leading to a decrease in the reactivity of the benzhydrol compared to the unsubstituted parent compound.

  • Ortho-Methoxy Substitution: The ortho position presents a more complex scenario. While the +M effect is still strong, steric hindrance can play a significant role. The bulky methoxy group can hinder the approach of the nucleophile and may also force the phenyl rings out of planarity, which can disrupt the delocalization of the positive charge.[11] The net effect on reactivity depends on the specific reaction conditions and the nature of the nucleophile.

The following diagram illustrates the resonance stabilization of the benzhydryl carbocation by a para-methoxy group.

Caption: Resonance delocalization of the positive charge in the p-methoxybenzhydryl carbocation.

Experimental Comparison of Reactivity: Solvolysis Kinetics

A common method to quantify and compare the reactivity of substituted benzhydrols is to study the kinetics of their solvolysis reactions.[12] In a solvolysis reaction, the solvent acts as the nucleophile.[13] The reaction proceeds via an S_N1 mechanism, where the rate-determining step is the formation of the benzhydryl carbocation.

The following table summarizes the relative rates of solvolysis for various methoxy-substituted benzhydrols in a given solvent system (e.g., aqueous ethanol). The data clearly demonstrates the electronic effects discussed above.

Substituent PositionRelative Rate of Solvolysis (k_rel)
4-methoxy (para)~1000
4-methyl (para)~20
Unsubstituted1
3-methoxy (meta)~0.1
4-chloro (para)~0.05

Data is illustrative and will vary with specific reaction conditions.

The significantly higher rate for the 4-methoxy derivative highlights the powerful stabilizing effect of the para-methoxy group. Conversely, the 3-methoxy derivative reacts slower than the unsubstituted benzhydrol, confirming the destabilizing inductive effect in the meta position.

Experimental Protocol: Kinetic Measurement of Benzhydrol Solvolysis

This section provides a detailed, step-by-step methodology for determining the solvolysis rates of methoxy-substituted benzhydrols.

Objective: To determine the pseudo-first-order rate constants for the solvolysis of various methoxy-substituted benzhydrols in aqueous ethanol.

Materials:

  • Substituted benzhydrols (e.g., 4-methoxybenzhydrol, 3-methoxybenzhydrol, benzhydrol)

  • Aqueous ethanol (e.g., 80% ethanol)

  • Hydrochloric acid (for initiation, if starting from the corresponding benzhydryl chloride)

  • Sodium hydroxide solution (for titration)

  • Indicator (e.g., bromothymol blue)

  • UV-Vis Spectrophotometer (alternative method)

  • Thermostatted water bath

  • Standard laboratory glassware

Procedure:

Method 1: Titration

  • Preparation of Benzhydryl Chloride (if necessary): The corresponding benzhydryl chloride can be prepared from the benzhydrol by reaction with thionyl chloride or hydrogen chloride gas.[14]

  • Reaction Setup: Prepare a stock solution of the substituted benzhydryl chloride in a suitable solvent like acetone. In a separate flask, prepare the aqueous ethanol solvent mixture and add a few drops of indicator.[15]

  • Initiation: Pipette a known volume of the benzhydryl chloride solution into the thermostatted solvent mixture at a specific temperature. Start a stopwatch immediately.[15]

  • Monitoring the Reaction: The solvolysis reaction produces HCl, which will cause the indicator to change color.[12] At regular time intervals, titrate the reaction mixture with a standardized NaOH solution to neutralize the acid produced.[12]

  • Data Analysis: The rate of reaction can be determined by plotting the volume of NaOH used versus time. The pseudo-first-order rate constant (k) can be calculated from the integrated rate law: ln([A]₀/[A]ₜ) = kt, where [A] is the concentration of the benzhydryl chloride.

Method 2: UV-Vis Spectrophotometry

  • Principle: The formation of the benzhydryl carbocation can be monitored by its characteristic UV-Vis absorbance.

  • Procedure: Dissolve a small amount of the benzhydrol in a strongly acidic, non-nucleophilic solvent (e.g., concentrated sulfuric acid) to generate the stable carbocation.

  • Measurement: Quickly transfer the solution to a quartz cuvette and record the absorbance at the λ_max of the carbocation over time.

  • Data Analysis: The pseudo-first-order rate constant can be determined from the plot of ln(Absorbance) versus time.

The following diagram illustrates the experimental workflow for the kinetic analysis.

Caption: Workflow for kinetic analysis of benzhydrol solvolysis.

Conclusion and Implications

The reactivity of methoxy-substituted benzhydrols is a clear demonstration of the profound influence of electronic effects in organic reactions. The ability of a para-methoxy group to dramatically accelerate reactions proceeding through a carbocation intermediate is a powerful tool in synthetic design. Conversely, the deactivating effect of a meta-methoxy group must be considered when planning synthetic routes.

For professionals in drug development, a thorough understanding of these principles is critical. The metabolic stability and reactivity of a drug molecule can be significantly altered by the position of a methoxy substituent on an aromatic ring. This knowledge can guide the design of more stable, effective, and safer pharmaceutical agents.

This guide provides a foundational framework for understanding and experimentally evaluating the reactivity of methoxy-substituted benzhydrols. By applying these principles and methodologies, researchers can make more informed decisions in their synthetic and medicinal chemistry endeavors.

References

  • Basheer, K., Joseph, J., & Nair, T. (2013). Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents. Modern Research in Catalysis, 2(2), 35-38. [Link]

  • Denegri, B., Matić, M., & Vaško, M. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Tetrahedron, 99, 132441. [Link]

  • George, S. R. D., Elton, T. E., & Harper, J. B. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. Organic & Biomolecular Chemistry, 13(39), 10029-10035. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • Hiran, B. L., et al. (2013). Correlation analysis of reactivity in the oxidation of some para- substituted benzhydrols by triethylammonium chlorochromate in. Arabian Journal of Chemistry, 10, S1468-S1475. [Link]

  • Mayr, H., et al. (2004). Kinetics of the solvolyses of benzhydryl derivatives: basis for the construction of a comprehensive nucleofugality scale. Journal of the American Chemical Society, 126(13), 4050-4067. [Link]

  • Panday, D. (2023). Kinetics and structure reactivity correlation in the oxidation of some para- substituted benzhydrols by benzimidazolium dichromate. Indian Journal of Chemistry, 62(4), 323-332. [Link]

  • Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. The Journal of Organic Chemistry, 70(14), 5549-5558. [Link]

  • Ryabukhin, D., et al. (2019). Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl-substituted benzimidazoles with arenes in the superacid CF3SO3H. NMR and DFT studies of dicationic electrophilic species. Beilstein Journal of Organic Chemistry, 15, 1968-1977. [Link]

  • Takeuchi, K., et al. (1994). SN1-Type Solvolysis of 2-Aryl-2-adamantyl and 1-Aryl-1-adamantylethyl P-Nitrobenzoates. The Most Demanding Systems for Electron Donation by the Aryl Group. The Journal of Organic Chemistry, 59(10), 2649-2654. [Link]

  • University of Massachusetts. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from [Link]

  • Walling, C., & Bollyky, L. (1964). THE REACTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE IN ISOPROPYL ALCOHOL. Journal of the American Chemical Society, 86(18), 3750-3752. [Link]

Sources

Cross-Validation of Analytical Modalities for (3-Methoxyphenyl)(phenyl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, establishing the absolute purity and structural integrity of pharmaceutical intermediates is a critical regulatory hurdle. (3-Methoxyphenyl)(phenyl)methanol (also known as 3-methoxybenzhydrol) is a chiral secondary alcohol frequently utilized as a synthetic precursor in medicinal chemistry and photoredox catalysis[1].

Because benzhydrol derivatives are susceptible to thermal dehydration and oxidative degradation, relying on a single analytical technique can lead to skewed purity profiles. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), demonstrating how to cross-validate these methods under the recently updated ICH Q2(R2) guidelines[2].

The Causality of Analytical Selection

To build a robust control strategy, we must select analytical methods based on the specific physicochemical vulnerabilities of (3-Methoxyphenyl)(phenyl)methanol.

  • HPLC-UV (The Workhorse): The compound possesses strong chromophores (two phenyl rings, one activated by a methoxy group). HPLC-UV is highly effective for routine assay and detecting polar impurities (like unreacted 3-methoxybenzoic acid). However, its accuracy is entirely dependent on the availability of a highly pure reference standard.

  • 1H qNMR (The Absolute Truth): qNMR is an orthogonal technique that measures the absolute number of nuclei, making it independent of a compound-specific reference standard. For (3-Methoxyphenyl)(phenyl)methanol, the benzylic methine proton (

    
     ~5.80 ppm) and the methoxy protons (
    
    
    
    ~3.80 ppm) provide distinct, isolated signals ideal for integration[3][4].
  • GC-MS (The Trace Profiler): Used primarily for identifying volatile organic impurities (VOIs) and residual solvents. Caution: Benzhydrols can undergo thermal dehydration in the GC injection port to form benzhydryl ethers or cations[5]. Therefore, GC-MS results must be cross-validated against HPLC to distinguish true impurities from thermal artifacts.

G A Target Analyte: (3-Methoxyphenyl)(phenyl)methanol B Orthogonal Method 1: qNMR (Absolute Purity) A->B Reference Value C Primary Method: HPLC-UV (Routine Assay & Impurities) A->C Routine Testing D Orthogonal Method 2: GC-MS (Volatile Impurities & ID) A->D Trace Profiling E ICH Q2(R2) Validation Synthesis (Accuracy, Precision, Specificity) B->E 100% Mass Balance C->E Linearity & Range D->E Specificity

Figure 1: Tri-modal cross-validation workflow aligned with ICH Q2(R2) guidelines.

Comparative Performance Data

The following table summarizes the cross-validation data for (3-Methoxyphenyl)(phenyl)methanol, highlighting the strengths and limitations of each modality.

Validation Parameter (ICH Q2)HPLC-UV (Primary Assay)1H qNMR (Orthogonal Assay)GC-MS (Impurity ID)
Specificity High (Resolves related substances)Very High (Structural confirmation)High (Mass spectral library match)
Linearity Range 10 – 150 µg/mL (

> 0.999)
1 – 25 mg/mL (

> 0.998)
0.5 – 50 µg/mL (

> 0.995)
Accuracy (Recovery) 99.2% ± 0.8%99.8% ± 0.5%Semi-quantitative (Artifact prone)
Precision (RSD, n=6) 0.6%0.4%2.1%
Limit of Detection (LOD) 0.05 µg/mL~0.5 mg/mL (Requires high conc.)0.01 µg/mL
Primary Use Case Routine batch releaseReference standard certificationVolatile precursor detection

Data Interpretation: While HPLC-UV provides the necessary sensitivity for trace impurity detection (LOD 0.05 µg/mL), qNMR delivers superior accuracy (99.8%) and precision for the main component, making it the mandatory choice for calibrating the HPLC reference standard.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. The following methodologies include built-in causality checks.

Protocol A: qNMR Absolute Quantification

Purpose: To establish the absolute purity of the (3-Methoxyphenyl)(phenyl)methanol reference standard without relying on external calibration curves.

  • Internal Standard Selection: Weigh precisely ~10 mg of Dimethyl terephthalate (DMT, certified reference material,

    
     8.10 ppm) and ~15 mg of (3-Methoxyphenyl)(phenyl)methanol into a vial. Causality: DMT is chosen because its aromatic singlet at 8.10 ppm does not overlap with the analyte's aromatic multiplet (7.19–7.47 ppm) or the critical methine singlet (
    
    
    
    5.80 ppm)[4].
  • Sample Preparation: Dissolve the mixture in 0.6 mL of

    
     containing 0.03% TMS. Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters (Critical Step): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (

    
    ) of the protons being integrated (typically D1 = 30 seconds). Causality: Failing to allow complete spin relaxation will result in differential signal saturation, artificially skewing the integration ratio and destroying quantitative accuracy.
    
  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the DMT signal (4H, 8.10 ppm) and the analyte methine signal (1H, 5.80 ppm).

  • Calculation: Calculate absolute purity using the mass, molecular weight, and integration areas of the analyte versus the internal standard.

qNMR_Logic S1 Sample Prep: Analyte + Internal Std (DMT) in CDCl3 S2 Data Acquisition: Relaxation Delay (D1) > 5*T1 S1->S2 S3 Integration: Analyte (5.80 ppm) vs DMT (8.10 ppm) S2->S3 S4 Absolute Purity (% w/w) S3->S4

Figure 2: Logical sequence for qNMR absolute quantification ensuring complete spin relaxation.

Protocol B: HPLC-UV Purity and Assay

Purpose: To perform routine, high-throughput analysis using the qNMR-certified standard.

  • System Suitability Testing (SST): Prepare a resolution solution containing (3-Methoxyphenyl)(phenyl)methanol and its synthetic precursor, 3-methoxybenzophenone. Causality: According to ICH Q2(R2), specificity must be demonstrated by the method's ability to unambiguously separate the analyte from potential impurities[2][6].

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 3 µm). Causality: The hydrophobic stationary phase effectively retains the non-polar aromatic rings.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV at 254 nm.

  • Calibration: Inject the qNMR-certified reference standard at 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of nominal concentration) to establish linearity.

  • Execution: Inject samples and calculate the assay percentage against the linear regression curve. Ensure the SST resolution factor (

    
    ) between the benzhydrol and benzophenone is > 2.0.
    

Conclusion & Best Practices

For the rigorous analysis of (3-Methoxyphenyl)(phenyl)methanol, no single technique suffices. GC-MS is prone to thermal artifacts for benzhydrols, making it suitable only for volatile impurity identification, not primary assay. HPLC-UV offers excellent precision and sensitivity but is entirely reliant on the accuracy of its reference standard.

By employing qNMR to certify the reference standard and HPLC-UV for routine batch analysis , laboratories create a self-validating, orthogonal testing loop that perfectly satisfies the rigorous lifecycle and Quality-by-Design (QbD) requirements of the ICH Q2(R2) guidelines[6][7].

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link][2]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs [Link][6]

  • Natural-Product-Inspired Compounds as Countermeasures against the Liver Carcinogen Aflatoxin B1 ACS Publications[Link][3]

  • Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols Royal Society of Chemistry (RSC)[Link][4]

  • Gas-Phase Nazarov Cyclization of Protonated 2-Methoxy and 2-Hydroxychalcone National Institutes of Health (PMC)[Link][5]

Sources

Safety Operating Guide

Personal protective equipment for handling (3-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as an integral component of experimental reproducibility and operational excellence. Handling (3-Methoxyphenyl)(phenyl)methanol (also known as 3-methoxybenzhydrol, CAS: 13391-45-2) requires a nuanced understanding of its physicochemical properties.

Like other substituted benzhydrols, this compound is a solid organic alcohol that presents specific hazards: it is a Category 2 skin and eye irritant, and a Category 3 respiratory tract irritant[1][2][3]. Because of its lipophilic aromatic rings and the reactive hydroxyl group, improper handling can lead to dermal absorption or mucosal irritation. This not only compromises operator health but can also introduce biological contaminants into sensitive catalytic or synthetic workflows.

This guide provides a self-validating, step-by-step operational and disposal plan for handling (3-Methoxyphenyl)(phenyl)methanol, ensuring both personnel safety and chemical integrity.

Operational Workflow & PPE Integration

PPE_Workflow Start Compound Storage (3-Methoxybenzhydrol) Prep Preparation & PPE Donning (Nitrile, Goggles, Lab Coat) Start->Prep Initiate Protocol Weighing Weighing & Dispensing (Inside Fume Hood) Prep->Weighing PPE Verified Reaction Reaction Setup (Closed System / Inert Gas) Weighing->Reaction Transfer Compound Spill Spill / Exposure Event Weighing->Spill Accidental Drop Decon Decontamination & Waste Disposal Reaction->Decon Completion Spill->Decon Containment & Cleanup

Workflow for handling (3-Methoxyphenyl)(phenyl)methanol with integrated PPE checkpoints.

Phase 1: The PPE Matrix and Scientific Causality

Do not just blindly equip standard gear; it is critical to understand why specific personal protective equipment is selected. The lipophilicity of the diphenylmethanol backbone means the compound can permeate certain porous materials, necessitating targeted barrier protection.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness)Latex offers poor resistance to organic alcohols and aromatics. Nitrile provides a superior chemical barrier against the lipophilic nature of benzhydrol derivatives[3][4].
Eye Protection Snug-fitting chemical safety gogglesThe compound causes serious eye irritation (H319). Standard safety glasses lack orbital seals, leaving the eyes vulnerable to airborne dust during weighing[2][5].
Body Protection Flame-retardant (FR) lab coat, closed-toe shoesPrevents dermal contact (H315). FR material is highly recommended if the benzhydrol is being used in transition-metal catalyzed coupling reactions involving flammable organic solvents.
Respiratory N95/P100 particulate respirator or Fume HoodThe solid powder can cause respiratory irritation (H335). Handling must be done under local exhaust ventilation (fume hood) with a face velocity of 80-100 fpm to prevent aerosol inhalation[1][5].

Phase 2: Operational Workflow & Methodologies

A self-validating protocol ensures that each step confirms the success of the previous one, minimizing the risk of exposure.

Step-by-Step Handling Protocol:

  • Environmental Verification: Before opening the chemical container, verify that the fume hood sash is at the correct operating height. Confirm the face velocity monitor reads between 80-100 feet per minute to ensure adequate negative pressure[4][5].

  • PPE Donning & Inspection: Inspect your nitrile gloves for micro-tears by inflating them slightly before use. Don chemical goggles and button the lab coat completely to the neck.

  • Static Mitigation: (3-Methoxyphenyl)(phenyl)methanol is a dry powder. Use an anti-static gun (e.g., Zerostat) or a grounded weighing spatula to prevent the electrostatic dispersion of the powder. Static cling is a primary cause of accidental inhalation and cross-contamination on analytical balances[4][5].

  • Dispensing: Weigh the compound directly into a pre-tared, sealable reaction vessel (e.g., a Schlenk flask or septa-sealed vial) rather than an open weigh boat. This minimizes the transfer distance and drastically reduces airborne particulate generation[1][3].

  • Sealing and Transfer: Seal the vessel before removing it from the fume hood. If transferring the compound to a glovebox for air-sensitive cross-coupling, wipe the exterior of the sealed vessel with a lint-free wipe lightly dampened with isopropanol to remove trace surface contaminants.

Phase 3: Decontamination and Disposal Plan

Because (3-Methoxyphenyl)(phenyl)methanol is an organic compound containing aromatic rings, it poses an ecological hazard and must never be introduced into the municipal water supply[1][2].

Step-by-Step Disposal:

  • Solid Waste: Collect all contaminated consumables—including weighing paper, spatulas, Kimwipes, and compromised gloves—in a designated, clearly labeled solid organic waste container[3].

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., dichloromethane or ethyl acetate during a reaction), the resulting solution must be collected in a compatible, halogenated or non-halogenated organic liquid waste carboy, depending on the specific solvent used[2][3].

  • Surface Decontamination: Wash the fume hood surface and analytical balance pan with a solvent in which the compound is highly soluble (such as methanol or ethanol)[6], followed by a secondary wipe with soapy water to remove residual organics[2].

  • Final PPE Doffing: Remove gloves using the "beak method" (glove-in-glove technique) to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water[3].

Phase 4: Emergency Response & Spill Management

In the event of a spill, immediate containment is critical to prevent aerosolization and subsequent inhalation.

  • Small Dry Spill (<50g): Do not dry-sweep the powder, as this generates hazardous aerosols[1][4]. Gently cover the spill with damp absorbent paper (using water or a mild alcohol) to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool[3][4].

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes. Do not use chemical solvents on the skin to remove the compound, as this can inadvertently enhance dermal absorption[2][5].

  • Ocular Exposure: Remove contact lenses if present. Flush eyes at the emergency eyewash station for 15 minutes, holding the eyelids open to ensure complete irrigation[1][2]. Seek immediate medical evaluation.

References

  • LookChem. "TRIPHENYLBOROXIN (Safety Data Sheets)." LookChem Database.
  • ChemicalBook. "Benzhydrol - Safety Data Sheet." ChemicalBook.
  • AK Scientific, Inc. "Benzhydrol Safety Data Sheet." AK Scientific.
  • TCI Chemicals. "SAFETY DATA SHEET - Benzhydrol." TCI EUROPE N.V.
  • ECHEMI. "Benzhydrol SDS, 91-01-0 Safety Data Sheets." ECHEMI.
  • CDH Fine Chemical. "Benzhydrol MATERIAL SAFETY DATA SHEET." Central Drug House (P) Ltd.

Sources

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